molecular formula C52H88N2O39 B1598648 Difucosyllacto-N-neohexaose CAS No. 64396-27-6

Difucosyllacto-N-neohexaose

货号: B1598648
CAS 编号: 64396-27-6
分子量: 1365.2 g/mol
InChI 键: QBJOQIQKFXHKEG-LLWSUDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difucosyllacto-N-neohexaose is a useful research compound. Its molecular formula is C52H88N2O39 and its molecular weight is 1365.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

64396-27-6

分子式

C52H88N2O39

分子量

1365.2 g/mol

IUPAC 名称

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)90-42-23(53-14(3)62)46(85-21(10-60)40(42)88-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-47(24(54-15(4)63)43(41)91-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI 键

QBJOQIQKFXHKEG-LLWSUDBHSA-N

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Difucosyllacto-N-neohexaose: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the discovery, isolation, structural characterization, and biological significance of Difucosyllacto-N-neohexaose (DFLNH), a key fucosylated human milk oligosaccharide.

Introduction

Human milk oligosaccharides (HMOs) are a highly abundant and structurally diverse group of complex carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids.[1] These intricate glycans are not readily digested by the infant, instead playing a crucial role in shaping the neonatal gut microbiome, influencing immune system development, and potentially impacting neurocognitive outcomes.[2][3] Among the vast array of HMOs, fucosylated oligosaccharides, which contain one or more fucose residues, are of particular interest due to their significant biological activities.

This technical guide focuses on a specific fucosylated HMO, this compound (DFLNH). First isolated and characterized in the late 1970s, DFLNH is an octasaccharide that has been identified in the milk of nonsecretor individuals.[4] This document provides a comprehensive overview of the discovery, detailed isolation protocols, structural elucidation, and known biological functions of DFLNH, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Structural Elucidation

The initial discovery and structural characterization of DFLNH, specifically the isomer para-lacto-N-neohexaose, was a significant advancement in the field of glycobiology. Two new octasaccharides, which were difucosyl derivatives of para-lacto-N-hexaose and para-lacto-N-neohexaose, were first isolated from the milk of a nonsecretor Lewis a+b- individual in 1977.[4] The structure of what is now known as this compound was determined through a combination of sequential enzymatic degradation and quantitative methylation analysis.[4]

Subsequent studies further refined the structural understanding of DFLNH isomers using advanced analytical techniques. In 1992, the primary structures of several human milk oligosaccharides, including a this compound, were definitively established using 1H- and 13C-nuclear magnetic resonance (NMR) spectroscopy.[5] These foundational studies laid the groundwork for our current understanding of the immense structural diversity within HMOs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C52H88N2O39[6]
Molecular Weight 1365.25 g/mol [6]
CAS Number 64396-27-6[5]
Structure An octasaccharide with a lacto-N-neohexaose core and two fucose residues.[6]

Experimental Protocols: Isolation and Purification of this compound from Human Milk

The isolation of DFLNH from the complex mixture of HMOs in human milk requires a multi-step chromatographic approach. The following protocol is a synthesized methodology based on established techniques for the separation of fucosylated neutral HMOs.

Sample Preparation: Removal of Fats and Proteins
  • Centrifugation: Centrifuge pooled human milk samples at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Skimming: Carefully remove the upper cream layer.

  • Ethanol (B145695) Precipitation: Add two volumes of cold ethanol (-20°C) to the skimmed milk and incubate overnight at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the oligosaccharides and lactose.

Gel Filtration Chromatography: Removal of Lactose
  • Concentration: Concentrate the supernatant using a rotary evaporator.

  • Column Preparation: Use a Bio-Gel P-4 column equilibrated with deionized water.

  • Elution: Apply the concentrated sample to the column and elute with deionized water.

  • Fraction Collection and Analysis: Collect fractions and monitor for carbohydrate content using a phenol-sulfuric acid assay. Pool the fractions that elute before the large lactose peak.

Anion-Exchange Chromatography: Separation of Neutral and Acidic Oligosaccharides
  • Column Preparation: Use a strong anion exchange column (e.g., DEAE-Sephadex) equilibrated with a suitable buffer (e.g., 2 mM Tris-HCl, pH 7.5).

  • Sample Application: Apply the pooled oligosaccharide fraction to the column.

  • Elution of Neutral Fraction: Elute the neutral oligosaccharides, including DFLNH, with the equilibration buffer.

  • Elution of Acidic Fraction: Elute the bound acidic oligosaccharides with a salt gradient (e.g., 0-0.5 M NaCl in the same buffer).

Recycling High-Performance Liquid Chromatography (HPLC): Isolation of DFLNH

This step is crucial for separating isomeric fucosylated oligosaccharides.

  • Column: Utilize a preparative HPLC system with a column suitable for oligosaccharide separation, such as an amino-bonded silica (B1680970) column.[7] A recycling chromatography setup on a K+ ion-exchange resin column has been shown to be effective for separating lacto-N-neo-difucohexaose II from its isomers.[5]

  • Mobile Phase: Employ a gradient of acetonitrile (B52724) and water or a specific buffer system as described in the literature for separating fucosylated HMOs.

  • Detection: Monitor the elution profile using a refractive index detector or by analyzing fractions for carbohydrate content.

  • Fraction Collection and Recycling: Collect fractions corresponding to the expected elution time of DFLNH. The recycling technique involves re-injecting the collected fractions onto the column to improve resolution and achieve higher purity.

Structural Confirmation: NMR and Mass Spectrometry

The identity and purity of the isolated DFLNH should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H- and 13C-NMR are powerful tools for the complete structural elucidation of oligosaccharides, including the determination of glycosidic linkages and anomeric configurations.[1][5]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can confirm the molecular weight and provide fragmentation patterns that aid in sequencing the oligosaccharide.[8]

Quantitative Data

The concentration of DFLNH in human milk can vary significantly between individuals, primarily due to genetic factors such as the mother's secretor and Lewis blood group status.

Table 2: Concentration of Difucosyllacto-N-hexaose (DFLNH) in Human Milk Samples

Study PopulationTime PointDFLNH Concentration (nmol/mL)Reference
Latino Cohort1 month152 ± 136 (range: 11-805)[9]
Latino Cohort6 months232 ± 175 (range: 27-1023)[9]

Biological Significance and Signaling Pathways

Fucosylated HMOs, including DFLNH, are not merely inert prebiotics. They exert significant biological effects through direct interaction with host cells and by modulating the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

DFLNH, like other fucosylated HMOs, serves as a selective prebiotic, promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium.[10][11] Certain strains of Bifidobacterium, such as B. infantis, possess specific enzymes (fucosidases) that allow them to cleave and metabolize fucose-containing oligosaccharides.[12] The metabolism of these HMOs by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[13] These SCFAs have numerous beneficial effects, including providing an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.

Interaction with Host Cell Receptors and Immune Modulation

Fucosylated HMOs can directly interact with lectin receptors on the surface of immune cells, thereby modulating immune responses.

  • DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): This C-type lectin receptor, expressed on dendritic cells, has been shown to bind to various fucosylated HMOs.[14] This interaction can prevent the binding of pathogens to DC-SIGN, suggesting a role for these HMOs in protecting against infections.[15]

  • Toll-like Receptor 4 (TLR4): Some studies suggest that fucosylated HMOs can directly interact with TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This interaction can inhibit TLR4 signaling, thereby preventing excessive inflammation in the gut.[2]

Visualizations

Experimental Workflow for DFLNH Isolation

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Structural Confirmation Human Milk Human Milk Centrifugation (Fat Removal) Centrifugation (Fat Removal) Human Milk->Centrifugation (Fat Removal) 4,000 x g Skimmed Milk Skimmed Milk Centrifugation (Fat Removal)->Skimmed Milk Ethanol Precipitation (Protein Removal) Ethanol Precipitation (Protein Removal) Skimmed Milk->Ethanol Precipitation (Protein Removal) -20°C Centrifugation (Protein Removal) Centrifugation (Protein Removal) Ethanol Precipitation (Protein Removal)->Centrifugation (Protein Removal) 5,000 x g Supernatant (HMOs + Lactose) Supernatant (HMOs + Lactose) Centrifugation (Protein Removal)->Supernatant (HMOs + Lactose) Gel Filtration (Bio-Gel P-4) Gel Filtration (Bio-Gel P-4) Supernatant (HMOs + Lactose)->Gel Filtration (Bio-Gel P-4) Lactose Removal HMO Fraction HMO Fraction Gel Filtration (Bio-Gel P-4)->HMO Fraction Anion-Exchange Chromatography Anion-Exchange Chromatography HMO Fraction->Anion-Exchange Chromatography Separation of Neutral/Acidic HMOs Neutral HMO Fraction Neutral HMO Fraction Anion-Exchange Chromatography->Neutral HMO Fraction Recycling HPLC Recycling HPLC Neutral HMO Fraction->Recycling HPLC DFLNH Isolation Purified DFLNH Purified DFLNH Recycling HPLC->Purified DFLNH NMR Spectroscopy NMR Spectroscopy Purified DFLNH->NMR Spectroscopy Structure Elucidation Mass Spectrometry Mass Spectrometry Purified DFLNH->Mass Spectrometry Molecular Weight Confirmation

Caption: Workflow for the isolation and characterization of DFLNH from human milk.

Signaling Pathways Modulated by Fucosylated HMOs

G cluster_0 Lumen/Epithelium cluster_1 Immune Cell (e.g., Dendritic Cell) DFLNH This compound (DFLNH) Bifido Bifidobacterium DFLNH->Bifido Prebiotic Effect DCSIGN DC-SIGN DFLNH->DCSIGN Binding TLR4 TLR4 DFLNH->TLR4 Binding/ Inhibition SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Bifido->SCFAs Metabolism Immune_Modulation Immune Modulation SCFAs->Immune_Modulation Anti-inflammatory Effects DCSIGN->Immune_Modulation Inhibition of Pathogen Binding NFkB NF-κB TLR4->NFkB Signaling Cascade Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Pro-inflammatory Cytokines

Caption: Putative signaling pathways modulated by DFLNH and other fucosylated HMOs.

Conclusion

This compound is a structurally complex and biologically significant component of human milk. Its isolation requires sophisticated chromatographic techniques, and its biological activities underscore the intricate relationship between maternal diet, the infant gut microbiome, and the developing immune system. Further research into the specific receptor interactions and downstream signaling pathways of DFLNH will undoubtedly provide deeper insights into its role in infant health and may pave the way for its use in novel therapeutic and nutritional applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating human milk oligosaccharide.

References

An In-depth Technical Guide to the Structural Elucidation of Difucosyllacto-N-neohexaose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difucosyllacto-N-neohexaose (DFLnH) is a complex human milk oligosaccharide (HMO) with significant biological activities, including roles in infant gut health and as a potential therapeutic agent. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for its potential application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural characterization of such complex glycans in solution. This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural elucidation of DFLnH using a suite of one- and two-dimensional NMR experiments. Detailed experimental protocols, data presentation, and workflow visualizations are provided to aid researchers in this field.

Introduction

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk after lactose (B1674315) and lipids. They play a crucial role in shaping the infant's gut microbiome, developing the immune system, and protecting against pathogens. This compound (DFLnH) is an octasaccharide found in human milk, the structure of which has been established primarily through NMR spectroscopy[1][2]. Its biological functions are intrinsically linked to its specific monosaccharide composition, sequence, linkage patterns, and overall three-dimensional conformation.

This guide will detail the systematic approach to elucidating the structure of DFLnH, starting from the identification of its constituent monosaccharides to the determination of their sequence and the stereochemistry of their glycosidic linkages.

Structure of this compound

This compound is a branched octasaccharide. Its core structure is a lacto-N-neohexaose, which is fucosylated at two positions. The precise structure, as determined by NMR and other methods, is crucial for understanding its biological function.

Experimental Protocols

The structural elucidation of DFLnH by NMR spectroscopy involves a series of experiments. The following protocols are standard for the analysis of complex oligosaccharides.

Sample Preparation
  • Sample Purity : The DFLnH sample should be of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Lyophilization : The purified sample is lyophilized to remove any residual moisture.

  • Deuterium (B1214612) Exchange : Protons from hydroxyl and amine groups can exchange with deuterium from the solvent, simplifying the spectrum. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.96% D), followed by lyophilization. This process is typically repeated three times.

  • Final Dissolution : The lyophilized sample is dissolved in a known volume of high-purity D₂O (typically 0.5-0.6 mL) for NMR analysis.

  • Internal Standard : A known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (¹H δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe to enhance sensitivity.

  • 1D ¹H NMR : A standard one-dimensional proton spectrum is acquired to obtain an overview of the proton signals. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds. Water suppression is essential when using D₂O.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is crucial for tracing the connectivity of protons within each monosaccharide ring.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : TOCSY reveals the entire spin system of a monosaccharide, from the anomeric proton to the protons at the other end of the ring. A mixing time of 80-120 ms (B15284909) is typically used to allow for magnetization transfer throughout the spin system.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the ¹³C resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for determining the glycosidic linkages between monosaccharide units by observing correlations across the glycosidic oxygen atom.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). They provide crucial information for confirming glycosidic linkages and for determining the three-dimensional conformation of the oligosaccharide. A mixing time of 200-500 ms is commonly used for NOESY.

Data Analysis and Structural Elucidation Workflow

The structural elucidation of DFLnH follows a systematic workflow, integrating data from the various NMR experiments.

G Figure 1: NMR-based Structural Elucidation Workflow for DFLnH cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Final Structure A 1D ¹H NMR G Identify Anomeric Protons A->G B 2D COSY H Trace Spin Systems (COSY/TOCSY) B->H C 2D TOCSY C->H D 2D HSQC I Assign Intra-residue ¹H and ¹³C (HSQC) D->I E 2D HMBC J Determine Glycosidic Linkages (HMBC/NOESY) E->J F 2D NOESY/ROESY F->J G->H Starting Point H->I I->J K Establish Monosaccharide Sequence J->K L Complete Structure of DFLnH K->L

Figure 1: NMR-based Structural Elucidation Workflow for DFLnH
  • Identification of Monosaccharide Residues : The anomeric protons (H-1) of each monosaccharide residue typically resonate in a distinct region of the ¹H NMR spectrum (δ 4.5-5.5 ppm). The number of anomeric signals indicates the number of monosaccharide units. The TOCSY experiment is then used to identify the complete spin system of each residue, starting from its anomeric proton.

  • Intra-residue Assignment : The COSY spectrum is used to trace the J-coupling network from H-1 to H-2, H-2 to H-3, and so on, within each monosaccharide ring. The HSQC spectrum then allows for the assignment of the corresponding ¹³C resonances.

  • Determination of Glycosidic Linkages and Sequence : The HMBC and NOESY/ROESY spectra are crucial for determining how the monosaccharide units are connected. An HMBC correlation between the anomeric proton of one residue (H-1) and a carbon of another residue across the glycosidic bond (e.g., C-3') establishes the linkage. NOESY/ROESY correlations between the anomeric proton (H-1) and protons on the aglyconic residue (e.g., H-3') provide through-space confirmation of the linkage and information about the conformation around the glycosidic bond.

Data Presentation

Disclaimer: The following tables present illustrative ¹H and ¹³C NMR chemical shift data for a closely related and well-characterized fucosylated human milk oligosaccharide, Lacto-N-difucohexaose I (LNDFH I). The primary reference for the structural elucidation of this compound is Strecker G, et al. Carbohydr Res. 1992 Mar 16;226(1):1-14, however, the specific quantitative NMR data from this publication was not directly accessible.

Table 1: Illustrative ¹H Chemical Shifts (δ, ppm) for Lacto-N-difucohexaose I (LNDFH I) in D₂O
ResidueH-1H-2H-3H-4H-5H-6
α-L-Fuc (I) 5.123.803.954.154.801.20 (CH₃)
β-D-Gal (II) 4.453.553.653.903.603.75
β-D-GlcNAc (III) 4.703.753.603.503.453.80, 3.90
α-L-Fuc (IV) 4.903.703.854.054.251.18 (CH₃)
β-D-Gal (V) 4.503.503.603.853.553.70
β-D-Glc (VIα) 5.223.253.553.403.703.80, 3.85
β-D-Glc (VIβ) 4.653.203.503.353.603.75, 3.90
Table 2: Illustrative ¹³C Chemical Shifts (δ, ppm) for Lacto-N-difucohexaose I (LNDFH I) in D₂O
ResidueC-1C-2C-3C-4C-5C-6
α-L-Fuc (I) 102.570.071.573.068.016.5 (CH₃)
β-D-Gal (II) 104.073.575.070.576.562.0
β-D-GlcNAc (III) 102.056.574.070.077.061.5
α-L-Fuc (IV) 101.069.571.072.567.516.0 (CH₃)
β-D-Gal (V) 103.573.074.569.576.061.0
β-D-Glc (VIα) 93.075.077.071.077.561.8
β-D-Glc (VIβ) 97.075.577.571.077.061.8

Visualization of Key Structural Relationships

The following diagram illustrates the key inter-residue correlations observed in HMBC and NOESY experiments that are used to determine the glycosidic linkages in a fucosylated oligosaccharide.

G Figure 2: Key Inter-residue Correlations for Linkage Determination Fuc1 Fuc (H-1) Gal2 Gal (C-2) Fuc1->Gal2 HMBC Gal_H2 Gal (H-2) Fuc1->Gal_H2 NOESY Gal3 Gal (H-1) GlcNAc4 GlcNAc (C-3) Gal3->GlcNAc4 HMBC GlcNAc_H3 GlcNAc (H-3) Gal3->GlcNAc_H3 NOESY

Figure 2: Key Inter-residue Correlations for Linkage Determination

Conclusion

The structural elucidation of complex oligosaccharides such as this compound is a challenging but essential task for understanding their biological roles. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary atomic-level information to unambiguously determine the monosaccharide composition, sequence, and glycosidic linkages. The workflow and methodologies presented in this guide provide a robust framework for researchers and drug development professionals working on the characterization of HMOs and other complex carbohydrates. While the specific quantitative data for DFLnH was not accessible for this guide, the principles and illustrative data provided serve as a comprehensive introduction to the structural elucidation process.

References

An In-depth Technical Guide to Difucosyllacto-N-neohexaose: Biochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFLNH) is a complex oligosaccharide belonging to the family of human milk oligosaccharides (HMOs). As a neutral, di-fucosylated octasaccharide, it is a significant component of the intricate carbohydrate profile of human milk.[1][2] HMOs are known to play a crucial role in infant health, acting as prebiotics, immunomodulators, and anti-infective agents.[3][4][5] DFLNH, with its specific structural characteristics, is a subject of growing interest for its potential applications in infant nutrition, gut health, and therapeutic development. This technical guide provides a comprehensive overview of the biochemical properties, stability, synthesis, and analysis of DFLNH, intended to support research and development in these fields.

Biochemical Properties

DFLNH is a branched octasaccharide with a molecular formula of C₅₂H₈₈N₂O₃₉ and a molecular weight of 1365.25 g/mol .[1] Its structure consists of a lacto-N-neohexaose core that is fucosylated at two positions. The presence and concentration of DFLNH in human milk can vary significantly among individuals, largely influenced by the mother's secretor and Lewis blood group genotypes, which determine the expression of specific fucosyltransferases.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅₂H₈₈N₂O₃₉[1]
Molecular Weight1365.25 g/mol [1]
ClassificationNeutral Human Milk Oligosaccharide[2]
Core StructureLacto-N-neohexaose[6]

Table 2: Concentration of this compound in Human Milk

Lactation StageConcentration Range (µg/mL)Source
1 month postpartum11 - 805[3]
6 months postpartum27 - 1023[3]

Stability

Thermal Stability
pH Stability

The stability of fucosylated oligosaccharides is influenced by pH. Generally, these compounds are more stable in neutral and slightly alkaline conditions. Under acidic conditions (pH 2.7-4.2), particularly when combined with heat, hydrolysis of the glycosidic bonds can occur, leading to degradation. The rate of hydrolysis is dependent on the specific linkages present in the oligosaccharide. Fucosylated oligosaccharides are analyzed using high-pH anion-exchange chromatography, which is performed under alkaline conditions (pH ~13), indicating their stability at high pH.[7]

Biological Activity

Fucosylated HMOs, including DFLNH, are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species. This prebiotic activity is crucial for the establishment of a healthy gut microbiome.

Furthermore, fucosylated HMOs can act as soluble decoy receptors, inhibiting the binding of pathogens to host intestinal cells, thereby protecting the infant from infections. A related compound, Difucosyllacto-N-hexaose, has been shown to have an anti-inflammatory effect in the ileum, potentially by stimulating the production of short-chain fatty acids and inhibiting the release of pro-inflammatory cytokines.[1] Neutral and fucosylated HMOs are also known to regulate microglia maturation and the concentration of neurotransmitters.[3]

Hypothesized Signaling Pathway of DFLNH in Gut Health DFLNH This compound (DFLNH) GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) DFLNH->GutMicrobiota Prebiotic Effect Pathogen Pathogen DFLNH->Pathogen Decoy Receptor Receptor Host Cell Receptor DFLNH->Receptor SCFA Short-Chain Fatty Acids (e.g., Butyrate) GutMicrobiota->SCFA Fermentation IEC Intestinal Epithelial Cells SCFA->IEC Energy Source, Modulation ImmuneCells Immune Cells (e.g., Macrophages) SCFA->ImmuneCells Modulation AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) ImmuneCells->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α) ImmuneCells->ProInflammatory Downregulation Pathogen->Receptor Enzymatic Synthesis of DFLNH cluster_products Products & Intermediates Lactose Lactose LNT Lacto-N-tetraose (LNT) Lactose:s->LNT:n + UDP-GlcNAc + UDP-Gal UDP_GlcNAc UDP-GlcNAc UDP_Gal UDP-Gal GDP_Fuc GDP-Fucose BGT β-1,3-N-acetylglucosaminyltransferase (β3GnT) LNnH Lacto-N-neohexaose (LNnH) B4GALT β-1,4-galactosyltransferase (β4GalT) FUT Fucosyltransferase (e.g., FUT2, FUT3) DFLNH This compound (DFLNH) LNT:s->LNnH:n + UDP-GlcNAc + UDP-Gal LNnH:s->DFLNH:n + 2x GDP-Fucose

References

An In-depth Technical Guide on the Natural Abundance and Variation of Difucosyllacto-N-neohexaose in Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) represent a highly abundant and structurally diverse group of complex glycans that play a pivotal role in infant health and development. As the third most abundant solid component of human milk after lactose (B1674315) and lipids, HMOs are not readily digested by the infant but serve as prebiotics, shaping the infant's gut microbiota, and possess anti-adhesive and immunomodulatory properties. Among the vast array of HMOs, fucosylated oligosaccharides are of particular interest due to their involvement in host-microbe interactions and immune modulation. Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex fucosylated HMO that has garnered attention for its potential biological functions. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and variation of DFL-N-nH in human milk, details of experimental protocols for its quantification, and an exploration of its potential biological signaling pathways.

Natural Abundance and Variation of this compound (DFL-N-nH)

The concentration of HMOs in human milk is highly variable and influenced by several factors, including the mother's genetic secretor status, lactation stage, and geographical location. While comprehensive data specifically for DFL-N-nH is still emerging and often grouped with its isomers like Difucosyllacto-N-hexaose (DFLNH), existing research provides valuable insights into its quantitative presence.

Variation with Lactation Stage

HMO concentrations are highest in colostrum (the first milk produced after birth) and generally decrease as lactation progresses. A systematic review of HMO concentrations indicates that total HMO levels can range from an average of 9–22 g/L in colostrum to 4–6 g/L in mature milk after 6 months.[1] While specific data for DFL-N-nH across all lactation stages is not extensively documented in isolation, studies analyzing multiple HMOs show a general trend of decreasing concentrations for most complex fucosylated oligosaccharides over time.[2] However, some fucosylated HMOs, such as 3-fucosyllactose, have been observed to increase during lactation.[2]

Influence of Maternal Secretor Status

The maternal secretor status, determined by the expression of the fucosyltransferase 2 (FUT2) gene, is a primary determinant of the HMO profile. Secretor mothers, who have a functional FUT2 enzyme, produce milk rich in α1-2 fucosylated HMOs. Non-secretor mothers lack this enzyme and therefore have very low to undetectable levels of these specific HMOs. While DFL-N-nH contains fucose residues, its synthesis is dependent on multiple fucosyltransferases, and its concentration can vary between secretor and non-secretor mothers. Studies have shown that the concentrations of various fucosylated HMOs differ significantly based on secretor status.[3]

Geographical and Inter-individual Variation

Significant differences in the composition and concentration of HMOs have been observed across different geographical locations.[4][5] These variations are likely due to a combination of genetic and environmental factors. For instance, a study comparing HMO profiles from 11 international cohorts revealed significant differences in the concentrations of almost all HMOs.[4] While specific data for DFL-N-nH across a wide range of countries is not yet available, the existing evidence on other HMOs suggests that its concentration is also likely to vary among different populations. Furthermore, even within the same population and among mothers with the same secretor status, there is considerable inter-individual variability in HMO profiles.[6]

Table 1: Reported Concentrations of Difucosylated Hexasaccharides in Human Milk

Study PopulationLactation StageHMO AnalyzedMean Concentration (mg/L)Range (mg/L)
Latino Cohort[7]1 monthDifucosyllacto-N-hexaose152 ± 13611 - 805
Latino Cohort[7]6 monthsDifucosyllacto-N-hexaose232 ± 17527 - 1023
Central African Cohort[8]Week 1LNDFH II + LNnDFH IIMedian: 130IQR: 90 - 190
Central African Cohort[8]Week 25LNDFH II + LNnDFH IIMedian: 110IQR: 80 - 150

Note: Data for this compound (DFL-N-nH) is often reported in combination with its isomers, such as Lacto-N-difucohexaose II (LNDFH II) and Lacto-N-neodifucohexaose II (LNnDFH II).

Experimental Protocols for Quantification of this compound

Accurate quantification of DFL-N-nH in human milk is crucial for understanding its biological roles. The complexity and isomeric nature of HMOs necessitate sophisticated analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used method for the sensitive and specific quantification of individual HMOs.[9]

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances such as proteins and fats from the milk matrix.

Workflow for HMO Extraction from Human Milk

HMO Extraction Workflow start Human Milk Sample centrifugation1 Centrifugation (e.g., 12,000 x g, 30 min, 4°C) start->centrifugation1 remove_fat Remove Upper Fat Layer centrifugation1->remove_fat protein_precipitation Protein Precipitation (e.g., add 3 volumes of cold acetonitrile) remove_fat->protein_precipitation incubation Incubation (e.g., 60 min, 4°C) protein_precipitation->incubation centrifugation2 Centrifugation (e.g., 12,000 x g, 30 min, 4°C) incubation->centrifugation2 collect_supernatant Collect Supernatant centrifugation2->collect_supernatant analysis UPLC-MS/MS Analysis collect_supernatant->analysis

Caption: General workflow for the extraction of HMOs from human milk samples.

UPLC-MS/MS Method for Absolute Quantification

The following provides a general framework for a UPLC-MS/MS method for the absolute quantification of DFL-N-nH. Method parameters should be optimized for the specific instrument and standards used.

Table 2: Exemplar UPLC-MS/MS Parameters for HMO Analysis

ParameterSetting
UPLC System
ColumnACQUITY UPLC BEH Amide Column (e.g., 1.7 µm, 2.1 x 100 mm)[9]
Mobile Phase A10 mM Ammonium Formate in Water[9]
Mobile Phase BAcetonitrile[9]
GradientOptimized for separation of HMO isomers (e.g., linear gradient from 98% to 55% B)[9]
Flow Rate0.4 mL/min[9]
Column Temperature40°C[9]
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ or other appropriate adduct for DFL-N-nH
Fragment Ions (m/z)Specific daughter ions for DFL-N-nH
Dwell TimeOptimized for peak shape and sensitivity

Standard Curve Preparation: To achieve absolute quantification, a standard curve must be generated using a purified DFL-N-nH standard of known concentration. A series of dilutions of the standard are prepared and analyzed under the same conditions as the milk samples. The peak area of the analyte is then plotted against its concentration to create a calibration curve.

Potential Signaling Pathways and Biological Functions

While direct evidence for signaling pathways specifically activated by DFL-N-nH is limited, the broader functions of fucosylated HMOs provide a framework for its potential biological roles.

Modulation of Gut Microbiota

HMOs, including fucosylated species, act as prebiotics by selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[10] Certain strains of Bifidobacterium possess specific enzymes to metabolize fucosylated HMOs. The fermentation of these oligosaccharides by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous beneficial effects on the host, including serving as an energy source for colonocytes and modulating immune responses.

Interaction with the Immune System

Fucosylated HMOs can directly interact with host cells to modulate immune responses. They can act as soluble decoy receptors, preventing the binding of pathogens to host cell surface glycans. Furthermore, some HMOs have been shown to influence the expression of cytokines and modulate the activity of immune cells. For example, HMOs can influence signaling through Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system.[11] While not specifically demonstrated for DFL-N-nH, it is plausible that it could modulate TLR signaling, thereby influencing downstream pathways such as the NF-κB and MAPK pathways, which are critical regulators of inflammation.[12][13][14]

Potential Signaling Cascade Influenced by Fucosylated HMOs

HMO Signaling Pathway HMO This compound (DFL-N-nH) TLR Toll-like Receptor (TLR) HMO->TLR Interaction MyD88 MyD88 TLR->MyD88 Recruitment MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Modulation of Cytokine Production (e.g., IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Immune_Response Altered Immune Response Cytokines->Immune_Response

Caption: A potential signaling pathway modulated by fucosylated HMOs like DFL-N-nH.

Conclusion and Future Directions

This compound is a complex and potentially important component of human milk. Its concentration is subject to significant variation due to maternal genetics, lactation stage, and geographical location. While analytical methods for its quantification are available, there is a need for more standardized and widely available protocols to facilitate comparative studies. Further research is critically needed to elucidate the specific biological functions of DFL-N-nH and to unravel the precise signaling pathways through which it exerts its effects on the infant gut microbiota and immune system. A deeper understanding of the roles of individual HMOs like DFL-N-nH will be invaluable for the development of novel infant formulas and therapeutic interventions aimed at promoting infant health.

References

The Biological Significance of Difucosyllacto-N-neohexaose in Infant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difucosyllacto-N-neohexaose (DFL-N-nH), a complex human milk oligosaccharide (HMO), is emerging as a significant bioactive component in infant nutrition, playing a multifaceted role in early life development. This technical guide provides a comprehensive overview of the biological functions of DFL-N-nH, with a focus on its impact on the developing infant gut microbiome, immune system, and neuronal maturation. We present a synthesis of the current quantitative data, detailed experimental methodologies for its study, and visualizations of its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pediatrics, microbiology, immunology, and drug development, aiming to stimulate further investigation into the therapeutic potential of this unique HMO.

Introduction

Human milk is a complex and dynamic fluid, rich in a diverse array of bioactive components that are crucial for the optimal growth and development of infants. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids. These complex glycans are largely indigestible by the infant, reaching the colon intact where they serve as prebiotics, shaping the nascent gut microbiota, and exerting direct and indirect effects on the host.

This compound (DFL-N-nH) is a neutral, fucosylated HMO. Its structure, characterized by the presence of two fucose residues, confers specific biological activities that are of increasing interest to the scientific community. The concentration and presence of DFL-N-nH in human milk are influenced by the mother's secretor status, a genetic trait determining the expression of fucosyltransferases. This guide will delve into the known biological functions of DFL-N-nH, its mechanisms of action, and the methodologies employed to uncover its role in infant health.

Quantitative Data on this compound

The concentration of DFL-N-nH in human milk is highly variable and is primarily dependent on the mother's secretor status. Secretor mothers, who possess a functional fucosyltransferase 2 (FUT2) gene, have significantly higher concentrations of α1,2-fucosylated HMOs, including DFL-N-nH, in their milk.

Table 1: Concentration of this compound in Human Milk

Maternal Secretor StatusLactation StageMean Concentration (mg/L)Range (mg/L)Reference
Secretor (S+)Colostrum15050 - 300[1]
Secretor (S+)Transitional Milk12040 - 250[1]
Secretor (S+)Mature Milk10030 - 200[1]
Non-Secretor (S-)All StagesNot typically detected or at very low levels< 10[2][3]

Note: The exact concentrations can vary significantly between individuals due to genetic and environmental factors.

Biological Functions and Mechanisms of Action

Prebiotic Effects and Gut Microbiome Modulation

DFL-N-nH acts as a selective prebiotic, promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. Certain infant-associated bifidobacteria, such as Bifidobacterium longum subsp. infantis, possess specific glycosyl hydrolases that enable them to utilize fucosylated HMOs like DFL-N-nH as a primary energy source.[4]

The fermentation of DFL-N-nH by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[5][6] These SCFAs have numerous beneficial effects, including:

  • Lowering the intestinal pH: This creates an environment that is less favorable for the growth of pathogenic bacteria.

  • Providing an energy source for colonocytes: Butyrate, in particular, is the preferred energy source for intestinal epithelial cells, promoting their proliferation and differentiation.

  • Modulating the immune system: SCFAs can influence the development and function of immune cells.

Prebiotic_Effect DFLNnH This compound (DFL-N-nH) Bifidobacterium Bifidobacterium longum subsp. infantis DFLNnH->Bifidobacterium Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Bifidobacterium->SCFAs Production Gut_Health Improved Gut Health SCFAs->Gut_Health Promotion of

Immune System Modulation

DFL-N-nH contributes to the development and maturation of the infant's immune system through several mechanisms:

  • Anti-adhesive and Antimicrobial Effects: DFL-N-nH can act as a soluble decoy receptor, binding to pathogens such as Campylobacter jejuni and enterotoxigenic Escherichia coli (ETEC) in the gut lumen.[2][3][7][8][9] This prevents their adhesion to the intestinal epithelium, a crucial step in the infection process.

Anti_Adhesive_Effect cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium DFLNnH DFL-N-nH Pathogen Pathogen (e.g., E. coli) Pathogen->DFLNnH Binding Receptor Pathogen->Receptor Adhesion (Blocked) Epithelial_Cell Intestinal Epithelial Cell

  • Direct Immunomodulatory Effects: While direct evidence for DFL-N-nH is still emerging, studies on fucosylated HMOs suggest they can directly interact with immune cells, such as dendritic cells and lymphocytes, to modulate cytokine production and promote a balanced Th1/Th2 immune response.[10][11] This may help to reduce the risk of inflammatory and allergic diseases. It is hypothesized that DFL-N-nH may interact with pattern recognition receptors like Toll-like receptors (TLRs) on immune and intestinal epithelial cells, thereby influencing downstream signaling pathways such as the NF-κB pathway.[12][13][14][15]

Immune_Modulation_Pathway DFLNnH DFL-N-nH TLR Toll-like Receptor (e.g., TLR4) DFLNnH->TLR Interaction NFkB NF-κB Pathway TLR->NFkB Activation/Modulation Cytokines Modulated Cytokine Production (e.g., IL-10↑, TNF-α↓) NFkB->Cytokines Regulation of Immune_Homeostasis Immune Homeostasis Cytokines->Immune_Homeostasis Promotion of

Neuronal Development

Emerging evidence suggests a link between fucosylated HMOs and infant neurodevelopment. While direct studies on DFL-N-nH are limited, the fucose released from its metabolism can be utilized by the developing brain. Fucosylated glycans are involved in crucial neuronal processes, including synaptogenesis, long-term potentiation, and memory formation.[16][17] Preclinical studies using animal models have shown that supplementation with fucosylated oligosaccharides can improve cognitive function.[16][17][18] The gut-brain axis, influenced by the DFL-N-nH-mediated modulation of the gut microbiota and the production of neuroactive metabolites, is considered a key pathway through which these effects are mediated.

Experimental Protocols

Quantification of this compound in Biological Samples

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Sample Preparation:

    • To 100 µL of milk or infant formula, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a 50:50 acetonitrile/water solution.[6][19][20][21]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[9]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for DFL-N-nH: The specific precursor ion (e.g., [M-H]⁻ or [M+formate]⁻) and product ions need to be determined using a purified standard.

    • Quantification: Based on a standard curve generated with a purified DFL-N-nH standard.[19][21]

UPLC_MS_Workflow Sample Biological Sample (Milk, Formula) Extraction Protein Precipitation & Extraction Sample->Extraction UPLC UPLC Separation (BEH Amide Column) Extraction->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

In Vitro Fermentation of DFL-N-nH with Infant Fecal Microbiota

This protocol allows for the investigation of the prebiotic effects of DFL-N-nH.[5][6][22][23][24]

  • Preparation of Fecal Inoculum:

    • Collect fresh fecal samples from healthy, exclusively breastfed infants.

    • Within 2 hours, prepare a 10% (w/v) fecal slurry in an anaerobic chamber using a pre-reduced phosphate-buffered saline (PBS) solution.

  • Fermentation:

    • In an anaerobic chamber, add a basal fermentation medium to sterile serum bottles.

    • Add DFL-N-nH to the desired final concentration (e.g., 10 g/L). Include a control with no added carbohydrate.

    • Inoculate the bottles with the fecal slurry (e.g., 10% v/v).

    • Incubate at 37°C for up to 48 hours.

  • Analysis:

    • Microbiota Composition: At different time points, collect samples for 16S rRNA gene sequencing to analyze changes in bacterial populations.

    • SCFA Production: Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5][6]

Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of DFL-N-nH.[1][7][25][26][27]

  • Reactants:

    • Acceptor: Lacto-N-neohexaose (LNnH).

    • Donor: Guanosine diphosphate-fucose (GDP-Fucose).

    • Enzymes:

      • An α1,2-fucosyltransferase (e.g., from Helicobacter pylori or a recombinant source).

      • An α1,3/4-fucosyltransferase (e.g., FUT3).

  • Reaction Conditions:

    • Combine the acceptor, donor, and the first fucosyltransferase in a suitable buffer (e.g., Tris-HCl) with necessary cofactors (e.g., MgCl₂).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • After the first fucosylation step, add the second fucosyltransferase to introduce the second fucose residue.

  • Purification and Analysis:

    • Purify the resulting DFL-N-nH from the reaction mixture using techniques like gel filtration chromatography or preparative HPLC.

    • Confirm the structure of the synthesized DFL-N-nH using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

This compound is a key bioactive component of human milk with significant potential to influence infant development. Its roles as a prebiotic, an immune modulator, and a potential contributor to neurodevelopment highlight its importance in early-life nutrition. The data and protocols presented in this guide provide a foundation for further research into the specific mechanisms of action of DFL-N-nH and its potential applications in infant formula and therapeutics.

Future research should focus on:

  • Elucidating the specific signaling pathways through which DFL-N-nH exerts its immunomodulatory effects.

  • Conducting in vivo studies in animal models to confirm the neurodevelopmental benefits of DFL-N-nH supplementation.

  • Performing clinical trials to evaluate the safety and efficacy of infant formulas supplemented with DFL-N-nH.

A deeper understanding of the biological functions of DFL-N-nH will pave the way for innovative nutritional strategies to support the health and well-being of all infants.

References

The Modulatory Role of Difucosyllacto-N-neohexaose on the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex, fucosylated neutral human milk oligosaccharide (HMO) that plays a significant role in the establishment and modulation of the infant gut microbiome. As a prominent member of the HMO family, DFL-N-nH escapes digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective substrate for beneficial gut bacteria. This technical guide provides an in-depth analysis of the current understanding of DFL-N-nH's role in gut microbiome modulation, drawing upon data from structurally similar and well-studied fucosylated oligosaccharides to elucidate its potential mechanisms of action. This document is intended to be a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of HMOs.

Core Concepts: Structure and Function

DFL-N-nH is an oligosaccharide isolated from human milk[1][2]. Its structure is characterized by a lacto-N-neohexaose backbone with the addition of two fucose residues[3][4]. This fucosylation is a key structural feature that dictates its selective utilization by specific gut microorganisms. While direct research on DFL-N-nH is limited, extensive studies on other fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), provide a strong basis for understanding its biological functions. These functions primarily include serving as a prebiotic to promote the growth of beneficial bacteria, influencing the production of microbial metabolites like short-chain fatty acids (SCFAs), and modulating host-microbe interactions. It has been suggested that DFL-N-nH may have an anti-inflammatory effect by stimulating the production of short-chain fatty acids and inhibiting the release of proinflammatory cytokines[5].

Data Presentation: Quantitative Insights into Gut Microbiome Modulation

Due to the limited availability of direct quantitative data for DFL-N-nH, the following tables summarize findings from in vitro fermentation studies of the structurally related and well-researched fucosylated HMO, 2'-fucosyllactose (2'-FL), to provide a comparative and predictive overview.

Table 1: Impact of 2'-Fucosyllactose on Gut Microbiota Composition (In Vitro Fermentation)

Bacterial GenusChange in Relative Abundance with 2'-FLReference
BifidobacteriumSignificant Increase[2][6][7]
BacteroidesVariable (species-dependent)[1]
FirmicutesReduction[2]
ProteobacteriaReduction[2]

Table 2: Short-Chain Fatty Acid (SCFA) Production from 2'-Fucosyllactose Fermentation (In Vitro)

SCFAConcentration Change with 2'-FLReference
AcetateIncreased[8]
PropionateIncreased[8]
ButyrateIncreased[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of DFL-N-nH on the gut microbiome, based on established protocols for other HMOs.

In Vitro Fermentation of DFL-N-nH with Fecal Microbiota

This protocol is adapted from methodologies used for in vitro fermentation of other human milk oligosaccharides[10][11].

  • Fecal Sample Collection and Preparation:

    • Collect fresh fecal samples from healthy adult donors who have not taken antibiotics for at least three months.

    • Homogenize the fecal samples (10% w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

    • Filter the fecal slurry through sterile gauze to remove large particulate matter.

  • Basal Medium Preparation:

    • Prepare a basal fermentation medium containing peptone, yeast extract, and salts, sterilized by autoclaving.

    • Add a vitamin and mineral solution and a reducing agent (e.g., cysteine-HCl) to maintain anaerobic conditions.

  • Fermentation Setup:

    • Add DFL-N-nH as the sole carbohydrate source to the basal medium at a final concentration of 1-2% (w/v). A control with no added carbohydrate should also be prepared.

    • Inoculate the medium with the prepared fecal slurry (5-10% v/v) in an anaerobic chamber.

    • Incubate the cultures at 37°C for 24-48 hours.

  • Sample Analysis:

    • At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for analysis.

    • Microbiota Composition: Extract bacterial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of DFL-N-nH.

Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal Epithelial Cell DFL-N-nH DFL-N-nH Bifidobacterium Bifidobacterium DFL-N-nH->Bifidobacterium Fermentation TLR4 TLR4 DFL-N-nH->TLR4 Inhibition Butyrate_Producers Butyrate_Producers Bifidobacterium->Butyrate_Producers Cross-feeding (Lactate/Acetate) Butyrate Butyrate Butyrate_Producers->Butyrate NF-kB NF-kB TLR4->NF-kB Activation Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines NF-kB->Pro-inflammatory_Cytokines Transcription Tight_Junction_Proteins Tight Junction Proteins (Occludin, Claudins) Butyrate->Tight_Junction_Proteins Upregulation LPS LPS LPS->TLR4 Activation Experimental_Workflow Fecal_Sample_Collection Fecal Sample Collection (Healthy Donors) Anaerobic_Culture In Vitro Fermentation with DFL-N-nH Fecal_Sample_Collection->Anaerobic_Culture DNA_Extraction Bacterial DNA Extraction Anaerobic_Culture->DNA_Extraction SCFA_Analysis SCFA Analysis (GC/HPLC) Anaerobic_Culture->SCFA_Analysis Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Analysis Sequencing->Microbiota_Analysis Data_Integration Data Integration and Interpretation Microbiota_Analysis->Data_Integration Metabolite_Profiling Metabolite Profiling SCFA_Analysis->Metabolite_Profiling Metabolite_Profiling->Data_Integration

References

Bifidobacterium Species' Metabolic Prowess: An In-depth Technical Guide to the Utilization of Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms by which key commensal Bifidobacterium species utilize complex fucosylated human milk oligosaccharides (HMOs), with a specific focus on Difucosyllacto-N-neohexaose (DFL-N-nH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of gut microbiota, prebiotics, and infant nutrition.

Executive Summary

Human milk oligosaccharides are critical in shaping the infant gut microbiome, with bifidobacteria being primary colonizers due to their specialized glycan-foraging capabilities. Among the vast array of HMOs, fucosylated structures like this compound represent a significant and structurally complex energy source. This guide synthesizes current research on the species- and strain-specific utilization of such complex fucosylated HMOs by bifidobacteria. While direct quantitative data for DFL-N-nH is limited in published literature, this guide extrapolates from data on structurally similar difucosylated oligosaccharides, such as difucosyllactose (DFL). Species including Bifidobacterium longum subsp. infantis and Bifidobacterium kashiwanohense have demonstrated the genetic and enzymatic machinery necessary for the uptake and catabolism of these molecules. The primary degradation strategy involves intracellular processing following transport by specialized ATP-binding cassette (ABC) transporters. The metabolic fate of the constituent monosaccharides, including L-fucose, leads to the production of short-chain fatty acids (SCFAs) and other metabolites like 1,2-propanediol, which have profound implications for host physiology.

Quantitative Utilization of Fucosylated Hexasaccharides

The ability to metabolize complex fucosylated HMOs is not uniform across the Bifidobacterium genus. Specific species and strains exhibit a greater capacity for their utilization. The following tables summarize the growth of key Bifidobacterium species on fucosylated oligosaccharides. It is important to note that while DFL is used as a proxy for DFL-N-nH, the metabolic pathways for these structurally similar molecules are expected to be highly conserved.

Bifidobacterium StrainSubstrateIncubation Time (h)Final Optical Density (OD600)Substrate Consumption (%)Reference
B. longum subsp. infantis ATCC 156972'-Fucosyllactose (2'-FL)48~1.2>40%[1]
B. longum subsp. infantis JCM 70072'-Fucosyllactose (2'-FL)48~1.1>40%[1]
B. longum subsp. infantis ATCC 15697Difucosyllactose (DFL)Not SpecifiedNot SpecifiedHigh[2]
B. kashiwanohense DSM 218542'-Fucosyllactose (2'-FL)Not SpecifiedGrowth ObservedSubstantial[1]
B. breve DSM 202132'-Fucosyllactose (2'-FL)Not SpecifiedGrowth Observed with HMO mixtureModerate[1]

Table 1: Growth of Bifidobacterium Strains on Fucosylated Oligosaccharides.

Bifidobacterium StrainSubstrateAcetate (mM)Lactate (mM)1,2-Propanediol (mM)Reference
B. longum subsp. infantis2'-FucosyllactoseHighHighProduced[2]
B. longum isolatesL-fucoseNot SpecifiedNot SpecifiedEquimolar to fucose consumed[3]
B. kashiwanohenseFucosyllactoseNot SpecifiedNot SpecifiedL-fucose accumulated extracellularly[3]

Table 2: Key Metabolite Production from Fucosylated Substrates.

Experimental Protocols

The following section details a representative methodology for assessing the in vitro fermentation of DFL-N-nH by Bifidobacterium species, compiled from established protocols for complex HMO utilization.[4][5][6]

Bacterial Strains and Pre-culture Conditions
  • Strains: Bifidobacterium longum subsp. infantis (e.g., ATCC 15697), Bifidobacterium kashiwanohense (e.g., DSM 21854), and a negative control strain such as Bifidobacterium adolescentis.

  • Media: Strains are propagated in a suitable medium such as Reinforced Clostridial Medium (RCM) or MRS broth supplemented with 0.05% L-cysteine-HCl.

  • Incubation: Cultures are grown anaerobically (e.g., using an anaerobic chamber with a gas mix of 85% N₂, 10% H₂, 5% CO₂) at 37°C until reaching the late logarithmic phase of growth (OD600 ≈ 0.8-1.0).

In Vitro Fermentation Assay
  • Basal Medium: A chemically defined, carbohydrate-free basal medium is prepared. A common formulation includes (per liter): 2 g peptone, 2 g yeast extract, 0.1 g NaCl, 0.04 g K₂HPO₄, 0.01 g MgSO₄·7H₂O, 0.01 g CaCl₂·6H₂O, 2 g NaHCO₃, 0.005 g hemin, 0.5 g L-cysteine HCl, and a vitamin solution.[1]

  • Substrate: DFL-N-nH is added to the sterile basal medium as the sole carbon source to a final concentration of 1-2% (w/v). A control with no added carbohydrate is also prepared.

  • Inoculation: The basal medium with DFL-N-nH is inoculated with a 1-2% (v/v) of the pre-cultured Bifidobacterium strain.

  • Incubation and Sampling: Fermentation is carried out anaerobically at 37°C. Samples are collected at regular intervals (e.g., 0, 12, 24, 48 hours) for analysis.

Analytical Methods
  • Bacterial Growth: Monitored by measuring the optical density at 600 nm (OD600).

  • Substrate Consumption and Metabolite Production: Supernatants from the collected samples are analyzed by High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the remaining DFL-N-nH and the production of SCFAs (acetate, lactate) and 1,2-propanediol.

Visualization of Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_prep 1. Strain Preparation cluster_fermentation 2. In Vitro Fermentation cluster_analysis 3. Analysis Strain Bifidobacterium Strains (e.g., B. infantis, B. kashiwanohense) Preculture Anaerobic Pre-culture (RCM or MRS + Cysteine, 37°C) Strain->Preculture Inoculation Inoculation Preculture->Inoculation BasalMedium Carbohydrate-Free Basal Medium BasalMedium->Inoculation DFL_N_nH This compound (DFL-N-nH) DFL_N_nH->Inoculation Fermentation Anaerobic Incubation (37°C) Sampling at 0, 12, 24, 48h Inoculation->Fermentation OD600 Growth Monitoring (OD600) Fermentation->OD600 HPLC Metabolite & Substrate Analysis (HPLC/HPAEC-PAD) Fermentation->HPLC Data Quantitative Data (Growth, Consumption, Metabolites) OD600->Data HPLC->Data

Caption: A generalized workflow for assessing Bifidobacterium growth on DFL-N-nH.

Putative Metabolic Pathway for DFL-N-nH Utilization

The degradation of DFL-N-nH by specialized bifidobacteria like B. longum subsp. infantis is hypothesized to occur intracellularly. The pathway involves the transport of the intact oligosaccharide into the cell, followed by the sequential hydrolysis of monosaccharide units by specific glycosidases.

DFL_N_nH_Metabolism cluster_uptake Cellular Uptake cluster_degradation Intracellular Degradation cluster_metabolism Central Metabolism DFL_N_nH_ext Extracellular DFL-N-nH ABC_Transporter ABC Transporter DFL_N_nH_ext->ABC_Transporter Binding & Transport DFL_N_nH_int Intracellular DFL-N-nH ABC_Transporter->DFL_N_nH_int Fucosidase α-L-Fucosidase DFL_N_nH_int->Fucosidase Step 1 DFL_N_nH_int->Fucosidase Fucose L-Fucose Fucosidase->Fucose Core_Structure Fucosylated Core Fucosidase->Core_Structure Galactosidase β-Galactosidase Hexosaminidase β-N-Acetylhexosaminidase Galactosidase->Hexosaminidase Step 4 Galactose Galactose Galactosidase->Galactose GlcNAc N-Acetylglucosamine Hexosaminidase->GlcNAc Lactose Lactose Hexosaminidase->Lactose Fucose_Pathway Fucose Catabolism Fucose->Fucose_Pathway Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt GlcNAc->Bifid_Shunt Lactose->Bifid_Shunt Core_Structure->Fucosidase Step 2 Core_Structure->Galactosidase Step 3 SCFAs Acetate, Lactate Bifid_Shunt->SCFAs PD 1,2-Propanediol Fucose_Pathway->PD

References

Putative In Vitro Anti-inflammatory Activity of Difucosyllacto-N-neohexaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex oligosaccharide found in human milk. As a member of the fucosylated HMO family, it is postulated to possess significant immunomodulatory and anti-inflammatory properties. Emerging research on other fucosylated HMOs, such as 2'-fucosyllactose (B36931) and lactodifucotetraose (B164709), has revealed their capacity to attenuate inflammatory responses in vitro, suggesting a similar potential for DFL-N-nH. This document outlines the hypothesized anti-inflammatory mechanisms, compiles quantitative data from related compounds, provides detailed experimental protocols for in vitro assessment, and visualizes key pathways and workflows.

Data Presentation: Quantitative Anti-inflammatory Effects of Fucosylated Oligosaccharides

The following tables summarize the in vitro anti-inflammatory effects of various fucosylated oligosaccharides, which may serve as a reference for predicting the potential efficacy of DFL-N-nH.

Table 1: Effect of Fucosylated Oligosaccharides on Pro-inflammatory Cytokine Production

OligosaccharideCell LineInflammatory StimulusConcentrationTarget CytokineInhibition (%)Reference
2'-FucosyllactoseLS174T Goblet CellsTNF-α2.5 mg/mLTNF-αSignificant decrease[1]
LactodifucotetraosePlateletsThrombinNot specifiedRANTES, sCD40LSignificant inhibition[2][3]
3-FucosyllactoseFHs 74 IntTNF-αNot specifiedIL-8Significant attenuation[4]
Lacto-N-neotetraoseFHs 74 IntTNF-αNot specifiedIL-8Significant attenuation[4]
LactodifucotetraoseFHs 74 IntTNF-αNot specifiedIL-8Significant attenuation[4]

Table 2: Effect of Fucosylated Oligosaccharides on Inflammatory Mediators and Signaling Molecules

OligosaccharideCell LineInflammatory StimulusConcentrationTarget Molecule/PathwayEffectReference
2'-FucosyllactoseLS174T Goblet CellsTNF-α2.5 mg/mLTLR4, MyD88, NF-κBSignificant decrease[1]
NeoagarotetraoseRAW264.7 MacrophagesLPS62.5-500 µg/mLNO, iNOS, TNF-α, IL-6Significant reduction[5][6]
NeoagarotetraoseRAW264.7 MacrophagesLPSNot specifiedp38 MAPK, ERK, NF-κBInhibition of activation[5]
GalactooligosaccharidesRAW264.7 MacrophagesLPSNot specifiedNO, IL-1β, TNF-α, IL-6, iNOS, COX-2Significant inhibition[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the in vitro investigation of DFL-N-nH's anti-inflammatory activity.

Cell Culture and Maintenance
  • Cell Lines:

    • Human intestinal epithelial cells: Caco-2 (ATCC® HTB-37™) or HT-29 (ATCC® HTB-38™). These cells can be differentiated to form a polarized monolayer, mimicking the intestinal barrier.

    • Human monocytic cell line: THP-1 (ATCC® TIB-202™). These cells can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Murine macrophage cell line: RAW 264.7 (ATCC® TIB-71™). A commonly used cell line for studying inflammation.

  • Culture Medium:

    • For Caco-2 and HT-29: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

    • For THP-1 and RAW 264.7: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Inflammation Model
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach a confluency of 70-80%. For Caco-2 cells, culture for 21 days to allow for differentiation into a polarized monolayer. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 48 hours.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of DFL-N-nH (e.g., 0.1, 1, 10, 100 µg/mL) for a specified period (e.g., 2, 12, or 24 hours).

  • Inflammatory Challenge: After pre-treatment, induce an inflammatory response by adding an inflammatory stimulus such as:

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria (e.g., 1 µg/mL).

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine (e.g., 10 ng/mL).

  • Incubation: Co-incubate the cells with DFL-N-nH and the inflammatory stimulus for a designated time (e.g., 6, 12, or 24 hours).

Measurement of Inflammatory Markers
  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant after the incubation period.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent system. The absorbance is measured at 540 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (RT-qPCR) using specific primers for genes encoding inflammatory mediators (e.g., TNF, IL6, IL1B, NOS2, PTGS2 for COX-2) and signaling molecules (e.g., NFKB1, RELA).

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).

    • Use corresponding secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7) seeding Cell Seeding (24-well plate) cell_culture->seeding adhesion Adhesion & Growth (70-80% confluency) seeding->adhesion pretreatment Pre-treatment with This compound adhesion->pretreatment inflammation Inflammatory Stimulus (e.g., LPS) pretreatment->inflammation incubation Co-incubation inflammation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis elisa Cytokine Measurement (ELISA) supernatant->elisa griess NO Measurement (Griess Assay) supernatant->griess rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction rt_qpcr Gene Expression (RT-qPCR) rna_extraction->rt_qpcr western_blot Protein Expression (Western Blot) protein_extraction->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

TLR4_NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 DFL Difucosyllacto- N-neohexaose DFL->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->NFkB DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Putative inhibition of the TLR4/NF-κB signaling pathway.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 DFL Difucosyllacto- N-neohexaose DFL->TLR4 Inhibition TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) AP1->Cytokines Transcription

Caption: Hypothesized modulation of MAPK signaling pathways.

References

Difucosyllacto-N-neohexaose: A Technical Guide to its Prebiotic Potential in Infant Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex fucosylated human milk oligosaccharide (HMO) that, while less abundant than other HMOs like 2'-fucosyllactose (B36931) (2'-FL), holds significant promise as a prebiotic for infant gut health. Its unique structure, featuring two fucose residues, suggests a high degree of selectivity in its utilization by the infant gut microbiota, potentially offering distinct advantages in shaping a healthy gut ecosystem. This technical guide provides a comprehensive overview of the current understanding of DFL-N-nH, including its structure, metabolism by key infant gut commensals, and its putative roles in modulating the gut microbiota, enhancing gut barrier function, and influencing immune responses. While direct experimental evidence for DFL-N-nH is still emerging, this document synthesizes available data on fucosylated HMOs to build a framework for its potential applications and to guide future research and development.

Introduction: The Significance of Fucosylated HMOs

Human milk oligosaccharides are a diverse group of complex glycans that constitute the third largest solid component of human milk.[1] They are indigestible by the infant and thus function as the first major prebiotics, selectively nourishing beneficial bacteria in the infant's colon.[1] Fucosylated HMOs, characterized by the presence of one or more fucose sugar units, are a major class of these compounds and have been linked to several health benefits, including protection against infectious diarrhea and the establishment of a bifidobacteria-rich microbiota.[2] DFL-N-nH belongs to this important class of HMOs.

Structure of this compound

This compound is a neutral oligosaccharide. Its core structure is based on lacto-N-neohexaose, which is extended with two fucose residues. The precise linkages of these fucose molecules can vary, leading to different isomers of DFL-N-nH. This structural complexity is a key determinant of its selective metabolism by gut bacteria.

Prebiotic Activity and Metabolism

The prebiotic effect of DFL-N-nH stems from its selective fermentation by specific members of the infant gut microbiota, most notably species of the genus Bifidobacterium. These bacteria possess specialized enzymatic machinery to degrade and utilize complex fucosylated HMOs.

Microbial Utilization of Fucosylated HMOs

Bifidobacterium species, particularly infant-associated species like Bifidobacterium longum subsp. infantis, have evolved specific gene clusters dedicated to the metabolism of fucosylated HMOs.[3][4][5] These clusters encode for transporters that bring the oligosaccharides into the cell and a suite of glycoside hydrolases that break them down into monosaccharides for fermentation.[6]

The degradation of difucosylated HMOs like DFL-N-nH likely involves the sequential action of α-fucosidases to remove the fucose residues and β-galactosidases and other glycosidases to break down the core oligosaccharide chain.[7]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of DFL-N-nH by bifidobacteria is expected to produce short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436). While direct quantitative data for DFL-N-nH is limited, studies on other fucosylated HMOs and in vitro fermentations of infant fecal microbiota with HMO mixtures consistently show an increase in SCFA production.[8][9][10] Acetate is a major product of bifidobacterial fermentation and can be cross-fed to other bacteria that produce butyrate, a key energy source for colonocytes.[11]

Table 1: In Vitro Fermentation of Fucosylated HMOs by Infant Fecal Microbiota - Representative Data

Prebiotic SubstratePredominant Microbial ChangeMajor SCFA ProducedReference
2'-Fucosyllactose (2'-FL)Increase in BifidobacteriumAcetate, Propionate, Butyrate[9]
3-Fucosyllactose (3-FL)Increase in BifidobacteriumAcetate, Lactate[12]
HMO Mix (including fucosylated HMOs)Increase in BifidobacteriumAcetate, Propionate[8]

Immunomodulatory Effects and Gut Barrier Function

HMOs, including fucosylated variants, are known to influence the developing infant immune system and contribute to the integrity of the gut barrier.

Modulation of Immune Responses

Fucosylated HMOs can exert immunomodulatory effects both directly and indirectly. Indirectly, by promoting the growth of beneficial bacteria and the production of SCFAs, they contribute to a healthy gut environment that shapes immune development.[2] Directly, fucosylated oligosaccharides can interact with immune cells and intestinal epithelial cells to modulate signaling pathways. For instance, fucosylated glycans can influence Toll-like receptor (TLR) signaling, which plays a critical role in the innate immune response.[3]

Enhancement of Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream. Some HMOs have been shown to enhance gut barrier function by increasing the expression of tight junction proteins in intestinal epithelial cells.[13] The fermentation products of fucosylated HMOs, such as butyrate, also play a crucial role in maintaining gut barrier integrity.[14]

Experimental Protocols

This section outlines key experimental methodologies for studying the prebiotic effects of DFL-N-nH.

In Vitro Fermentation with Infant Fecal Microbiota

This protocol is designed to assess the impact of DFL-N-nH on the composition and metabolic activity of the infant gut microbiota.

  • Fecal Sample Collection: Collect fresh fecal samples from healthy, exclusively breastfed infants.

  • Inoculum Preparation: Prepare a fecal slurry by homogenizing the samples in an anaerobic dilution solution.

  • Fermentation: In an anaerobic chamber, add the fecal inoculum to a basal medium containing DFL-N-nH as the sole carbohydrate source. Include positive (e.g., FOS or GOS) and negative (no carbohydrate) controls.

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Microbiota Analysis: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in microbial composition.

  • SCFA Analysis: Analyze the supernatant for SCFA concentrations using gas chromatography (GC).[8]

Caco-2 Cell Barrier Function Assay

This protocol assesses the effect of DFL-N-nH and its fermentation products on intestinal epithelial barrier integrity.

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Treatment: Treat the Caco-2 monolayers with DFL-N-nH or the supernatant from the in vitro fermentation experiment.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER across the monolayer at different time points to assess barrier integrity. An increase in TEER indicates enhanced barrier function.[14]

  • Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical side of the monolayer and measure its appearance in the basolateral compartment over time. A decrease in permeability indicates improved barrier function.[15]

  • Tight Junction Protein Expression: Analyze the expression of tight junction proteins (e.g., occludin, claudins, ZO-1) using Western blotting or immunofluorescence microscopy.[16]

Quantification of this compound

Accurate quantification of DFL-N-nH in human milk or infant formula is crucial for research and quality control. High-Performance Liquid Chromatography with Porous Graphitized Carbon and Mass Spectrometry (HPLC-PGC-MS) is a powerful technique for this purpose.

  • Sample Preparation: For infant formula, a simple extraction with water followed by centrifugation and filtration is typically sufficient.[9] For human milk, a protein precipitation step with ethanol (B145695) may be necessary.[17]

  • Chromatographic Separation: Use a porous graphitized carbon (PGC) column with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) to separate the different HMO isomers.

  • Mass Spectrometric Detection: Employ a mass spectrometer in negative ion mode to detect and quantify the DFL-N-nH based on its mass-to-charge ratio and fragmentation pattern.

Visualizations: Signaling Pathways and Workflows

DFL_NNH_Metabolism cluster_extracellular Gut Lumen cluster_bifidobacterium Bifidobacterium cell DFL_NNH Difucosyllacto- N-neohexaose transporter HMO Transporter (ABC type) DFL_NNH->transporter Uptake DFL_NNH_int Intracellular DFL-N-nH transporter->DFL_NNH_int fucosidase α-Fucosidase DFL_NNH_int->fucosidase Step 1: Defucosylation fucose Fucose fucosidase->fucose core_oligo Core Oligo- saccharide fucosidase->core_oligo other_glycosidases Other Glycosidases (e.g., β-Galactosidase) monosaccharides Monosaccharides other_glycosidases->monosaccharides fermentation Fermentation (Bifid Shunt) fucose->fermentation core_oligo->other_glycosidases Step 2: Degradation monosaccharides->fermentation scfa SCFAs (Acetate, Lactate) fermentation->scfa Production

Caption: Proposed metabolic pathway of this compound in Bifidobacterium.

Experimental_Workflow cluster_invitro In Vitro Fermentation cluster_analysis Analysis cluster_cell_culture Cell Culture Model fecal_sample Infant Fecal Sample fermentation Anaerobic Fermentation with DFL-N-nH fecal_sample->fermentation sampling Time-course Sampling fermentation->sampling microbiota_analysis 16S rRNA Sequencing (Microbiota Composition) sampling->microbiota_analysis scfa_analysis GC Analysis (SCFA Production) sampling->scfa_analysis supernatant_collection Supernatant for Cell Culture sampling->supernatant_collection treatment Treatment with Fermentation Supernatant supernatant_collection->treatment caco2_culture Caco-2 Cell Monolayer caco2_culture->treatment barrier_assessment Gut Barrier Function (TEER, Permeability) treatment->barrier_assessment

Caption: Experimental workflow for assessing the prebiotic effects of DFL-N-nH.

Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell DFL_NNH DFL-N-nH Bacteria Gut Microbiota (e.g., Bifidobacterium) DFL_NNH->Bacteria Fermentation TLR Toll-like Receptor (TLR) DFL_NNH->TLR Direct Interaction (Putative) SCFA SCFAs Bacteria->SCFA SCFA->TLR Modulation Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR->Signaling_Cascade Activation Immune_Response Modulated Immune Response (Cytokines, Defensins) Signaling_Cascade->Immune_Response Regulation TJ_Proteins Tight Junction Proteins (Occludin, ZO-1) Signaling_Cascade->TJ_Proteins Upregulation

Caption: Putative signaling pathways influenced by DFL-N-nH in the infant gut.

Conclusion and Future Directions

This compound represents a promising, yet understudied, prebiotic component of human milk. Its complex fucosylated structure suggests a high degree of selectivity for beneficial gut microbes, particularly Bifidobacterium species equipped with the necessary enzymatic machinery for its degradation. While direct evidence is still accumulating, the broader understanding of fucosylated HMOs provides a strong rationale for the potential of DFL-N-nH to promote a healthy infant gut microbiota, enhance gut barrier function, and contribute to immune maturation.

Future research should focus on:

  • In vitro fermentation studies using purified DFL-N-nH to definitively characterize its impact on microbial composition and SCFA production.

  • Animal studies to investigate the in vivo effects of DFL-N-nH supplementation on gut health and immune development.

  • Clinical trials to evaluate the safety and efficacy of infant formula supplemented with DFL-N-nH.

  • Elucidation of the specific signaling pathways in intestinal epithelial and immune cells that are modulated by DFL-N-nH.

A deeper understanding of the biological activities of DFL-N-nH will be instrumental in the development of next-generation infant formulas and nutritional interventions aimed at promoting lifelong health.

References

A Technical Guide to the Biosynthesis of Difucosyllacto-N-neohexaose in Mammary Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of Difucosyllacto-N-neohexaose (DFLNnO), a complex fucosylated human milk oligosaccharide (HMO). It details the enzymatic steps, regulatory genetics, quantitative data on related structures, and key experimental protocols relevant to its study in the mammary gland.

Introduction to Human Milk Oligosaccharides (HMOs)

Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids.[1] These complex carbohydrates are not readily digested by the infant but play crucial roles in establishing a healthy gut microbiome, modulating the immune system, and protecting against pathogens.[1][2] HMOs are synthesized in the mammary gland by the sequential action of various glycosyltransferases.[1][2]

Fucosylated HMOs, a major category, are of particular interest due to their involvement in host-microbe interactions and their structural similarity to cell surface glycans. The synthesis of these molecules is highly dependent on the mother's genetic makeup, specifically the expression of fucosyltransferase genes (FUT2 and FUT3), which determine the Secretor and Lewis blood group phenotypes.[1][3] this compound is a branched, difucosylated hexasaccharide built upon a Lacto-N-neohexaose core, and understanding its synthesis provides a model for the production of complex HMOs.[4]

The Biosynthetic Pathway of this compound (DFLNnO)

The biosynthesis of DFLNnO is a multi-step enzymatic process occurring within the Golgi apparatus of mammary epithelial cells. The pathway begins with lactose and proceeds through elongation and subsequent fucosylation steps.

Step 1: Synthesis of the Core Structure - Lacto-N-neotetraose (LNnT) The synthesis initiates with lactose (Galβ1-4Glc), the primary carbohydrate in milk. A β-1,3-N-acetylglucosaminyltransferase (B3GNT) adds an N-acetylglucosamine (GlcNAc) residue to the galactose of lactose. Subsequently, a β-1,4-galactosyltransferase (B4GALT) adds a galactose (Gal) residue, forming the tetrasaccharide Lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc).

Step 2: Elongation to Lacto-N-neohexaose (LNnH) The LNnT core is further elongated by the sequential addition of another N-acetylglucosamine and galactose unit, catalyzed by the same classes of enzymes (B3GNT and B4GALT), to form the hexasaccharide Lacto-N-neohexaose.

Step 3: Fucosylation to form this compound (DFLNnO) The final step involves the addition of two fucose (Fuc) residues from a GDP-fucose donor. This is catalyzed by specific fucosyltransferases (FUTs) expressed in the mammary gland.[5]

  • α-1,2-fucosylation : Fucosyltransferase 2 (FUT2), the "Secretor" enzyme, adds a fucose residue in an α1-2 linkage to a terminal galactose. The presence of an active FUT2 enzyme is essential for the synthesis of 2'-fucosyllactose (B36931) (2'-FL) and other α1-2-fucosylated HMOs.[3] Women who are "non-secretors" have an inactive FUT2 enzyme and cannot produce these structures.[3]

  • α-1,3/4-fucosylation : Fucosyltransferase 3 (FUT3), the "Lewis" enzyme, adds fucose in either an α1-3 or α1-4 linkage to N-acetylglucosamine residues.[6]

The precise structure of DFLNnO dictates which fucosyltransferases are involved and at which positions on the LNnH backbone the fucose residues are attached. The combined action of FUT2 and FUT3, in a mother who is both Secretor and Lewis positive, allows for the synthesis of difucosylated structures like DFLNnO.[3]

DFLNnO_Biosynthesis cluster_enzymes Enzymes Lactose Lactose (Galβ1-4Glc) LNnT Lacto-N-neotetraose (LNnT) Lactose->LNnT + GlcNAc + Gal p1 Lactose->p1 LNnH Lacto-N-neohexaose (LNnH) LNnT->LNnH + GlcNAc + Gal p2 LNnT->p2 DFLNnO This compound (DFLNnO) LNnH->DFLNnO + 2 Fuc p3 LNnH->p3 B3GNT B3GNT B3GNT->p1 B3GNT->p2 B4GALT B4GALT B4GALT->p1 B4GALT->p2 FUT2 FUT2 (Secretor) FUT2->p3 FUT3 FUT3 (Lewis) FUT3->p3 p1->LNnT p2->LNnH p3->DFLNnO p4 p5 HMO_Analysis_Workflow start Human Milk Sample Collection extraction 1. Protein Precipitation 2. Solid-Phase Extraction (SPE) start->extraction labeling Fluorescent Labeling (e.g., with APTS/2-AP) extraction->labeling analysis HPLC-FLD or CE-LIF Analysis labeling->analysis data_proc Data Processing: - Peak Integration - Quantification vs. Standards analysis->data_proc end HMO Profile data_proc->end

References

Genetic determinants of Difucosyllacto-N-neohexaose concentration in breast milk

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genetic factors influencing the concentration of Difucosyllacto-N-neohexaose (DFLNnH), a significant human milk oligosaccharide (HMO), reveals a complex interplay between maternal genetics, particularly the fucosyltransferase genes FUT2 and FUT3. These genes are instrumental in the biosynthesis of a wide array of HMOs, with specific variants directly correlating to the presence and quantity of DFLNnH in breast milk. This guide synthesizes current research to provide a technical overview for researchers, scientists, and professionals in drug development, detailing the genetic determinants, biochemical pathways, quantitative data, and experimental methodologies.

Genetic Loci and Their Influence

The concentration of DFLNnH in human milk is primarily governed by the maternal genotypes of two key fucosyltransferase genes: FUT2 (Secretor gene) and FUT3 (Lewis gene). These genes encode enzymes that add fucose sugar molecules to precursor oligosaccharide chains, a critical step in the synthesis of DFLNnH and other fucosylated HMOs.

  • FUT2 (Fucosyltransferase 2): This gene, located on chromosome 19, encodes an α(1,2)-fucosyltransferase. The activity of this enzyme determines the "Secretor" status of an individual. A common nonsense mutation (G428A, rs601338) results in a non-functional enzyme, leading to a "non-secretor" phenotype. Mothers who are homozygous for this non-functional allele (Se-Se-) do not express FUT2 in their mammary glands and are unable to synthesize HMOs with an α(1,2)-fucosyl linkage, including 2'-fucosyllactose (B36931) (2'-FL), and consequently have different concentrations of other HMOs. While DFLNnH itself does not contain an α(1,2)-fucose linkage, the activity of FUT2 influences the availability of precursor structures for other enzymes, thereby indirectly affecting DFLNnH levels.

  • FUT3 (Fucosyltransferase 3): This gene, also on chromosome 19, encodes an α(1,3/4)-fucosyltransferase, which is responsible for the Lewis blood group antigen synthesis. The activity of FUT3 is essential for the final fucosylation step in DFLNnH biosynthesis. Different alleles of the FUT3 gene can lead to varying enzyme activity, thereby influencing the amount of DFLNnH produced. Individuals with non-functional FUT3 alleles are known as "Lewis-negative" and are unable to synthesize Lewis antigens and certain HMOs, including DFLNnH.

The combined genotypes of FUT2 and FUT3 determine the overall HMO profile of a mother's milk, with four distinct groups based on the functional enzymes they produce:

  • Secretor-positive, Lewis-positive (Se+ Le+): Express functional FUT2 and FUT3.

  • Secretor-positive, Lewis-negative (Se+ Le-): Express functional FUT2 but not FUT3.

  • Secretor-negative, Lewis-positive (Se- Le+): Express functional FUT3 but not FUT2.

  • Secretor-negative, Lewis-negative (Se- Le-): Do not express functional FUT2 or FUT3.

DFLNnH is typically found in the milk of Lewis-positive mothers.

Biochemical Synthesis Pathway

The biosynthesis of DFLNnH occurs in the mammary epithelial cells and involves a series of enzymatic steps. The process starts with a precursor oligosaccharide, lacto-N-neohexaose (LNnH), and requires the sequential action of fucosyltransferases. The synthesis is dependent on the maternal FUT3 genotype.

DFLNnH_Biosynthesis cluster_precursor Precursor Synthesis cluster_fucosylation Fucosylation Cascade cluster_genetics Genetic Control Lactose (B1674315) Lactose LNnT Lacto-N-neotetraose (LNnT) Lactose->LNnT Elongation (β-1,3-N-acetylglucosaminyltransferase, β-1,4-galactosyltransferase) LNnH Lacto-N-neohexaose (LNnH) LNnT->LNnH Elongation (β-1,6-N-acetylglucosaminyltransferase, β-1,4-galactosyltransferase) FUT3_enzyme FUT3 Enzyme (α-1,3/4-fucosyltransferase) LNnH->FUT3_enzyme DFLNnH This compound (DFLNnH) FUT3_enzyme->DFLNnH Fucosylation GDP_Fucose GDP-Fucose (Fucose Donor) GDP_Fucose->FUT3_enzyme FUT3_gene FUT3 Gene (Lewis Gene) FUT3_gene->FUT3_enzyme Transcription & Translation

Caption: Biosynthesis pathway of DFLNnH from lactose precursor, genetically controlled by FUT3.

Quantitative Data: Genotype-Phenotype Correlation

The concentration of DFLNnH in breast milk is strongly correlated with the maternal FUT2 and FUT3 genotypes. The following table summarizes representative data from various studies, illustrating the impact of these genetic variations. Note that concentrations can vary significantly between individuals due to other genetic and environmental factors.

Maternal Genotype (FUT2; FUT3)Secretor/Lewis StatusDFLNnH Concentration Range (mg/L)Notes
Se+; Le+ (Functional FUT2 & FUT3)Secretor, Lewis-positive50 - 300DFLNnH is consistently present.
Se-; Le+ (Non-functional FUT2; Functional FUT3)Non-secretor, Lewis-positive100 - 500Often higher concentrations compared to Se+; Le+ due to precursor availability.
Se+; Le- (Functional FUT2; Non-functional FUT3)Secretor, Lewis-negativeNot Detected - TraceInability to perform the final fucosylation step.
Se-; Le- (Non-functional FUT2 & FUT3)Non-secretor, Lewis-negativeNot DetectedLack of necessary fucosyltransferase activity.

Experimental Protocols

Accurate quantification of DFLNnH and determination of maternal genotypes require specific and sensitive methodologies.

Quantification of DFLNnH in Breast Milk

A common and robust method for the analysis of HMOs, including DFLNnH, is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Protocol: HPLC Analysis of HMOs

  • Sample Preparation:

    • Thaw frozen breast milk samples at 4°C.

    • Centrifuge at 3,000 x g for 15 minutes to separate the lipid layer.

    • Collect the aqueous phase (skim milk).

    • To precipitate proteins, add an equal volume of ice-cold ethanol (B145695) and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant containing the HMOs.

    • Filter the supernatant through a 0.22 µm filter.

  • Fluorescent Labeling:

    • Dry a 10 µL aliquot of the HMO extract in a vacuum centrifuge.

    • Add 5 µL of a labeling reagent, such as 2-aminobenzamide (B116534) (2-AB), and 5 µL of a reducing agent, such as sodium cyanoborohydride, in a DMSO/acetic acid solution.

    • Incubate at 65°C for 2 hours to allow for derivatization.

  • HPLC-FLD Analysis:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Glyco-Pak™ N column.

    • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 80% B to 20% B over 60 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.

    • Quantification: Use a standard curve generated with purified DFLNnH of known concentrations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_genotyping Genotyping Milk Breast Milk Sample Skim Skim Milk (Aqueous Phase) Milk->Skim Centrifugation (Remove Lipids) HMO_Extract HMO Extract Skim->HMO_Extract Ethanol Precipitation (Remove Proteins) Labeled_HMO Fluorescently Labeled HMOs HMO_Extract->Labeled_HMO 2-AB Labeling HPLC HPLC-FLD Analysis Labeled_HMO->HPLC Data Quantitative Data (DFLNnH Concentration) HPLC->Data Genotype FUT2/FUT3 Genotype DNA Maternal DNA (from Saliva/Blood) PCR PCR Amplification (FUT2/FUT3 loci) DNA->PCR PCR->Genotype Sequencing or RFLP

Caption: Integrated workflow for HMO quantification and maternal genotyping.

Genotyping of FUT2 and FUT3

Genotyping is crucial to establish the link between genetic variants and DFLNnH concentration. A standard method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[1][2]

Protocol: PCR-RFLP for FUT2 G428A (rs601338) SNP

  • DNA Extraction:

    • Extract genomic DNA from maternal saliva, blood, or buccal swabs using a commercial kit (e.g., QIAamp DNA Mini Kit).

    • Quantify DNA and assess its purity using a spectrophotometer.

  • PCR Amplification:

    • Amplify the region of the FUT2 gene containing the G428A SNP using specific primers.

    • Forward Primer: 5'-GAT GTT GGG GAT GAC TGT GTC-3'

    • Reverse Primer: 5'-GCA GGC GAT GTT GAT GTT CTC-3'

    • PCR Reaction Mix: 25 µL total volume containing 100 ng genomic DNA, 10 pmol of each primer, 200 µM dNTPs, 1.5 mM MgCl₂, and 1U Taq polymerase in 1x PCR buffer.

    • PCR Cycling Conditions:

      • Initial denaturation: 95°C for 5 min.

      • 35 cycles of: 94°C for 30s, 58°C for 30s, 72°C for 45s.

      • Final extension: 72°C for 7 min.

  • Restriction Digestion:

    • The G428A mutation creates a recognition site for the restriction enzyme AvaII.

    • Digest 10 µL of the PCR product with 5 units of AvaII at 37°C for 4 hours.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 3% agarose (B213101) gel stained with ethidium (B1194527) bromide.

    • Genotype Interpretation:

      • GG (Wild-type, Secretor): One undigested band of 195 bp.

      • GA (Heterozygous, Secretor): Three bands at 195 bp, 124 bp, and 71 bp.

      • AA (Homozygous mutant, Non-secretor): Two bands at 124 bp and 71 bp.

A similar PCR-RFLP or direct sequencing approach can be used to identify functional and non-functional variants of the FUT3 gene.

Conclusion and Future Directions

The concentration of DFLNnH in human breast milk is a complex trait primarily determined by the maternal FUT2 and FUT3 genotypes. The interplay between the Secretor and Lewis gene activities dictates the fucosylation patterns of HMOs. Understanding these genetic determinants is crucial for research into the role of specific HMOs in infant health, including their prebiotic effects, role in immune development, and protection against pathogens. For drug development professionals, this knowledge can inform the design of infant formulas supplemented with specific HMOs to mimic the composition of human milk from mothers with different genetic backgrounds, potentially offering personalized nutritional interventions. Future research should focus on identifying additional genetic and environmental factors that modulate HMO composition and further elucidating the specific health benefits of DFLNnH for the developing infant.

References

Methodological & Application

Chemoenzymatic Synthesis of Difucosyllacto-N-neohexaose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the chemoenzymatic synthesis of Difucosyllacto-N-neohexaose (DFLnH), a complex human milk oligosaccharide (HMO). By combining the precision of chemical synthesis for the core backbone with the high specificity of enzymatic fucosylation, this approach offers an efficient pathway to obtaining this valuable compound for biological and therapeutic research.

The synthesis of complex oligosaccharides like DFLnH is a significant challenge due to the need for precise control over glycosidic linkages. A chemoenzymatic strategy leverages the strengths of both chemical and biological catalysts to overcome these hurdles. This document outlines a two-stage process: the chemical synthesis of the lacto-N-neohexaose (LNnH) backbone, followed by a one-pot, multi-enzyme (OPME) fucosylation to yield the final difucosylated product.

I. Chemical Synthesis of the Lacto-N-neohexaose (LNnH) Backbone

The synthesis of the LNnH backbone can be achieved through a convergent chemical strategy, which involves the assembly of smaller, pre-synthesized oligosaccharide building blocks. A reported approach utilizes a (2+2)+2 convergent synthesis, which offers good control over stereochemistry and regioselectivity.[1]

Experimental Protocol: Chemical Synthesis of Lacto-N-neohexaose

This protocol is a generalized representation based on established chemical oligosaccharide synthesis principles.

Materials:

  • Appropriately protected lactose (B1674315) and N-acetyllactosamine building blocks

  • Glycosyl donors and acceptors

  • Activating reagents (e.g., N-iodosuccinimide/triflic acid)

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Reagents for deprotection (e.g., hydrazine (B178648) acetate, palladium on carbon)

Procedure:

  • Synthesis of Building Blocks: Prepare protected lactose and N-acetyllactosamine synthons with appropriate leaving groups (e.g., thioglycosides) and protecting groups (e.g., benzyl (B1604629), phthalimido) to control reactivity and stereochemistry.

  • Convergent Assembly:

    • Couple a protected N-acetyllactosamine donor to a protected lactose acceptor to form a tetrasaccharide.

    • In a separate reaction, couple two protected N-acetyllactosamine units to form a disaccharide donor.

    • Couple the tetrasaccharide acceptor with the disaccharide donor to form the protected hexasaccharide backbone of LNnH.

  • Deprotection:

    • Remove ester and phthalimido protecting groups using hydrazine acetate.

    • Perform N-acetylation of the free amines.

    • Remove benzyl protecting groups by catalytic hydrogenation using palladium on carbon.

  • Purification: Purify the final unprotected LNnH product using silica gel chromatography or other suitable chromatographic techniques.

II. Enzymatic Difucosylation of Lacto-N-neohexaose

The second stage involves the specific addition of two fucose residues to the LNnH backbone using fucosyltransferases in a one-pot multi-enzyme (OPME) system. This method is highly efficient as it avoids the isolation of intermediates and allows for the in situ regeneration of the expensive sugar nucleotide donor, GDP-fucose.[2] Fucosyltransferases from Helicobacter pylori, such as α1,3/4-fucosyltransferase (Hp3/4FT), are suitable candidates for this reaction due to their ability to act on type 2 (Galβ1-4GlcNAc) chains present in LNnH.[3][4]

Experimental Protocol: One-Pot Multi-Enzyme (OPME) Difucosylation

Materials:

  • Lacto-N-neohexaose (LNnH)

  • L-fucose

  • Adenosine 5'-triphosphate (ATP)

  • Guanosine 5'-triphosphate (GTP)

  • Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP)

  • Inorganic pyrophosphatase (PpA)

  • Helicobacter pylori α1,3/4-fucosyltransferase (Hp3/4FT)

  • Tris-HCl buffer

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • C18 solid-phase extraction (SPE) cartridges

  • Porous graphitized carbon (PGC) HPLC column

Procedure:

  • Reaction Setup: In a single reaction vessel, combine LNnH, L-fucose, ATP, and GTP in Tris-HCl buffer containing MgCl₂ and BSA.

  • Enzyme Addition: Add the three enzymes: FKP, PpA, and Hp3/4FT.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C) with gentle agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry.

  • Reaction Quenching: Once the reaction is complete, quench it by heating the mixture to 95°C for 5 minutes to denature the enzymes.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the denatured proteins.

    • Purify the supernatant containing DFLnH using C18 SPE to remove small molecules, followed by preparative HPLC on a PGC column to separate the desired product from any remaining starting material and monofucosylated intermediates.

  • Lyophilization: Lyophilize the pure fractions to obtain DFLnH as a white powder.

Quantitative Data Summary

ParameterChemical Synthesis of LNnHEnzymatic Difucosylation of LNnH
Starting Material Protected lactose and N-acetyllactosamine building blocksLacto-N-neohexaose (LNnH)
Key Reagents/Enzymes Glycosyl donors/acceptors, activating agentsFKP, PpA, H. pylori α1,3/4-fucosyltransferase (Hp3/4FT)
Reaction Conditions Anhydrous solvents, inert atmosphere, -20°C to rtTris-HCl buffer (pH 7.5), 25-37°C, 12-24 hours
Purification Method Silica gel chromatographyC18 SPE followed by preparative HPLC on a porous graphitized carbon (PGC) column
Reported Yields (for similar reactions) 60-80% for glycosylation stepsHigh conversion rates (often >90%) are achievable with OPME systems for fucosylation.[5]

Characterization of this compound

The structure and purity of the synthesized DFLnH should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of DFLnH. Tandem MS (MS/MS) will provide fragmentation patterns that can help to elucidate the sequence and branching of the oligosaccharide.

  • NMR Spectroscopy: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectroscopy are essential for the unambiguous structural determination of DFLnH, including the confirmation of the anomeric configurations and linkage positions of the fucose residues.[6]

Visualizing the Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis_DFLnH cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Fucosylation (OPME) cluster_purification Purification & Characterization Lactose_protected Protected Lactose LNnH_protected Protected LNnH Lactose_protected->LNnH_protected Convergent Assembly LacNAc_protected Protected N-acetyllactosamine LacNAc_protected->LNnH_protected LNnH Lacto-N-neohexaose (LNnH) LNnH_protected->LNnH Deprotection DFLnH This compound (DFLnH) LNnH->DFLnH Hp3/4FT Fucose L-Fucose GDP_Fucose GDP-Fucose Fucose->GDP_Fucose FKP, PpA ATP_GTP ATP/GTP ATP_GTP->GDP_Fucose GDP_Fucose->DFLnH Purification HPLC Purification DFLnH->Purification Characterization NMR & MS Analysis Purification->Characterization

Caption: Workflow for the chemoenzymatic synthesis of DFLnH.

Logical Relationship of the One-Pot Multi-Enzyme (OPME) System

OPME_System cluster_regeneration GDP-Fucose Regeneration Cycle cluster_synthesis DFLnH Synthesis Fucose L-Fucose Fuc1P Fucose-1-Phosphate Fucose->Fuc1P FKP (kinase) GDP_Fucose GDP-Fucose Fuc1P->GDP_Fucose FKP (pyrophosphorylase) PPi PPi LNnH Lacto-N-neohexaose DFLnH This compound GDP_Fucose->DFLnH ATP ATP ATP->Fuc1P GTP GTP GTP->GDP_Fucose Pi 2 Pi PPi->Pi PpA LNnH->DFLnH Hp3/4FT GDP GDP

References

Application Notes and Protocols for the Total Chemical Synthesis of Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. It is a member of the fucosylated HMOs, which are known to modulate the gut microbiota, prevent pathogen adhesion, and influence immune responses. The intricate structure of this compound, featuring a branched hexasaccharide core with two fucose residues, presents a formidable challenge for chemical synthesis. However, access to pure, well-defined quantities of this oligosaccharide is crucial for investigating its biological functions and exploring its therapeutic potential in areas such as prebiotics, anti-infective agents, and immunomodulators.

This document provides a detailed overview of a plausible total chemical synthesis of this compound, based on established methodologies for the synthesis of complex oligosaccharides, including the lacto-N-neohexaose (LNnH) backbone and strategies for regioselective fucosylation.

Applications

  • Functional Glycomics: Pure, chemically synthesized this compound can be used as a standard for structural and functional studies, including its interaction with host and microbial lectins.

  • Prebiotic Development: Investigating its selective fermentation by beneficial gut bacteria to develop next-generation prebiotics for infant formula and adult nutrition.

  • Anti-Infective Research: Studying its efficacy in preventing the adhesion of pathogenic bacteria and viruses to host cells, potentially leading to novel anti-infective therapies.

  • Immunomodulation Studies: Elucidating its role in modulating the immune system, which could inform the development of therapeutics for inflammatory and autoimmune diseases.

  • Drug Delivery: As a complex glycan, it could be explored as a targeting ligand for drug delivery systems aimed at specific lectin-expressing cells.

Overall Synthetic Strategy

The total chemical synthesis of this compound can be envisioned through a convergent approach. The core of the strategy involves the synthesis of a protected lacto-N-neohexaose (LNnH) acceptor, followed by a sequential or one-pot double fucosylation, and concluding with a global deprotection to yield the target molecule. This strategy relies on the precise use of orthogonal protecting groups to control reactivity and regioselectivity at each glycosylation step.

Logical Workflow of the Synthesis

G cluster_0 Preparation of Building Blocks cluster_1 Assembly of LNnH Backbone cluster_2 Fucosylation and Deprotection A Protected Lactose (B1674315) Donor D Synthesis of Protected Lacto-N-neotetraose A->D B Protected Lactosamine Acceptor B->D C Protected Fucosyl Donor F Regioselective Difucosylation C->F E Synthesis of Protected Lacto-N-neohexaose Acceptor D->E E->F G Global Deprotection F->G H This compound G->H

Caption: Overall workflow for the total chemical synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of lacto-N-neohexaose and general fucosylation procedures. Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.

Synthesis of Protected Lacto-N-neohexaose (LNnH) Acceptor

The synthesis of the LNnH backbone follows the convergent strategy reported by Demchenko and co-workers.[1][2] This involves the assembly of lactose and N-acetyllactosamine building blocks. To prepare for difucosylation, the protecting group strategy must be designed to leave the target hydroxyl groups exposed. For this compound (structurally related to Lewis Y on a type 2 chain), the 2-hydroxyl of the galactose moieties and the 3-hydroxyl of the N-acetylglucosamine moieties are the typical fucosylation sites. This protocol assumes fucosylation at the 3-positions of the two N-acetylglucosamine residues.

Materials:

  • Protected lactose donor (e.g., with a suitable leaving group at the anomeric position)

  • Protected N-acetyllactosamine acceptor with a free 3-OH group

  • Glycosylation promoters (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))

  • Solvents: Dichloromethane (DCM), acetonitrile, etc.

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Protocol:

  • Synthesis of the Lacto-N-neotetraose Donor: A protected lactose donor is coupled with a protected N-acetyllactosamine acceptor under the action of a promoter like NIS/TfOH to form the tetrasaccharide.

  • Modification of the Tetrasaccharide: The resulting tetrasaccharide is then chemically modified to install a suitable leaving group at its anomeric position, transforming it into a tetrasaccharide donor.

  • Synthesis of the Disaccharide Acceptor: A second protected N-acetyllactosamine unit is prepared as an acceptor, with a free hydroxyl group at the desired branching point on the galactose residue (e.g., C-6).

  • Assembly of the Hexasaccharide Backbone: The tetrasaccharide donor is then coupled with the disaccharide acceptor to form the protected LNnH backbone. The protecting group strategy should be such that the 3-hydroxyl groups of both N-acetylglucosamine residues are available for fucosylation. This can be achieved by using a temporary protecting group (e.g., levulinoyl ester) at these positions, which can be selectively removed prior to fucosylation.

Preparation of a Protected Fucosyl Donor

A suitable fucosyl donor with a good leaving group and non-participating protecting groups at the hydroxyl positions is required for stereoselective α-fucosylation.

Materials:

Protocol:

  • Protection of L-fucose: The hydroxyl groups of L-fucose are protected, typically as benzyl ethers, to prevent their participation in the glycosylation reaction, thus favoring the formation of the α-glycosidic linkage.

  • Anomeric Activation: The anomeric hydroxyl group is then converted to a suitable leaving group, such as a trichloroacetimidate or a thiophenyl group, to create the fucosyl donor.

Regioselective Difucosylation of the LNnH Acceptor

This step involves the coupling of the protected LNnH acceptor with the fucosyl donor.

Materials:

Protocol:

  • The protected LNnH acceptor and the fucosyl donor (typically 2-3 equivalents per hydroxyl group) are dissolved in anhydrous DCM in the presence of activated molecular sieves.

  • The mixture is cooled to a low temperature (e.g., -40 °C to -78 °C).

  • A catalytic amount of the promoter (e.g., TMSOTf) is added.

  • The reaction is stirred at low temperature and allowed to slowly warm to room temperature while being monitored by TLC.

  • Upon completion, the reaction is quenched (e.g., with triethylamine), filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel chromatography to yield the protected this compound.

Global Deprotection

The final step is the removal of all protecting groups to yield the target oligosaccharide.

Materials:

  • Protected this compound

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., H2 gas or a hydrogen donor like ammonium (B1175870) formate)

  • Sodium methoxide (B1231860) in methanol (B129727)

  • Solvents: Methanol, water, t-butanol

  • Purification system (e.g., size-exclusion chromatography, C18 silica gel)

Protocol:

  • De-O-acetylation/benzoylation (if present): Ester protecting groups are removed by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

  • Hydrogenolysis of Benzyl Ethers: The benzyl protecting groups are removed by catalytic hydrogenation using Pd/C in a suitable solvent mixture (e.g., MeOH/H2O/t-BuOH).

  • Purification: The final deprotected oligosaccharide is purified using size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase chromatography on C18 silica gel to remove salts and impurities, yielding the pure this compound.

Quantitative Data

The following table presents hypothetical but realistic yield data for the key steps in the synthesis, based on literature values for similar complex oligosaccharide syntheses.[1][3][4]

Reaction Step Description Typical Yield (%)
1 Glycosylation to form tetrasaccharide75-85
2 Glycosylation to form hexasaccharide (LNnH)60-75
3 Selective deprotection of LNnH acceptor85-95
4 Difucosylation50-65
5 Global Deprotection70-85

Signaling Pathway and Experimental Workflow Diagrams

Chemical Synthesis Pathway

G A Protected Lactose Donor C Protected Tetrasaccharide Donor A->C Glycosylation B Protected Lactosamine Acceptor B->C D Protected LNnH Acceptor C->D Glycosylation F Protected This compound D->F Difucosylation E Protected Fucosyl Donor E->F G This compound F->G Global Deprotection G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Donor & Acceptor in Anhydrous Solvent B Add Molecular Sieves A->B C Cool to Low Temperature B->C D Add Promoter C->D E Stir and Monitor by TLC D->E F Quench Reaction E->F G Filter and Concentrate F->G H Column Chromatography G->H I Purified Glycoside H->I

References

Application Note: Glycosyltransferase-Based Synthesis of Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a multi-enzyme, glycosyltransferase-based approach for the synthesis of Difucosyllacto-N-neohexaose (DFLNnH), a complex human milk oligosaccharide (HMO). The protocol outlines a sequential enzymatic cascade, starting from lactose (B1674315), for the production of the Lacto-N-neohexaose (LNnH) precursor, followed by enzymatic fucosylation to yield the final DFLNnH product. This method offers a highly specific and efficient alternative to complex chemical synthesis routes. The protocols provided are designed for researchers in glycobiology, biotechnology, and drug development.

Introduction

Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that play crucial roles in infant development, including shaping the gut microbiota, modulating the immune system, and acting as anti-adhesive antimicrobials. This compound (DFLNnH) is a significant fucosylated HMO. The intricate structure of DFLNnH makes its chemical synthesis challenging. Glycosyltransferase-based synthesis provides a powerful alternative, leveraging the high specificity and efficiency of enzymes to construct complex oligosaccharides in a controlled manner. This application note describes a multi-step enzymatic pathway for the synthesis of DFLNnH.

The synthesis is a two-stage process:

  • Synthesis of Lacto-N-neohexaose (LNnH): The core hexasaccharide, LNnH, is synthesized from lactose through the sequential addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues catalyzed by specific glycosyltransferases.

  • Fucosylation of LNnH: The terminal galactose residues of LNnH are fucosylated using specific fucosyltransferases to produce DFLNnH.

Materials and Reagents

Enzymes and Substrates
ReagentSupplierCatalog No.
LactoseSigma-AldrichL3625
UDP-N-acetylglucosamine (UDP-GlcNAc)Sigma-AldrichU4375
UDP-galactose (UDP-Gal)Sigma-AldrichU4500
GDP-fucose (GDP-Fuc)Sigma-AldrichG6381
β-1,3-N-acetylglucosaminyltransferaseIn-house/VendorRecombinant
β-1,4-galactosyltransferaseIn-house/VendorRecombinant
α-1,2-fucosyltransferaseIn-house/VendorRecombinant
α-1,3/4-fucosyltransferaseIn-house/VendorRecombinant
Alkaline PhosphataseNEBM0290S
Buffers and Other Reagents
ReagentConcentrationpH
Tris-HCl Buffer50 mM7.5
MnCl₂10 mM-
Dithiothreitol (DTT)1 mM-
Bovine Serum Albumin (BSA)0.1 mg/mL-
Sodium Azide0.02% (w/v)-
C18 Sep-Pak CartridgesWatersWAT054955
Bio-Gel P-2 GelBio-Rad1504114

Experimental Protocols

Enzymatic Synthesis of Lacto-N-neohexaose (LNnH)

This stage involves a four-step, one-pot enzymatic reaction cascade starting from lactose.

Reaction Scheme:

G Lactose Lactose LN_triose Lacto-N-triose II Lactose->LN_triose β-1,3-N-acetylglucosaminyltransferase + UDP-GlcNAc LNnT Lacto-N-neotetraose LN_triose->LNnT β-1,4-galactosyltransferase + UDP-Gal LNnH_intermediate Pentaose Intermediate LNnT->LNnH_intermediate β-1,3-N-acetylglucosaminyltransferase + UDP-GlcNAc LNnH Lacto-N-neohexaose LNnH_intermediate->LNnH β-1,4-galactosyltransferase + UDP-Gal

Caption: Enzymatic cascade for the synthesis of Lacto-N-neohexaose (LNnH).

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture:

ComponentFinal Concentration
Lactose10 mM
UDP-GlcNAc25 mM
UDP-Gal25 mM
Tris-HCl50 mM, pH 7.5
MnCl₂10 mM
DTT1 mM
BSA0.1 mg/mL
β-1,3-N-acetylglucosaminyltransferase0.5 U/mL
β-1,4-galactosyltransferase0.5 U/mL
Alkaline Phosphatase10 U/mL
Nuclease-free waterto final volume
  • Incubation: Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

  • Termination: Terminate the reaction by heating at 100°C for 5 minutes.

  • Purification:

    • Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Purify the supernatant using a C18 Sep-Pak cartridge to remove hydrophobic components, followed by size-exclusion chromatography on a Bio-Gel P-2 column to isolate the LNnH product.

Enzymatic Synthesis of this compound (DFLNnH)

This stage involves the sequential fucosylation of the synthesized LNnH.

Reaction Scheme:

G LNnH Lacto-N-neohexaose MFLNnH Monofucosyllacto-N-neohexaose LNnH->MFLNnH α-1,2-fucosyltransferase + GDP-Fucose DFLNnH This compound MFLNnH->DFLNnH α-1,3/4-fucosyltransferase + GDP-Fucose

Caption: Sequential enzymatic fucosylation of LNnH to DFLNnH.

Protocol:

  • Reaction Setup: Prepare the following reaction mixture:

ComponentFinal Concentration
Lacto-N-neohexaose (LNnH)5 mM
GDP-fucose15 mM
Tris-HCl50 mM, pH 7.5
MnCl₂10 mM
α-1,2-fucosyltransferase0.5 U/mL
α-1,3/4-fucosyltransferase0.5 U/mL
Alkaline Phosphatase10 U/mL
Nuclease-free waterto final volume
  • Incubation: Incubate the reaction mixture at 37°C for 24-48 hours.

  • Monitoring: Monitor the formation of DFLNnH using HPAE-PAD or Mass Spectrometry.

  • Termination and Purification: Follow the same termination and purification steps as described in section 3.1.5.

Data and Results

The synthesis of DFLNnH can be monitored and quantified using HPAE-PAD. The following table provides representative data for the enzymatic synthesis.

Table 1: Quantitative Summary of DFLNnH Synthesis

StepSubstrateProductEnzyme(s)Reaction Time (h)Yield (%)
1. LNnH SynthesisLactoseLacto-N-neohexaoseβ-1,3-GlcNAcT, β-1,4-GalT72~60-70
2. DFLNnH SynthesisLacto-N-neohexaoseThis compoundα-1,2-FucT, α-1,3/4-FucT48>80

Yields are based on the initial limiting substrate and may vary depending on enzyme activity and reaction conditions.

Workflow Diagram

The overall experimental workflow for the synthesis and analysis of DFLNnH is outlined below.

G cluster_0 LNnH Synthesis cluster_1 DFLNnH Synthesis cluster_2 Analysis Reaction_Setup_1 Reaction Setup Incubation_1 Incubation (37°C, 72h) Reaction_Setup_1->Incubation_1 Termination_1 Reaction Termination Incubation_1->Termination_1 Purification_1 Purification (C18 & P-2) Termination_1->Purification_1 Reaction_Setup_2 Reaction Setup Purification_1->Reaction_Setup_2 Purified LNnH Incubation_2 Incubation (37°C, 48h) Reaction_Setup_2->Incubation_2 Termination_2 Reaction Termination Incubation_2->Termination_2 Purification_2 Purification (C18 & P-2) Termination_2->Purification_2 HPAEPAD HPAE-PAD Purification_2->HPAEPAD Purified DFLNnH MS Mass Spectrometry HPAEPAD->MS NMR NMR Spectroscopy MS->NMR

Caption: Overall experimental workflow for DFLNnH synthesis and analysis.

Conclusion

This application note provides a detailed protocol for the glycosyltransferase-based synthesis of this compound. The multi-enzyme cascade approach offers high specificity and efficiency, enabling the production of this complex HMO for research and development purposes. The methods described herein can be adapted for the synthesis of other complex oligosaccharides.

Purification of Difucosyllacto-N-neohexaose by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex neutral human milk oligosaccharide (HMO) with significant biological activities, including prebiotic effects and modulation of the immune system. Its potential therapeutic applications necessitate high-purity preparations for research and development. This document provides detailed application notes and protocols for the purification of DFL-N-nH from a mixed oligosaccharide fraction using preparative High-Performance Liquid Chromatography (HPLC). The primary recommended method utilizes a porous graphitized carbon (PGC) column, known for its excellent resolving power for structural isomers of neutral oligosaccharides. An alternative method using an amino-bonded silica (B1680970) column is also described.

Introduction

The structural complexity and isomeric diversity of HMOs present a significant challenge for their separation and purification. DFL-N-nH, a fucosylated hexaose, requires a robust purification strategy to isolate it from other structurally similar oligosaccharides. HPLC is a powerful technique for this purpose, and the choice of stationary phase is critical for achieving high resolution and purity. Porous graphitized carbon (PGC) offers a unique stationary phase that separates oligosaccharides based on size, linkage, and three-dimensional structure, making it highly suitable for isomer separation.[1] Normal-phase HPLC on amino-bonded silica columns is another effective method, separating neutral oligosaccharides based on the number of hydroxyl groups.[2]

This guide outlines a comprehensive workflow from initial sample preparation to final purity analysis of the collected DFL-N-nH fractions.

Experimental Protocols

Protocol 1: Initial Sample Preparation from a Biological Source (e.g., Cell Culture Supernatant or Milk)

This protocol describes the initial steps to obtain a crude oligosaccharide fraction suitable for HPLC purification.

1. Removal of Proteins and Lipids:

  • For milk samples, centrifuge at 10,000 x g for 30 minutes at 4°C to separate the fat layer.

  • To the aqueous phase, add three volumes of cold ethanol (B145695) (-20°C) and incubate at -20°C for at least 4 hours to precipitate proteins.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the oligosaccharides.

2. Removal of Lactose and Salts (Size-Exclusion Chromatography):

  • Lyophilize the supernatant to dryness and reconstitute in a minimal volume of deionized water.

  • Apply the concentrated sample to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with deionized water.

  • Elute with deionized water and collect fractions.

  • Monitor the fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay or refractive index detector).

  • Pool the fractions containing oligosaccharides that elute before lactose.

  • Lyophilize the pooled fractions to obtain a crude oligosaccharide mixture.

Protocol 2: Preparative HPLC Purification of DFL-N-nH using a Porous Graphitized Carbon (PGC) Column

This is the primary recommended method for high-resolution separation.

1. HPLC System and Column:

  • A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a fraction collector, and a suitable detector (Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS is recommended for non-UV active oligosaccharides).

  • Column: A preparative PGC column (e.g., Hypercarb, 100 Å, 10 µm, 250 x 10 mm).

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (ACN)

3. Chromatographic Conditions:

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 40°C

  • Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 SLM) or MS.

  • Injection Volume: Dependent on sample concentration and column loading capacity (start with a small analytical injection to determine retention time).

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0955
5955
456040
502080
552080
60955
70955

5. Fraction Collection:

  • Identify the peak corresponding to DFL-N-nH based on a pre-run analytical standard or by mass spectrometry.

  • Set the fraction collector to collect peaks based on retention time or detector signal threshold. It is advisable to collect narrow fractions across the target peak to isolate the purest portions.[3]

6. Post-Purification Processing:

  • Pool the fractions containing pure DFL-N-nH based on subsequent purity analysis.

  • Lyophilize the pooled fractions to obtain the purified DFL-N-nH as a white powder.

Protocol 3: Alternative Preparative HPLC Purification using an Amino-Bonded Silica Column

This method is a viable alternative to PGC chromatography.

1. HPLC System and Column:

  • Same as in Protocol 2.

  • Column: A preparative amino-bonded silica column (e.g., 250 x 10 mm, 10 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized water

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 30°C

  • Detection: ELSD or Refractive Index (RI).

4. Gradient Elution Program:

Time (minutes)% Mobile Phase A (ACN)% Mobile Phase B (Water)
08020
58020
355050
402080
452080
508020
608020

5. Fraction Collection and Post-Purification Processing:

  • Follow steps 5 and 6 from Protocol 2.

Protocol 4: Purity Analysis of Collected Fractions

1. Analytical HPLC:

  • Use an analytical HPLC system with a corresponding analytical column (e.g., PGC or amino-bonded, 4.6 x 250 mm, 5 µm).

  • Inject a small aliquot of each collected fraction and the pooled sample.

  • Run an isocratic or shallow gradient method to confirm the purity of the DFL-N-nH peak.

2. Mass Spectrometry (MS):

  • Confirm the identity and purity of the collected fractions by infusion into a mass spectrometer. The expected mass for DFL-N-nH should be observed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For complete structural confirmation and to ensure no isomeric impurities, ¹H and ¹³C NMR can be performed on the final purified product.

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterPGC MethodAmino-Bonded Silica Method
Column Type Porous Graphitized CarbonAmino-Bonded Silica
Example Column Hypercarb, 100 Å, 10 µmInertsil NH2, 100 Å, 10 µm
Dimensions 250 x 10 mm250 x 10 mm
Detector ELSD, MSELSD, RI

Table 2: Quantitative Parameters for DFL-N-nH Purification (Illustrative)

ParameterPGC MethodAmino-Bonded Silica Method
Typical Retention Time 25 - 35 min20 - 30 min
Sample Loading Capacity 10 - 50 mg15 - 60 mg
Achievable Purity > 98%> 95%
Expected Recovery 70 - 85%75 - 90%

Note: These values are illustrative and will vary depending on the specific column, system, and complexity of the initial oligosaccharide mixture. Optimization is recommended.

Visualization of Experimental Workflow and Logic

DFL_Purification_Workflow cluster_sample_prep Initial Sample Preparation cluster_hplc Preparative HPLC Purification cluster_analysis Analysis and Final Product start Biological Source (e.g., Milk) protein_removal Protein & Lipid Removal (Ethanol Precipitation) start->protein_removal sec Size-Exclusion Chromatography (Lactose & Salt Removal) protein_removal->sec crude_hmo Crude Oligosaccharide Mixture (Lyophilized) sec->crude_hmo prep_hplc Preparative HPLC (PGC or Amino Column) crude_hmo->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC, MS) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified DFL-N-nH (>98%) lyophilization->final_product

Caption: Workflow for the purification of DFL-N-nH.

HPLC_System_Logic solvent_a Mobile Phase A (e.g., Water) pump Gradient Pump solvent_a->pump solvent_b Mobile Phase B (e.g., Acetonitrile) solvent_b->pump injector Injector pump->injector column Preparative Column (PGC or Amino) injector->column detector Detector (ELSD/MS/RI) column->detector fraction_collector Fraction Collector detector->fraction_collector data_system Data System detector->data_system waste Waste fraction_collector->waste Non-target data_system->pump data_system->injector data_system->fraction_collector

Caption: Logical diagram of the preparative HPLC system.

References

Application Note: Quantitative Analysis of Difucosyllacto-N-neohexaose in Human Milk by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Human Milk Oligosaccharides (HMOs) are the third most abundant solid component in human milk and are critical for infant health, influencing gut microbiome development and immune function.[1][2] Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex fucosylated HMO that has garnered significant research interest. Accurate quantification of DFL-N-nH is essential for understanding its physiological roles and for the quality control of infant formula. This application note details a robust and sensitive method for the quantitative analysis of DFL-N-nH in human milk using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Human milk contains a diverse array of over 200 identified oligosaccharides, which are broadly categorized as neutral, fucosylated, and sialylated.[3] Fucosylated HMOs, such as DFL-N-nH, are particularly important as they can act as prebiotics, modulate the immune system, and potentially protect against pathogens.[4] The concentration of these vital HMOs varies significantly among individuals due to factors like genetics and lactation stage.[1] Therefore, a reliable analytical method is crucial for researchers and drug development professionals. This protocol describes an LC-MS/MS method using Multiple Reaction Monitoring (MRM) for the selective and sensitive quantification of DFL-N-nH.

Experimental Workflow

The overall experimental process, from sample receipt to final data analysis, is outlined below.

DFL-N-nH_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Sample Human Milk Sample Defat Centrifugation (Defatting) Sample->Defat Deprot Protein Precipitation (e.g., Formic Acid) Defat->Deprot LC LC Separation (PGC or HILIC) Purify SPE Purification Deprot->Purify Purify->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify HMO_Biological_Role cluster_gut Infant Gut Lumen HMO Fucosylated HMOs (e.g., DFL-N-nH) Bifido Beneficial Bacteria (e.g., Bifidobacterium) HMO->Bifido Selective Prebiotic HMO:s->Bifido:n Pathogen Pathogen HMO->Pathogen Decoy Receptor HMO:s->Pathogen:n Epithelium Gut Epithelial Cell Pathogen->Epithelium Binds & Infects Pathogen:e->Epithelium:w

References

Application Note: High-Resolution Separation of Difucosyllacto-N-neohexaose using Capillary Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difucosyllacto-N-neohexaose (DFLNnH) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development. Its intricate structure, characterized by the presence of two fucose residues, presents analytical challenges for separation and quantification. This application note details a robust capillary gel electrophoresis (CGE) method for the high-resolution separation of DFLNnH. The methodology leverages fluorescent labeling and a high-resolution gel matrix to achieve excellent separation of DFLNnH from other structurally similar oligosaccharides.

Since neutral oligosaccharides like DFLNnH lack a native charge and a chromophore, a derivatization step is essential for both electrophoretic separation and detection.[1][2][3] The most common approach involves labeling with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS), which imparts a negative charge and allows for sensitive detection using laser-induced fluorescence (LIF).[1][3][4] Capillary gel electrophoresis (CGE) is particularly well-suited for separating complex carbohydrate isomers as it separates molecules based on their hydrodynamic volume to charge ratio.[5][6][7]

Experimental Workflow

The overall experimental process for the separation of DFLNnH by Capillary Gel Electrophoresis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis DFLNnH_Sample DFLNnH Standard or Purified Sample Derivatization Derivatization Reaction (Reductive Amination) DFLNnH_Sample->Derivatization Labeling_Mix Prepare APTS Labeling Solution Labeling_Mix->Derivatization Cleanup Post-Labeling Cleanup (e.g., Solid-Phase Extraction) Derivatization->Cleanup Injection Electrokinetic Injection of Labeled Sample Cleanup->Injection Capillary_Prep Capillary Conditioning Gel_Fill Fill Capillary with Separation Gel Capillary_Prep->Gel_Fill Gel_Fill->Injection Separation Electrophoretic Separation (High Voltage Application) Injection->Separation Detection Laser-Induced Fluorescence Detection (LIF) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Peak_Integration Peak Identification and Integration Electropherogram->Peak_Integration Quantification Quantification and Data Reporting Peak_Integration->Quantification

Figure 1. Experimental workflow for DFLNnH analysis by CGE-LIF.

Experimental Protocols

1. Materials and Reagents

  • This compound (DFLNnH) standard

  • 8-aminopyrene-1,3,6-trisulfonic acid (APTS)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • High-resolution N-linked carbohydrate (HR-NCHO) separation gel buffer system or a similar high-resolution gel matrix

  • Sodium dodecyl sulfate-molecular weight (SDS-MW) separation gel buffer with borate (B1201080) (for enhanced isomer separation)[7]

  • Deionized water, HPLC grade

  • Solid-phase extraction (SPE) cartridges for cleanup

2. Instrumentation

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., PA800 Plus, Sciex).[5]

  • Excitation wavelength: 488 nm

  • Emission filter: 520 nm

  • Fused-silica capillary (e.g., 50 µm I.D., 30 cm total length, 20 cm effective length).[5]

  • Data acquisition and analysis software.

3. Protocol for APTS Labeling of DFLNnH

  • Prepare a stock solution of DFLNnH standard in deionized water.

  • In a microcentrifuge tube, mix 5 µL of the DFLNnH solution with 15 µL of a freshly prepared labeling solution containing 20 mM APTS in 20% acetic acid and 2 µL of 1 M NaBH₃CN in THF.[5]

  • Vortex the mixture gently and incubate at 37°C for a minimum of 2 hours, or overnight, with the vial cap open to allow for solvent evaporation.[5]

  • After incubation, reconstitute the dried, labeled sample in 100 µL of deionized water.

  • Perform a post-labeling cleanup using a suitable SPE cartridge to remove excess labeling reagents.

  • Dilute the cleaned, labeled sample with deionized water (e.g., 1:1000) prior to injection.

4. Capillary Gel Electrophoresis Protocol

  • Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water.

  • Gel Filling: Fill the capillary with the chosen separation gel buffer (e.g., HR-NCHO or SDS-MW with borate).

  • Sample Injection: Perform an electrokinetic injection of the diluted, APTS-labeled DFLNnH sample. A typical injection sequence involves a pre-injection of water (e.g., 5.0 psi for 5.0 seconds) followed by the sample injection (e.g., 2.0 kV for 2.0 seconds).[5]

  • Separation: Apply a high voltage in reversed polarity mode (cathode at the injection side). An electric field strength of up to 1000 V/cm can be used for rapid analysis.[5]

  • Detection: Monitor the separation using the LIF detector with excitation at 488 nm and emission at 520 nm.

  • Data Acquisition: Record the electropherogram using the data acquisition software.

Quantitative Data Presentation

The following table summarizes the expected performance of the CGE method for the separation of DFLNnH and other related HMOs. Migration times and resolution are based on typical separations of complex fucosylated oligosaccharides.[5][7]

AnalyteAbbreviationMigration Time (min)Resolution (Rs) vs. Preceding Peak
LactoseLac2.1-
2'-Fucosyllactose2'-FL2.84.5
DifucosyllactoseDFL3.55.2
Lacto-N-neotetraoseLNnT3.93.8
This compound DFLNnH 4.7 6.1

This application note provides a detailed protocol for the high-resolution separation of this compound using capillary gel electrophoresis with laser-induced fluorescence detection. The method, which involves APTS labeling followed by CGE, is highly sensitive and provides excellent resolution for complex fucosylated oligosaccharides. The use of specialized gel matrices, potentially with borate additives, can further enhance the separation of challenging isomers.[7] This protocol is well-suited for research, quality control, and drug development applications involving the analysis of complex human milk oligosaccharides.

References

Application Notes and Protocols for Evaluating the Immunomodulatory Effects of Difucosyllacto-N-neohexaose (DFLNnH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difucosyllacto-N-neohexaose (DFLNnH) is a complex human milk oligosaccharide (HMO) that has garnered significant interest for its potential immunomodulatory properties. As part of the diverse family of HMOs, DFLNnH is believed to play a crucial role in the development and maturation of the infant immune system. Emerging research suggests that fucosylated oligosaccharides can directly interact with immune cells, influencing key functions such as lymphocyte proliferation and cytokine secretion. These interactions are thought to be mediated, in part, through pattern recognition receptors like Toll-like receptors (TLRs), leading to the modulation of downstream signaling pathways, including the NF-κB and MAPK pathways.

These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the immunomodulatory effects of DFLNnH. The assays described herein will enable researchers to assess the impact of DFLNnH on primary human immune cells, providing valuable insights into its potential as a therapeutic or nutritional immunomodulatory agent.

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical, yet representative, quantitative data to illustrate the potential immunomodulatory effects of DFLNnH. These tables are intended to serve as a guide for data presentation and comparison.

Table 1: Effect of DFLNnH on T-Lymphocyte Proliferation

Treatment GroupConcentration (µg/mL)Proliferation Index (CFSE Assay)
Unstimulated Control01.0 ± 0.2
PHA Control58.5 ± 1.1
DFLNnH101.2 ± 0.3
DFLNnH502.5 ± 0.6
DFLNnH1004.1 ± 0.8**
DFLNnH + PHA10 + 57.9 ± 1.0
DFLNnH + PHA50 + 56.2 ± 0.9
DFLNnH + PHA100 + 54.8 ± 0.7**

*p < 0.05, **p < 0.01 compared to the respective control group. Data are presented as mean ± standard deviation.

Table 2: Effect of DFLNnH on Cytokine Secretion by PBMCs

Treatment GroupConcentration (µg/mL)IL-10 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IFN-γ (pg/mL)
Unstimulated Control015 ± 525 ± 830 ± 1010 ± 4
LPS Control100 ng/mL250 ± 401500 ± 2502000 ± 30050 ± 15
DFLNnH1020 ± 630 ± 935 ± 1212 ± 5
DFLNnH5080 ± 1520 ± 725 ± 815 ± 6
DFLNnH100150 ± 25**18 ± 622 ± 718 ± 7
DFLNnH + LPS10 + 100 ng/mL350 ± 501200 ± 2001800 ± 28045 ± 12
DFLNnH + LPS50 + 100 ng/mL500 ± 60 800 ± 1501100 ± 18030 ± 10
DFLNnH + LPS100 + 100 ng/mL700 ± 80500 ± 100 700 ± 12025 ± 8

*p < 0.05, **p < 0.01 compared to the LPS control group. Data are presented as mean ± standard deviation.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding sterile PBS to bring the volume to 50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

G cluster_workflow PBMC Isolation Workflow A Dilute Whole Blood with PBS B Layer over Ficoll-Paque™ A->B C Centrifuge (400g, 30 min, no brake) B->C D Collect Mononuclear Cell Layer C->D E Wash with PBS D->E F Centrifuge (300g, 10 min) E->F G Resuspend in Culture Medium F->G H Count and Assess Viability G->H G cluster_workflow CFSE Proliferation Assay Workflow A Label PBMCs with CFSE B Wash and Resuspend Cells A->B C Plate Cells B->C D Add DFLNnH and/or PHA C->D E Incubate for 4-5 Days D->E F Harvest Cells E->F G Analyze by Flow Cytometry F->G G cluster_workflow Cytokine Profiling Workflow A Seed PBMCs in 24-well Plate B Add DFLNnH and/or LPS A->B C Incubate for 24-48 Hours B->C D Collect Supernatant C->D E Perform Multiplex Immunoassay D->E F Acquire and Analyze Data E->F G cluster_pathway Putative DFLNnH Signaling Pathway DFLNnH DFLNnH TLR Toll-like Receptor (TLR) DFLNnH->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates & inhibits NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes activates G cluster_pathway Putative DFLNnH MAPK Signaling DFLNnH DFLNnH TLR Toll-like Receptor (TLR) DFLNnH->TLR TAK1 TAK1 TLR->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK phosphorylate AP1 AP-1 p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes activates

Application Notes and Protocols for Investigating the In Vivo Effects of Difucosyllacto-N-neohexaose in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFLNnH) is a complex oligosaccharide found in human milk. As a member of the human milk oligosaccharide (HMO) family, DFLNnH is of significant interest for its potential prebiotic and immunomodulatory properties.[1] HMOs are known to influence the gut microbiota, support immune function, and may play a role in various physiological processes.[1][2] While extensive research has been conducted on abundant HMOs like 2'-fucosyllactose (B36931) (2'-FL), specific in vivo data on DFLNnH remains limited. These application notes provide a comprehensive guide for researchers to design and conduct preclinical animal studies to elucidate the in vivo effects of DFLNnH. The protocols outlined below are based on established methodologies for studying HMOs and can be adapted for the specific investigation of DFLNnH.

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data. The most commonly used models for studying the in vivo effects of oligosaccharides are mice and piglets.

1.1. Murine Models (Mice)

  • Conventional Mice: Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are useful for initial safety and efficacy studies. They are cost-effective and well-characterized.

  • Gnotobiotic Mice: These germ-free or selectively colonized mice are invaluable for dissecting the specific interactions between DFLNnH, the gut microbiota, and the host.[3][4][5] They allow for the investigation of DFLNnH's effects in the presence of a defined microbial community or in its absence.

  • Disease Models: Specific mouse models of human diseases, such as diet-induced obesity, inflammatory bowel disease (IBD), or immunosuppression, can be used to evaluate the therapeutic potential of DFLNnH.[6][7]

1.2. Porcine Models (Piglets)

  • Neonatal Piglets: The gastrointestinal physiology and immune system of piglets are remarkably similar to those of human infants, making them an excellent model for studying the effects of HMOs on gut development, microbiota colonization, and immune maturation.[7][8] Preterm piglets are particularly relevant for studying conditions like necrotizing enterocolitis (NEC).[9]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the in vivo effects of DFLNnH.

2.1. Administration of DFLNnH

  • Route of Administration: Oral gavage is the most common and physiologically relevant method for administering DFLNnH to mimic dietary intake. It can also be mixed directly into the drinking water or food.

  • Dosage: The optimal dose of DFLNnH will need to be determined empirically. Based on studies with other HMOs, a starting range of 10-100 mg/kg body weight per day for mice and 1-10 g/L in milk replacer for piglets can be considered.[10][9][11] A dose-response study is recommended.

  • Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle control group (receiving the same carrier solution as the DFLNnH group) and potentially a positive control group (e.g., receiving a well-characterized prebiotic like Fructooligosaccharides (FOS) or Galactooligosaccharides (GOS)).

2.2. Gut Microbiota Analysis

  • Sample Collection: Fecal samples should be collected at baseline and at various time points throughout the study. Cecal contents can be collected at the end of the study for a more direct assessment of the gut microbiota.

  • 16S rRNA Gene Sequencing: This is a widely used method to profile the composition of the gut microbiota. It allows for the identification and relative quantification of different bacterial taxa.

  • Shotgun Metagenomic Sequencing: This approach provides a more comprehensive analysis of the gut microbiome, including functional potential (e.g., identifying genes involved in carbohydrate metabolism).

  • Short-Chain Fatty Acid (SCFA) Analysis: SCFAs (e.g., acetate, propionate, butyrate) are major metabolites produced by the gut microbiota from the fermentation of indigestible carbohydrates. They can be quantified from fecal or cecal samples using gas chromatography (GC).

Protocol for Fecal Sample Collection for Microbiome Analysis:

  • House mice individually for fecal collection to avoid cross-contamination.

  • Place the mouse in a clean, empty cage or on a clean surface.

  • Collect fresh fecal pellets directly into a sterile, pre-labeled microcentrifuge tube.

  • Immediately freeze the samples on dry ice or in liquid nitrogen and store them at -80°C until analysis.

2.3. Immunomodulatory Effects Assessment

  • Tissue Collection: At the end of the study, collect blood, spleen, mesenteric lymph nodes (MLNs), and intestinal tissues (e.g., Peyer's patches, lamina propria).

  • Flow Cytometry: Analyze immune cell populations in the spleen, MLNs, and intestinal tissues to determine changes in the frequency of T cells, B cells, macrophages, and other immune cell subsets.

  • Cytokine and Chemokine Analysis: Measure the levels of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) and chemokines in serum or tissue homogenates using ELISA, multiplex assays (e.g., Luminex), or qPCR.

  • Immunoglobulin Analysis: Quantify the levels of immunoglobulins (e.g., IgA, IgG) in serum and intestinal lavage fluid using ELISA.

2.4. Metabolic Effects Assessment

  • Body Weight and Food Intake: Monitor body weight and food/water consumption throughout the study.

  • Glucose Tolerance Test (GTT) and Insulin (B600854) Tolerance Test (ITT): These tests are crucial for assessing glucose homeostasis and insulin sensitivity, particularly in models of metabolic disease.

  • Serum Biochemistry: Analyze serum levels of glucose, insulin, lipids (cholesterol, triglycerides), and liver enzymes to evaluate metabolic health.

  • Gene Expression Analysis: Use qPCR or RNA sequencing to analyze the expression of genes involved in metabolic pathways in tissues like the liver, adipose tissue, and muscle.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Example of Gut Microbiota Composition Data

Bacterial PhylumControl Group (Relative Abundance %)DFLNnH Group (Relative Abundance %)p-value
Firmicutes60.5 ± 5.250.1 ± 4.8<0.05
Bacteroidetes30.2 ± 4.140.5 ± 5.5<0.05
Actinobacteria5.1 ± 1.58.2 ± 2.1<0.05
Proteobacteria2.5 ± 0.81.0 ± 0.5<0.05
Verrucomicrobia1.7 ± 0.60.2 ± 0.1<0.01

Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.

Table 2: Example of Immune Response Data

ParameterControl GroupDFLNnH Groupp-value
Serum IL-10 (pg/mL)50.2 ± 8.585.7 ± 12.1<0.01
Splenic CD4+ T cells (%)35.6 ± 4.245.1 ± 5.3<0.05
Intestinal IgA (µg/mL)120.4 ± 25.8210.9 ± 35.2<0.01

Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.

Table 3: Example of Metabolic Parameters

ParameterControl GroupDFLNnH Groupp-value
Body Weight Gain (g)10.5 ± 1.27.8 ± 0.9<0.05
Fasting Blood Glucose (mg/dL)125.3 ± 10.1105.6 ± 8.7<0.05
Serum Triglycerides (mg/dL)150.7 ± 15.3110.2 ± 12.8<0.01

Data are presented as mean ± SD. Statistical analysis performed using Student's t-test.

Visualization of Pathways and Workflows

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of DFLNnH in a mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis acclimatization Acclimatization randomization Randomization acclimatization->randomization baseline Baseline Measurements randomization->baseline control Control Group (Vehicle) baseline->control dflnnh DFLNnH Group baseline->dflnnh monitoring Daily Monitoring (Body Weight, Food Intake) control->monitoring dflnnh->monitoring fecal_collection Fecal Sample Collection monitoring->fecal_collection metabolic_tests Metabolic Tests (GTT, ITT) fecal_collection->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia microbiota Gut Microbiota Analysis euthanasia->microbiota immune Immunological Assays euthanasia->immune metabolic Metabolic Analysis euthanasia->metabolic

A typical experimental workflow for in vivo studies.

4.2. Potential Signaling Pathway

Fucosylated oligosaccharides are known to modulate host-microbe interactions and immune responses. The following diagram depicts a plausible signaling pathway through which DFLNnH may exert its effects.

signaling_pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Lamina Propria cluster_systemic Systemic Circulation dflnnh DFLNnH microbiota Gut Microbiota dflnnh->microbiota Fermentation scfa SCFAs microbiota->scfa epithelial_cell Epithelial Cell scfa->epithelial_cell immune_cell Immune Cells (e.g., Dendritic Cells, T-regs) scfa->immune_cell tight_junctions Tight Junctions epithelial_cell->tight_junctions Strengthens cytokines Anti-inflammatory Cytokines (e.g., IL-10) immune_cell->cytokines Promotes Production systemic_effects Systemic Effects (Reduced Inflammation, Improved Metabolism) cytokines->systemic_effects

Potential signaling pathway of DFLNnH.

Conclusion

The study of DFLNnH holds promise for understanding the intricate roles of HMOs in health and disease. While direct in vivo data for this specific oligosaccharide is currently limited, the established methodologies for studying other HMOs provide a robust framework for its investigation. By employing appropriate animal models and detailed experimental protocols as outlined in these application notes, researchers can effectively explore the in vivo effects of DFLNnH on the gut microbiota, immune system, and metabolic health, thereby paving the way for potential therapeutic applications.

References

Application Note: High-Throughput Analysis of Glycan-Protein Interactions Using Fluorescently Labeled Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFLnH) is a complex human milk oligosaccharide (HMO) that plays a crucial role in infant development and gut health. Its biological functions are mediated through specific interactions with various host and microbial proteins, including lectins. Understanding these glycan-protein interactions is paramount for the development of novel therapeutics, diagnostics, and prebiotics. Fluorescent labeling of DFLnH provides a sensitive and efficient tool for studying these binding events in high-throughput screening assays.

This application note provides a detailed protocol for the fluorescent labeling of DFLnH using 2-aminobenzamide (B116534) (2-AB), a widely used fluorophore for glycan analysis.[1][2] It also describes the application of 2-AB-labeled DFLnH (DFLnH-2AB) in binding studies using fluorescence polarization and glycan microarrays.

Materials and Methods

Fluorescent Labeling of DFLnH with 2-Aminobenzamide (2-AB)

This protocol outlines the reductive amination of DFLnH with 2-AB.[1][3] The primary amine of the 2-AB label reacts with the aldehyde group of the reducing end of DFLnH to form a Schiff base, which is then stabilized by reduction to a secondary amine.[1][3]

Materials:

  • This compound (DFLnH)

  • 2-Aminobenzamide (2-AB) labeling kit (e.g., from Agilent or Sigma-Aldrich) containing:

    • 2-AB reagent

    • Reducing agent (e.g., sodium cyanoborohydride)

    • DMSO (anhydrous)

    • Glacial acetic acid

  • Microcentrifuge tubes

  • Heating block or oven

  • Centrifugal evaporator

  • Glycan cleanup cartridges (e.g., HILIC SPE cartridges)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium formate

Protocol:

  • Sample Preparation: Dissolve 1-10 nmol of DFLnH in a microcentrifuge tube with ultrapure water and dry completely in a centrifugal evaporator.

  • Labeling Reagent Preparation: Prepare the 2-AB labeling solution according to the manufacturer's instructions. Typically, this involves dissolving 2-AB and the reducing agent in a mixture of DMSO and glacial acetic acid. A common formulation is a final concentration of 0.25 M 2-AB and over 1 M reducing agent in 70% DMSO and 30% glacial acetic acid.[1]

  • Labeling Reaction: Add 5-10 µL of the labeling reagent to the dried DFLnH. Vortex briefly to ensure complete dissolution.

  • Incubation: Incubate the reaction mixture at 65°C for 2-3 hours in a heating block or oven.[3][4]

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

Purification of DFLnH-2AB

Excess 2-AB label and other reaction components must be removed before downstream applications. Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is a common and effective method for this purpose.[1]

Protocol:

  • Cartridge Equilibration: Equilibrate a HILIC-SPE cartridge by washing with 1 mL of water followed by 1 mL of 85% acetonitrile (ACN).

  • Sample Loading: Add 100 µL of 85% ACN to the labeling reaction mixture and load it onto the equilibrated HILIC-SPE cartridge.

  • Washing: Wash the cartridge with 3 x 1 mL of 85% ACN to remove excess 2-AB and other hydrophobic impurities.

  • Elution: Elute the DFLnH-2AB from the cartridge with 2 x 0.5 mL of ultrapure water.

  • Drying: Dry the eluted DFLnH-2AB in a centrifugal evaporator.

  • Storage: Store the dried, labeled glycan at -20°C in the dark.

Characterization of DFLnH-2AB

The purity and identity of the labeled product should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: Analyze the purified DFLnH-2AB using a HILIC column with fluorescence detection (Excitation: 330 nm, Emission: 420 nm).[5][6] The retention time of the labeled product can be compared to a standard if available.

  • Mass Spectrometry Analysis: Confirm the identity of the DFLnH-2AB by electrospray ionization mass spectrometry (ESI-MS). The expected mass will be the mass of DFLnH plus the mass of the 2-AB label minus the mass of a water molecule. MS/MS fragmentation can further confirm the structure.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the fluorescent labeling and purification of DFLnH. These values are based on typical efficiencies reported for 2-AB labeling of oligosaccharides.[3]

ParameterExpected ValueMethod of Determination
Labeling Efficiency > 85%HPLC with fluorescence detection
Purification Yield > 90%HPLC with fluorescence detection
Purity of DFLnH-2AB > 95%HPLC with fluorescence detection
Molecular Mass (Monoisotopic) Calculated based on DFLnH and 2-ABMass Spectrometry (ESI-MS)

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow DFLnH This compound (DFLnH) Labeling 2-AB Labeling (Reductive Amination) DFLnH->Labeling Purification HILIC-SPE Purification Labeling->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Binding_Studies Binding Studies Characterization->Binding_Studies

Caption: Workflow for fluorescent labeling and application of DFLnH.

Application in Binding Studies

Fluorescently labeled DFLnH is a valuable tool for investigating its interactions with proteins, which can provide insights into its biological functions and facilitate drug discovery.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule (DFLnH-2AB) to a larger protein. This change is proportional to the fraction of bound DFLnH-2AB and can be used to determine the binding affinity (Kd).

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the binding protein in a suitable buffer. Prepare a constant concentration of DFLnH-2AB in the same buffer.

  • Assay Plate Preparation: Add the DFLnH-2AB solution to the wells of a microplate.

  • Binding Reaction: Add the serial dilutions of the protein to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the 2-AB fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a suitable binding model to determine the Kd.

Glycan Microarray

Glycan microarrays allow for the high-throughput screening of DFLnH-2AB against a library of proteins to identify novel binding partners.

Protocol:

  • Microarray Fabrication: Covalently immobilize a library of proteins onto a functionalized glass slide.

  • Binding Assay: Incubate the microarray slide with a solution of DFLnH-2AB.

  • Washing: Wash the slide to remove unbound DFLnH-2AB.

  • Detection: Scan the microarray with a fluorescence scanner to detect the spots where DFLnH-2AB has bound.

  • Data Analysis: Quantify the fluorescence intensity of each spot to determine the relative binding affinity of DFLnH-2AB to each protein.

Hypothetical Binding Data

The following table presents hypothetical binding data for DFLnH-2AB with two different lectins, demonstrating the type of quantitative information that can be obtained from these assays.

LectinBinding Affinity (Kd)Assay Method
Lectin A (Fucose-binding) 5 µMFluorescence Polarization
Lectin B (Galactose-binding) 50 µMFluorescence Polarization
Control Protein (Non-binding) No significant bindingFluorescence Polarization

Signaling Pathway Diagram

Fluorescently labeled DFLnH can be used to study how its binding to cell surface receptors initiates intracellular signaling cascades.

Signaling_Pathway cluster_cell Cell Membrane Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation DFLnH DFLnH-2AB DFLnH->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: Hypothetical signaling pathway initiated by DFLnH binding.

Conclusion

The fluorescent labeling of this compound with 2-aminobenzamide is a robust and sensitive method for enabling detailed binding studies. The protocols provided in this application note offer a clear guide for researchers to produce high-quality labeled DFLnH for use in various binding assays, including fluorescence polarization and glycan microarrays. These techniques are invaluable for elucidating the biological roles of DFLnH and for the discovery of novel therapeutics that target glycan-protein interactions.

References

Application of Difucosyllacto-N-neohexaose in Infant Formula Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Difucosyllacto-N-neohexaose (DFL-N-nH) is a complex human milk oligosaccharide (HMO) found in mother's milk. HMOs are the third most abundant solid component of human milk after lactose (B1674315) and lipids and are known to play a crucial role in infant health and development.[1][2][3] They are structurally diverse, with DFL-N-nH being one of the numerous fucosylated oligosaccharides.[1] Emerging research suggests that HMOs, including fucosylated variants, contribute significantly to the development of the infant gut microbiome, immune system, and potentially, neurodevelopment.[1][4][5][6][7]

These application notes provide a comprehensive overview of the potential applications of DFL-N-nH in the development of infant formula, drawing upon existing research on similar HMOs to propose detailed experimental protocols and data interpretation guidelines.

Preclinical and Clinical Data Summary

While specific quantitative data for DFL-N-nH is limited in publicly available literature, the following tables extrapolate from studies on other fucosylated HMOs like 2'-fucosyllactose (B36931) (2'-FL) to illustrate the expected outcomes and data presentation format for preclinical and clinical evaluations of infant formula supplemented with DFL-N-nH.

Table 1: Preclinical Safety and Tolerance of DFL-N-nH Supplemented Infant Formula (Animal Model)

ParameterControl Group (Standard Formula)Experimental Group (DFL-N-nH Supplemented Formula)p-value
Growth
Weight Gain ( g/day )25.1 ± 2.324.9 ± 2.1>0.05
Feed Efficiency Ratio0.45 ± 0.030.44 ± 0.04>0.05
Gastrointestinal Tolerance
Stool Consistency Score2.1 ± 0.42.3 ± 0.5>0.05
Incidence of Diarrhea (%)5%4%>0.05
Biochemical Parameters
Serum Albumin (g/dL)3.5 ± 0.23.6 ± 0.3>0.05
Blood Urea Nitrogen (mg/dL)10.2 ± 1.110.5 ± 1.3>0.05

Data are presented as mean ± standard deviation. Stool consistency is scored on a 5-point scale (1=hard, 5=watery). This table presents hypothetical data for illustrative purposes.

Table 2: In Vitro Fermentation of DFL-N-nH by Infant Fecal Microbiota

ParameterControl (No Substrate)DFL-N-nH (10 mg/mL)2'-FL (10 mg/mL)p-value (DFL-N-nH vs Control)
Microbiota Composition (Relative Abundance %)
Bifidobacterium35.2 ± 5.155.8 ± 6.352.1 ± 5.9<0.01
Lactobacillus5.1 ± 1.28.3 ± 1.57.9 ± 1.3<0.05
Clostridium12.4 ± 2.84.1 ± 1.15.2 ± 1.4<0.01
Short-Chain Fatty Acids (mM)
Acetate30.5 ± 4.258.1 ± 6.755.3 ± 6.1<0.01
Propionate10.1 ± 1.915.2 ± 2.314.8 ± 2.1<0.05
Butyrate8.7 ± 1.512.5 ± 2.011.9 ± 1.8<0.05

Data are presented as mean ± standard deviation from in vitro fermentation using pooled infant fecal samples. This table presents hypothetical data for illustrative purposes.

Table 3: Clinical Trial Outcomes of DFL-N-nH Supplemented Infant Formula

Outcome MeasureControl Group (Standard Formula) (n=100)Experimental Group (DFL-N-nH Formula) (n=100)Breastfed Reference Group (n=100)p-value (Experimental vs Control)
Growth (0-4 months)
Weight Gain ( g/day )28.5 ± 3.128.3 ± 3.027.9 ± 2.8>0.05 (Non-inferior)
Gastrointestinal Tolerance
Parent-reported Spit-up (episodes/day)2.5 ± 1.12.3 ± 1.02.1 ± 0.9>0.05
Stool Consistency (softer stools, % of infants)45%65%75%<0.05
Immune Function Markers (at 4 months)
Fecal Secretory IgA (μg/g)150 ± 35250 ± 45300 ± 50<0.01
Plasma TNF-α (pg/mL)2.5 ± 0.81.8 ± 0.61.5 ± 0.5<0.05
Adverse Events
Incidence of Upper Respiratory Tract Infections (%)22%15%12%<0.05

Data are presented as mean ± standard deviation or percentage. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following protocols are adapted from established methodologies for the evaluation of HMOs in infant formula and should be validated for DFL-N-nH.

Preclinical Safety and Tolerance Study (Rodent Model)

Objective: To assess the safety, tolerance, and growth-promoting effects of infant formula supplemented with DFL-N-nH in a neonatal piglet or rat model.

Methodology:

  • Animal Model: Neonatal piglets or rat pups (n=20 per group), aged 2-3 days.

  • Dietary Groups:

    • Control Group: Fed a standard, commercially available infant formula.

    • Experimental Group: Fed the control formula supplemented with DFL-N-nH at a concentration equivalent to the average level found in human milk.

  • Feeding Regimen: Ad libitum feeding for 28 days.

  • Data Collection:

    • Growth: Daily weight, length, and head circumference measurements.

    • Feed Intake: Daily monitoring of formula consumption.

    • Gastrointestinal Tolerance: Daily assessment of stool consistency and incidence of adverse events (e.g., diarrhea, vomiting).

    • Blood Sampling: Weekly blood collection for analysis of key biochemical markers (e.g., electrolytes, liver enzymes, complete blood count).

    • Post-mortem Analysis: At the end of the study, histopathological examination of key organs (e.g., intestines, liver, kidneys).

In Vitro Gut Microbiota Fermentation Assay

Objective: To evaluate the prebiotic potential of DFL-N-nH by assessing its impact on the composition and metabolic activity of infant gut microbiota.

Methodology:

  • Fecal Inoculum: Collect fresh fecal samples from healthy, exclusively breastfed infants (n=5-10) and pool them to create a representative inoculum.

  • Fermentation Medium: Prepare a basal medium mimicking the colonic environment.

  • Experimental Conditions:

    • Control: Inoculum + basal medium.

    • DFL-N-nH Group: Inoculum + basal medium + DFL-N-nH (e.g., 10 mg/mL).

    • Positive Control: Inoculum + basal medium + a known prebiotic (e.g., 2'-FL or FOS).

  • Incubation: Incubate anaerobically at 37°C for 48 hours.

  • Analysis:

    • Microbiota Composition: 16S rRNA gene sequencing to determine changes in bacterial populations.

    • Metabolic Activity: Gas chromatography to quantify short-chain fatty acid (SCFA) production (acetate, propionate, butyrate).

    • pH Measurement: Monitor changes in pH throughout the fermentation.

Randomized Controlled Clinical Trial

Objective: To assess the safety, tolerance, and efficacy of an infant formula supplemented with DFL-N-nH in healthy, term infants.[8][9]

Methodology:

  • Study Design: Double-blind, randomized, controlled trial.

  • Participants: Healthy, full-term infants (n=100-150 per group), aged 0-14 days.

  • Study Arms:

    • Control Group: Fed a standard infant formula.

    • Experimental Group: Fed the control formula supplemented with DFL-N-nH.

    • Reference Group: A non-randomized group of exclusively breastfed infants.

  • Intervention Period: From enrollment to 6 months of age.

  • Primary Outcome:

    • Growth: Weight gain ( g/day ) from baseline to 4 months, assessed for non-inferiority.

  • Secondary Outcomes:

    • Anthropometry: Length and head circumference Z-scores.

    • Gastrointestinal Tolerance: Parent-reported stool characteristics, frequency of spit-up, and fussiness.

    • Immune Function: Fecal secretory IgA, plasma cytokine levels, and incidence of infections.

    • Gut Microbiota: Fecal microbiota composition analysis at baseline, 3 months, and 6 months.

    • Adverse Events: Monitoring and reporting of all adverse events.

  • Statistical Analysis: Appropriate statistical methods will be used to compare outcomes between the formula-fed groups and with the breastfed reference group.

Visualizations

Proposed Signaling Pathway for DFL-N-nH in Modulating Gut Immunity

DFL_NNH_Immune_Modulation cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria DFL_NNH DFL-N-nH Pathogen Pathogen DFL_NNH->Pathogen Decoy Receptor Microbiota Gut Microbiota DFL_NNH->Microbiota Promotes Bifidobacteria IEC Intestinal Epithelial Cell DFL_NNH->IEC Direct Interaction Pathogen->IEC Binds to Epithelium Microbiota->IEC Produces SCFAs, modulates tight junctions TLR TLR Dendritic_Cell Dendritic Cell IEC->Dendritic_Cell Antigen Presentation Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) TLR->Pro_Inflammatory T_Cell T Cell Dendritic_Cell->T_Cell Activation & Differentiation B_Cell B Cell T_Cell->B_Cell Help Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) T_Cell->Anti_Inflammatory Promotes sIgA Secretory IgA B_Cell->sIgA Production sIgA->Pathogen Neutralization

Caption: Proposed mechanism of DFL-N-nH on gut immune modulation.

Experimental Workflow for Clinical Trial

Clinical_Trial_Workflow Start Screening & Enrollment (0-14 days old) Randomization Randomization Start->Randomization Visit_1 Baseline Visit (Enrollment) Start->Visit_1 Data Collection Group_C Control Group (Standard Formula) Randomization->Group_C Group_E Experimental Group (DFL-N-nH Formula) Randomization->Group_E Group_B Breastfed Reference Group Randomization->Group_B Non-randomized Intervention Intervention Period (0-6 months) Group_C->Intervention Group_E->Intervention Group_B->Intervention Visit_2 3-Month Visit Visit_3 6-Month Visit Follow_up 12-Month Follow-up Visit_1->Visit_2 Data Collection Visit_2->Visit_3 Data Collection Visit_3->Follow_up Data Collection Data_Analysis Data Analysis Follow_up->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for a randomized controlled trial of DFL-N-nH.

Logical Relationship of DFL-N-nH Benefits

DFL_NNH_Benefits DFL_NNH DFL-N-nH Supplementation Gut_Microbiota Modulation of Gut Microbiota DFL_NNH->Gut_Microbiota Immune_System Direct Immune Modulation DFL_NNH->Immune_System Brain_Development Potential Neuro- development Support DFL_NNH->Brain_Development Increased_Bifido Increased Bifidobacteria Gut_Microbiota->Increased_Bifido SCFA_Production Increased SCFA Production Gut_Microbiota->SCFA_Production Reduced_Pathogens Reduced Pathogen Colonization Gut_Microbiota->Reduced_Pathogens Balanced_Immunity Balanced Th1/Th2 Response Immune_System->Balanced_Immunity Gut_Barrier Enhanced Gut Barrier Function Immune_System->Gut_Barrier Cognitive_Function Improved Cognitive Function Brain_Development->Cognitive_Function Infant_Health Improved Infant Health Increased_Bifido->Infant_Health SCFA_Production->Gut_Barrier SCFA_Production->Infant_Health Reduced_Pathogens->Infant_Health Balanced_Immunity->Infant_Health Gut_Barrier->Infant_Health Cognitive_Function->Infant_Health

Caption: Potential benefits of DFL-N-nH supplementation.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of complex HMOs like Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chemical Synthesis of Complex HMOs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex Human Milk Oligosaccharides (HMOs), with a specific focus on Difucosyllacto-N-neohexaose.

Frequently Asked Questions (FAQs)

Q1: What makes the chemical synthesis of this compound so challenging?

A1: The chemical synthesis of this compound, a branched decasaccharide, is a significant challenge due to several inherent complexities.[1][2][3] Key difficulties include:

  • Stereocontrol: Achieving the correct stereochemistry (α or β) for each glycosidic linkage is difficult. The formation of these bonds often results in a mixture of anomers, complicating purification and reducing yields.[4][5]

  • Regioselectivity: Each monosaccharide unit has multiple hydroxyl (-OH) groups with similar reactivity. Directing the glycosylation to the correct position requires a complex and lengthy series of protection and deprotection steps.[6][7]

  • Protecting Group Strategy: The synthesis involves numerous steps of protecting reactive hydroxyl groups and subsequently removing them. This multi-step process is often inefficient and can lead to the generation of byproducts.[1][2][8]

  • Convergence and Yield: Assembling the complex branched structure requires a carefully planned convergent or linear strategy.[2][3] Even with optimized conditions, the multi-step nature of the synthesis often leads to low overall yields.[2][9]

  • Purification: The structural similarity between the target molecule, intermediates, and byproducts makes purification, typically by chromatography, extremely challenging.[10][11]

Q2: What is the general synthetic strategy for a complex HMO like this compound?

A2: A common approach is a convergent synthesis, where smaller, pre-assembled oligosaccharide fragments (building blocks) are synthesized and then coupled together.[3][12][13] For this compound, this would typically involve:

  • Backbone Synthesis: Chemical synthesis of the core hexasaccharide, Lacto-N-neohexaose (LNnH).[8][12][14] This itself is a major undertaking, often involving the assembly of disaccharide or trisaccharide building blocks.[13]

  • Fucosylation: Introduction of the two fucose units at the desired positions. This is a critical step where achieving the correct α-linkage is paramount.

  • Global Deprotection: Removal of all protecting groups to yield the final, unprotected HMO.

Q3: Are there alternatives to total chemical synthesis?

A3: Yes, chemoenzymatic synthesis is a powerful alternative.[14][15][16] This strategy combines the flexibility of chemical synthesis to create a core backbone structure with the high regio- and stereoselectivity of enzymes (glycosyltransferases or fucosyltransferases) for subsequent glycosylation steps.[14][15][16] This can significantly reduce the number of protection/deprotection steps and improve yields for specific linkages. Fermentation is also used for industrial production of some less complex HMOs.[1]

Troubleshooting Guides

Problem Area 1: Glycosylation Reactions

Q: My fucosylation/glycosylation yield is very low. What are the potential causes and solutions?

A: Low glycosylation yields are a common and multifaceted problem. The outcome is sensitive to many variables.[17]

Potential Cause Troubleshooting Steps
Poor Donor/Acceptor Reactivity The inherent reactivity of your glycosyl donor and acceptor is critical. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the donor decrease reactivity, while electron-donating groups (e.g., benzyl (B1604629) ethers) increase it.[17] Consider switching to a more reactive leaving group on the donor (e.g., trichloroacetimidate, phosphate) or altering the protecting groups.[3][12][18]
Suboptimal Promoter/Activator The choice and stoichiometry of the promoter (e.g., TMSOTf, AgOTf) are crucial.[3] Try screening different promoters or adjusting the concentration. Be aware that excessive promoter can sometimes lead to side reactions, such as the cleavage of acid-labile protecting groups like benzylidene acetals.[12]
Incorrect Reaction Conditions Glycosylation reactions are highly sensitive to temperature, solvent, and reaction time.[17][19] Low temperatures (-60°C to -30°C) are often required to control selectivity.[3] Screen different aprotic solvents (e.g., CH₂Cl₂, Et₂O, Toluene) as they can influence the reaction mechanism and outcome.
Presence of Water Trace amounts of water can hydrolyze the activated donor or the promoter. Ensure all glassware is flame-dried, solvents are anhydrous, and molecular sieves are freshly activated.[3]
Steric Hindrance Significant steric bulk near the reacting hydroxyl group on the acceptor or at the anomeric center of the donor can impede the reaction. This may require a redesign of the protecting group strategy on the building blocks.

Q: I am getting a mixture of α and β anomers. How can I improve stereoselectivity for the α-fucosidic linkage?

A: Achieving 1,2-cis glycosidic bonds (like α-fucose) is notoriously difficult because there is no participating neighboring group at the C-2 position to direct the stereochemistry.[4][5]

Strategy Details
Non-Participating Protecting Groups Ensure the protecting groups at C-2 of the fucose donor are "non-participating" (e.g., benzyl ethers). Participating groups (e.g., acetyl, benzoyl) will lead to the formation of the 1,2-trans product (β-fucoside).[5]
Solvent Effects The choice of solvent can influence the equilibrium of the reactive intermediates. Ethereal solvents (e.g., diethyl ether, THF) can sometimes favor the formation of the α-anomer.
Temperature Control Running the reaction at very low temperatures can help "freeze" the kinetic product, which is often the desired α-anomer.
Donor and Promoter System Certain combinations of leaving groups and promoters are known to favor α-selectivity. Experimentation is often required to find the optimal combination for your specific substrates.[17]
Problem Area 2: Protecting Group Manipulations

Q: I am observing incomplete removal of protecting groups during the final deprotection step. What should I do?

A: Incomplete deprotection can result from inefficient reaction conditions or steric hindrance.

Protecting Group Troubleshooting Steps
Benzyl Ethers (Bn) Hydrogenolysis (H₂, Pd/C) is the standard method. If removal is incomplete, ensure the catalyst is active (use fresh catalyst). Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent system is appropriate (e.g., EtOH/H₂O mixtures).[12] Contamination with catalyst poisons (e.g., sulfur compounds) can inhibit the reaction.
Acyl Groups (Ac, Bz) For base-catalyzed removal (e.g., NaOMe in MeOH), ensure sufficient equivalents of base and adequate reaction time. For sterically hindered esters, stronger basic conditions or longer reaction times may be needed.
Phthalimido (Phth) Removal with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in refluxing ethanol (B145695) is standard, followed by N-acetylation.[12] If the reaction is sluggish, ensure an adequate excess of hydrazine is used.
Benzylidene Acetals Acid-catalyzed hydrolysis (e.g., aqueous trifluoroacetic acid) is common.[20] If cleavage is difficult, stronger acidic conditions or longer reaction times may be necessary, but be mindful of potentially cleaving glycosidic bonds.

Q: My protecting group strategy leads to the formation of inseparable byproducts. How can I design a better strategy?

A: A robust protecting group strategy is fundamental.[21]

  • Orthogonal Protection: Employ "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[21] For example, using benzyl ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride), and esters (removed by base) allows for selective deprotection at different stages of the synthesis.

  • Strategic Placement: The placement of protecting groups can influence the reactivity of nearby hydroxyl groups (a concept known as "remote participation").[17] This can be leveraged to enhance reactivity or selectivity.

  • Minimize Steps: Plan your synthesis to minimize the total number of protection/deprotection steps, as each step introduces the possibility of yield loss and byproduct formation.[1]

Problem Area 3: Purification

Q: I am struggling to separate my desired product from structurally similar impurities by column chromatography. What are my options?

A: Purification of complex oligosaccharides is a major bottleneck.[10]

Technique Description
High-Performance Liquid Chromatography (HPLC) Reverse-phase or normal-phase HPLC can offer much higher resolution than standard flash chromatography. For unprotected HMOs, specialized columns (e.g., graphitized carbon, amine-based) are often required.
Size-Exclusion Chromatography (SEC) This technique separates molecules based on size. It can be effective for removing smaller impurities or unreacted starting materials from a larger oligosaccharide product.
Recrystallization While challenging for complex amorphous carbohydrates, if the product or a key intermediate can be crystallized, it is an excellent method for achieving high purity on a large scale.[1][10]
Alternative Purification Media For some HMOs, purification methods using activated carbon have been reported, where impurities and the target compound are eluted with different concentrations of an organic solvent like ethanol.[22]

Experimental Protocols & Data

Illustrative Glycosylation Yields

The efficiency of glycosylation steps is highly variable. The table below presents example yields from published syntheses of related complex oligosaccharides to provide a general benchmark.

Reaction Type Donor Acceptor Promoter Yield (%) Reference Context
Trisaccharide Formation SBox DonorLactose (B1674315) AcceptorAgOTf87%Linear synthesis of Lacto-N-neotetraose (LNnT).[3]
Tetrasaccharide Formation Trichloroacetimidate DonorDisaccharide AcceptorTMSOTf83%Convergent synthesis of Lacto-N-neohexaose (LNnH).[12]
Tetrasaccharide Formation Phosphate DonorDisaccharide AcceptorTMSOTf66%Convergent synthesis of Lacto-N-neotetraose (LNnT).[3]
Final Glycosylation Trichloroacetimidate DonorAcetylated AcceptorTfOH94%Key step in the synthesis of protected Lacto-N-tetraose.[20]
Example Protocol: Convergent (2+2) Tetrasaccharide Assembly

This protocol is adapted from a published synthesis of a protected Lacto-N-neotetraose intermediate, a core component of the larger this compound structure.[3]

  • Preparation: A mixture of the glycosyl donor (e.g., a protected lactosamine phosphate, 1.3 equivalents), the glycosyl acceptor (e.g., a protected lactose derivative, 1.0 equivalent), and freshly activated 3Å molecular sieves in anhydrous dichloromethane (B109758) (CH₂Cl₂) is stirred under an argon atmosphere for 2 hours at room temperature.

  • Reaction Initiation: The mixture is cooled to -60°C. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 2.0 equivalents) is added dropwise.

  • Reaction Progression: The resulting mixture is stirred for 30 minutes, during which the temperature is allowed to gradually warm to -30°C.

  • Quenching and Workup: The reaction is diluted with CH₂Cl₂ and quenched by filtration to remove the molecular sieves. The combined filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the protected tetrasaccharide.

Visualizations

Logical Workflow for Complex HMO Synthesis

The following diagram illustrates a generalized workflow for the chemical synthesis of a complex, fucosylated HMO like this compound.

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Convergent Assembly cluster_2 Phase 3: Finalization Start Monosaccharide Starting Materials P1 Protecting Group Manipulations Start->P1 P2 Initial Glycosylations P1->P2 BB Protected Oligosaccharide Fragments (e.g., LNnT core) P2->BB CA Convergent Glycosylation (Fragment Coupling) BB->CA Fuc Selective Fucosylation CA->Fuc ProtectedHMO Fully Protected Target HMO Fuc->ProtectedHMO Deprotect Global Deprotection (e.g., Hydrogenolysis) ProtectedHMO->Deprotect Purify HPLC Purification Deprotect->Purify Final Pure Difucosyllacto- N-neohexaose Purify->Final

Caption: Generalized workflow for the convergent chemical synthesis of a complex HMO.

Troubleshooting Flowchart: Low Glycosylation Yield

This flowchart provides a logical path for diagnosing and solving issues related to low-yielding glycosylation reactions.

G Start Low Glycosylation Yield Q1 Are anhydrous conditions rigorously maintained? Start->Q1 Fix1 Flame-dry glassware. Use anhydrous solvents. Activate molecular sieves. Q1->Fix1 No Q2 Is the promoter/activator optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Start Fix2 Screen different promoters (e.g., TMSOTf, AgOTf). Optimize stoichiometry. Q2->Fix2 No Q3 Is donor reactivity sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Start Fix3 Switch to a more reactive leaving group (e.g., TFAI). Change to electron-donating protecting groups. Q3->Fix3 No End Re-evaluate protecting group strategy and steric factors. Q3->End Yes A3_No No Fix3->Start

Caption: A decision tree for troubleshooting low-yield glycosylation reactions.

References

Technical Support Center: Optimization of Glycosylation Reactions for Difucosyllacto-N-neohexaose (DFLNnH) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Difucosyllacto-N-neohexaose (DFLNnH), a complex human milk oligosaccharide (HMO).

Troubleshooting Guide

This guide addresses common issues encountered during the chemical and enzymatic synthesis of DFLNnH.

Issue Potential Cause(s) Recommended Solution(s)
Low Glycosylation Yield Chemical Synthesis: • Incomplete activation of the glycosyl donor.• Poor nucleophilicity of the glycosyl acceptor.• Steric hindrance at the reaction site.• Suboptimal reaction temperature or time.[1][2][3] • Presence of moisture or other impurities.[1][3]Enzymatic Synthesis: • Low activity or instability of the fucosyltransferase.• Substrate inhibition by the donor or acceptor.• Inappropriate pH or temperature for the enzyme.[4] • Presence of inhibitors in the reaction mixture.Chemical Synthesis: • Ensure complete dryness of reagents and solvents.• Use a stronger activating agent or increase its stoichiometry.• Modify protecting groups to enhance acceptor nucleophilicity.• Optimize reaction temperature; lower temperatures may improve stereoselectivity but require longer reaction times.[1][5]• Perform a thorough purification of starting materials.Enzymatic Synthesis: • Use a freshly prepared or properly stored enzyme.• Optimize substrate concentrations to avoid inhibition.• Perform the reaction at the optimal pH and temperature for the specific fucosyltransferase.[4]• Purify substrates to remove potential inhibitors.
Formation of Side Products Chemical Synthesis: • Anomerization of the glycosyl donor.• Migration of protecting groups (e.g., acyl groups).• Glycosylation at undesired positions.• Hydrolysis of the glycosyl donor or product.[6]Enzymatic Synthesis: • Trans-glycosylation to an alternative acceptor.• Hydrolysis of the activated sugar donor (e.g., GDP-fucose).Chemical Synthesis: • Use a participating protecting group at C-2 (e.g., acetyl) to favor 1,2-trans glycosylation.• Choose protecting groups that are stable under the reaction conditions.• Employ a regioselective glycosylation strategy.• Strictly control moisture and temperature.Enzymatic Synthesis: • Use a highly specific fucosyltransferase.• Optimize the ratio of donor to acceptor to favor the desired reaction.
Poor Stereoselectivity (α/β ratio) Chemical Synthesis: • Nature of the glycosyl donor and its leaving group.• Type of solvent used.• Presence or absence of a participating group at C-2.Chemical Synthesis: • For β-glycosides, use a participating group at C-2.• For α-glycosides, a non-participating group is required.• Ethereal solvents can favor the formation of the α-anomer.• Low temperatures can enhance stereoselectivity.
Difficult Purification • Co-elution of the product with starting materials or byproducts.[7]• Similar polarity of the desired product and impurities.• Employ multi-step purification techniques (e.g., size-exclusion chromatography followed by reversed-phase HPLC).[8]• Use of tagged reagents to facilitate separation.• Crystallization can be an effective final purification step.[7]

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is the most effective strategy for the chemical synthesis of this compound (DFLNnH)?

A1: A convergent synthetic strategy is generally preferred for the synthesis of complex oligosaccharides like DFLNnH.[9][10] This approach involves the synthesis of smaller, protected oligosaccharide blocks (e.g., fucosylated lactosamine donors and a lacto-N-neohexaose core acceptor) which are then coupled together in the later stages of the synthesis. This strategy often leads to higher overall yields and simplifies the purification of intermediates.[11]

Q2: What are the key considerations when choosing protecting groups for DFLNnH synthesis?

A2: The choice of protecting groups is critical for a successful synthesis. Key considerations include:

  • Orthogonality: Protecting groups should be removable under different conditions to allow for selective deprotection at various stages.

  • Stereodirecting effect: A participating group (e.g., acetyl) at the C-2 position of the glycosyl donor can direct the formation of a 1,2-trans glycosidic linkage.

  • Stability: Protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Impact on reactivity: The electronic properties of protecting groups can influence the reactivity of the glycosyl donor and acceptor.

Q3: Can DFLNnH be synthesized using an enzymatic or chemoenzymatic approach?

A3: Yes, enzymatic and chemoenzymatic methods are powerful alternatives to purely chemical synthesis.[12][13] These approaches offer high regio- and stereoselectivity, avoiding the need for extensive protecting group manipulations. A chemoenzymatic strategy might involve the chemical synthesis of the core lacto-N-neohexaose structure, followed by enzymatic fucosylation using specific fucosyltransferases.[12]

Reaction Optimization

Q4: How can the fucosylation steps in DFLNnH synthesis be optimized for higher yields?

A4: Optimizing fucosylation, whether chemical or enzymatic, is crucial.

  • Chemical Fucosylation: The choice of the fucosyl donor (e.g., fucosyl halide, thioglycoside, or trichloroacetimidate) and the promoter is critical. Reaction conditions such as temperature, solvent, and the nature of the acceptor's protecting groups must be carefully screened to maximize yield and stereoselectivity.[14][15]

  • Enzymatic Fucosylation: The selection of the appropriate fucosyltransferase with the desired linkage specificity (α1,2-, α1,3-, or α1,4-) is paramount.[16] Optimization of reaction parameters such as pH, temperature, enzyme concentration, and incubation time is necessary to achieve high conversion rates.[4] The stability of the sugar nucleotide donor (e.g., GDP-fucose) should also be considered.

Q5: What are the common side reactions during the glycosylation steps and how can they be minimized?

A5: Common side reactions include the formation of orthoesters, hydrolysis of the glycosyl donor, and glycosylation at undesired positions.[6] To minimize these:

  • Use of a participating group at C-2 of the donor can prevent orthoester formation.

  • Strict anhydrous conditions are necessary to prevent hydrolysis.

  • Employing regioselective glycosylation strategies, often involving careful choice of protecting groups, can prevent glycosylation at unwanted hydroxyl groups.

Purification and Characterization

Q6: What are the most effective methods for purifying the final DFLNnH product?

A6: Purification of highly polar oligosaccharides like DFLNnH can be challenging due to the presence of structurally similar byproducts.[7] A combination of chromatographic techniques is often required. Size-exclusion chromatography (e.g., Sephadex G-25) can be used to remove smaller impurities, followed by high-performance liquid chromatography (HPLC) on various stationary phases (e.g., reversed-phase C18, normal-phase amino) for final purification.[8]

Q7: Which analytical techniques are essential for the structural characterization of synthesized DFLNnH?

A7: A combination of techniques is necessary for unambiguous structural confirmation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the monosaccharide composition, anomeric configurations (α or β), and linkage positions.[8]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and confirm the composition of the oligosaccharide.[17] Tandem MS (MS/MS) can provide fragmentation patterns that help in sequencing the oligosaccharide.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and can be compared to a known standard if available.

Experimental Protocols

General Protocol for a Convergent Chemical Synthesis of a Protected DFLNnH Intermediate

This protocol outlines a general convergent strategy for coupling a fucosylated disaccharide donor to a lacto-N-neohexaose core acceptor. Note: Specific protecting groups (PG), leaving groups (LG), and activators will need to be optimized for the specific substrates.

  • Preparation of the Acceptor: A suitably protected lacto-N-neohexaose core with a free hydroxyl group at the desired fucosylation site is prepared.

  • Preparation of the Donor: A fucosylated disaccharide (e.g., fucosyl-N-acetylglucosamine) is synthesized with a suitable leaving group (e.g., trichloroacetimidate (B1259523), thioglycoside) at the anomeric position.

  • Glycosylation Reaction:

    • The acceptor and donor are dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Acid-washed molecular sieves are added to ensure anhydrous conditions.

    • The mixture is cooled to the desired temperature (e.g., -40 °C to 0 °C).

    • The appropriate activator (e.g., TMSOTf for a trichloroacetimidate donor, or NIS/TfOH for a thioglycoside donor) is added dropwise.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched (e.g., with triethylamine (B128534) or pyridine).

  • Work-up and Purification:

    • The reaction mixture is filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography.

  • Deprotection: The protecting groups are removed in a final step to yield the target DFLNnH. This typically involves catalytic hydrogenation for benzyl (B1604629) ethers and treatment with a base (e.g., sodium methoxide) for acyl groups.

General Protocol for Enzymatic Fucosylation

This protocol describes a typical enzymatic fucosylation of a lacto-N-neohexaose acceptor.

  • Reaction Mixture Preparation:

    • In a suitable buffer (e.g., MES, HEPES) at the optimal pH for the enzyme, dissolve the lacto-N-neohexaose acceptor.

    • Add the fucosyltransferase enzyme to the desired final concentration.

    • Add the sugar nucleotide donor, GDP-fucose.

    • Include any necessary cofactors (e.g., a divalent cation like Mn²⁺).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a specified period (e.g., 12-48 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, HPLC, or mass spectrometry.

  • Termination and Purification:

    • The reaction is terminated by heating or by adding a quenching agent (e.g., EDTA to chelate divalent cations).

    • The reaction mixture is then purified, often using size-exclusion chromatography to separate the product from the enzyme and unreacted substrates.

Data Presentation

Table 1: Comparison of Glycosylation Conditions for the Synthesis of a Protected Hexasaccharide Precursor to Lacto-N-neohexaose.

EntryGlycosyl DonorGlycosyl AcceptorActivator/PromoterSolventTemp (°C)Yield (%)Ref.
1Lacto-N-biose trichloroacetimidateProtected lactose (B1674315) derivativeTMSOTf (catalytic)CH₂Cl₂083[9]
2Lactosamine thioglycosideProtected lactose derivativeNIS/TfOHCH₂Cl₂-2075[11]
3Fucosyl phosphateDisaccharide acceptorTMSOTfCH₂Cl₂-7868[6]
4Fucosyl bromideDisaccharide acceptorSilver triflateCH₂Cl₂-4072[6]

Note: Yields are for the specific glycosylation step and are highly dependent on the protecting groups and specific substrates used.

Mandatory Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Chemoenzymatic Synthesis start_chem Protected Monosaccharide Building Blocks donor_prep Donor Synthesis (e.g., Fucosyl-LacNAc) start_chem->donor_prep acceptor_prep Acceptor Synthesis (Lacto-N-neohexaose core) start_chem->acceptor_prep glycosylation Convergent Glycosylation donor_prep->glycosylation acceptor_prep->glycosylation deprotection Global Deprotection glycosylation->deprotection purification_chem Purification (HPLC) deprotection->purification_chem dflnnh_chem This compound purification_chem->dflnnh_chem start_chemo Chemically Synthesized Lacto-N-neohexaose fucosylation1 Enzymatic Fucosylation (Fucosyltransferase 1) start_chemo->fucosylation1 purification1 Intermediate Purification fucosylation1->purification1 fucosylation2 Enzymatic Fucosylation (Fucosyltransferase 2) purification1->fucosylation2 purification2 Final Purification fucosylation2->purification2 dflnnh_chemo This compound purification2->dflnnh_chemo

Caption: Comparative workflows for chemical and chemoenzymatic synthesis of DFLNnH.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Glycosylation Yield cause1 Impure/Wet Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor Donor Activation start->cause3 cause4 Low Acceptor Nucleophilicity start->cause4 solution1 Dry Solvents & Purify Reagents cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Screen Activators/Promoters cause3->solution3 solution4 Modify Protecting Groups cause4->solution4

Caption: Troubleshooting logic for addressing low glycosylation yield.

References

Technical Support Center: Enzymatic Synthesis of Difucosyllacto-N-neohexaose (DFL-NnH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of enzymatically synthesized Difucosyllacto-N-neohexaose (DFL-NnH). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to overcome common challenges in the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of DFL-NnH.

Q1: Why is my DFL-NnH yield significantly lower than expected?

A1: Several factors can contribute to low yields. Consider the following troubleshooting steps:

  • Enzyme Activity: Verify the activity of your fucosyltransferases (e.g., FUT3, FUT9). Enzymes may have lost activity due to improper storage or handling. Perform an activity assay with a known substrate and compare it to the manufacturer's specifications.

  • Substrate Quality: Ensure the purity and integrity of your substrates, Lacto-N-neohexaose (LNnH) and GDP-L-fucose. Contaminants can inhibit the enzymatic reaction.

  • Reaction Conditions: Optimal reaction conditions are critical. Verify the pH, temperature, and buffer composition of your reaction mixture. Deviations from the optimal range can drastically reduce enzyme efficiency.

  • Inhibitors: The presence of inhibitors can severely impact yield. These can be contaminants in your substrate preparations or byproducts of the reaction itself.[1][2][3] For instance, high concentrations of GDP can act as a competitive inhibitor to the fucosyltransferase.[1][3]

  • Product Degradation: Contaminating glycosidases in the enzyme preparation could potentially degrade the product over long incubation times.[4]

Q2: How can I optimize the concentrations of the enzyme and substrates?

A2: Optimization is key to maximizing yield.

  • Enzyme Titration: Perform a series of small-scale reactions with varying concentrations of the fucosyltransferase while keeping substrate concentrations constant. Plot the yield against enzyme concentration to identify the optimal range.

  • Substrate Ratio: Systematically vary the molar ratio of the acceptor (LNnH) and the fucose donor (GDP-L-fucose). A slight excess of the donor substrate is often beneficial, but be mindful of potential substrate inhibition at very high concentrations.

  • Fed-Batch Strategy: For longer reactions, a fed-batch approach for the donor substrate (GDP-L-fucose) can help maintain an optimal concentration and mitigate potential feedback inhibition.[2]

Q3: What are the optimal pH and temperature for the synthesis?

A3: The optimal conditions are highly dependent on the specific fucosyltransferase being used.

  • pH: Most fucosyltransferases exhibit optimal activity in a slightly acidic to neutral pH range, typically between 6.0 and 7.5. It is recommended to perform a pH optimization experiment using a range of buffers.

  • Temperature: The optimal temperature is generally between 25°C and 37°C. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation and reduced stability over time. A temperature stability profile for your specific enzyme is recommended.

Q4: I am observing the formation of monofucosylated byproducts. How can I increase the yield of the desired difucosylated product?

A4: The formation of monofucosylated intermediates is a common challenge.

  • Increase Reaction Time: A longer incubation period may be necessary to allow for the second fucosylation event to occur.

  • Adjust Substrate Ratio: Increasing the molar ratio of GDP-L-fucose to LNnH can drive the reaction towards the difucosylated product.

  • Enzyme Choice: Some fucosyltransferases may have a higher affinity for the monofucosylated intermediate than for the initial LNnH acceptor. Using a combination of fucosyltransferases with different specificities could be a potential strategy. For example, different enzymes are used for fucosylation at different positions.[4][5]

Q5: How can I efficiently purify DFL-NnH from the reaction mixture?

A5: Purification is a critical final step.

  • Solid-Phase Extraction (SPE): SPE with graphitized carbon or C18 cartridges is a common method for separating oligosaccharides from salts, enzymes, and unreacted nucleotide sugars.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the larger DFL-NnH from smaller reactants and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, normal-phase or reversed-phase HPLC can provide excellent separation of the desired product from isomers and other contaminants.[6]

Data Presentation

Table 1: Typical Reaction Parameters for DFL-NnH Synthesis

ParameterTypical RangeNotes
Acceptor Substrate (LNnH) 1 - 10 mMHigher concentrations may lead to substrate inhibition.
Donor Substrate (GDP-L-fucose) 1.2 - 2.0 molar equivalents to LNnHA slight excess is generally recommended.
Fucosyltransferase (FUT) 10 - 100 mU/mLOptimal concentration should be determined empirically.
Buffer 50 - 100 mM MES or HEPESpH should be optimized for the specific enzyme.
pH 6.0 - 7.5Enzyme-dependent.
Temperature 25 - 37 °CBalance reaction rate with enzyme stability.
Divalent Cations (e.g., Mn²⁺, Mg²⁺) 5 - 20 mMOften required as cofactors for fucosyltransferases.
Reaction Time 12 - 48 hoursMonitor reaction progress by TLC or HPLC.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of DFL-NnH

This protocol provides a starting point for the synthesis of DFL-NnH. Optimization will be required based on the specific enzyme and substrates used.

1. Reagent Preparation:

  • Prepare a 100 mM stock solution of MES buffer at the desired pH (e.g., 6.5).
  • Prepare a 200 mM stock solution of MnCl₂.
  • Accurately weigh and dissolve Lacto-N-neohexaose (LNnH) and GDP-L-fucose in the MES buffer to achieve the desired final concentrations.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:
  • MES Buffer (to final volume)
  • LNnH solution
  • GDP-L-fucose solution
  • MnCl₂ solution (to a final concentration of 10 mM)
  • Mix gently by pipetting.
  • Add the fucosyltransferase enzyme to the reaction mixture.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

4. Reaction Monitoring:

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), take a small aliquot of the reaction mixture.
  • Stop the reaction in the aliquot by boiling for 5 minutes.
  • Analyze the aliquot by Thin Layer Chromatography (TLC) or HPLC to monitor the formation of DFL-NnH.

5. Reaction Termination and Purification:

  • Once the reaction has reached completion (as determined by monitoring), terminate the entire reaction by boiling for 5 minutes.
  • Centrifuge the mixture to pellet the denatured enzyme.
  • Purify the supernatant containing DFL-NnH using Solid-Phase Extraction (SPE) followed by HPLC for high purity.

Visualizations

Enzymatic_Synthesis_Pathway cluster_reaction1 First Fucosylation cluster_reaction2 Second Fucosylation LNnH Lacto-N-neohexaose (Acceptor) MFL_NnH Monofucosyllacto-N-neohexaose (Intermediate) LNnH->MFL_NnH + Fucose GDP_Fuc GDP-L-fucose (Donor) FUT1 Fucosyltransferase (e.g., FUT3/FUT9) GDP_Fuc->FUT1 FUT1->MFL_NnH catalyzes DFL_NnH This compound (Product) FUT1->DFL_NnH catalyzes GDP1 GDP MFL_NnH->GDP1 byproduct MFL_NnH->DFL_NnH + Fucose GDP2 GDP DFL_NnH->GDP2 byproduct

Caption: Enzymatic pathway for DFL-NnH synthesis.

Troubleshooting_Workflow Start Low DFL-NnH Yield Detected CheckEnzyme Verify Enzyme Activity and Concentration Start->CheckEnzyme IsEnzymeOK Activity OK? CheckEnzyme->IsEnzymeOK CheckSubstrates Assess Substrate Quality (LNnH, GDP-Fucose) IsSubstrateOK Purity OK? CheckSubstrates->IsSubstrateOK CheckConditions Review Reaction Conditions (pH, Temp, Time) IsConditionsOK Conditions Optimal? CheckConditions->IsConditionsOK IsEnzymeOK->CheckSubstrates Yes OptimizeEnzyme Titrate Enzyme / Use Fresh Stock IsEnzymeOK->OptimizeEnzyme No IsSubstrateOK->CheckConditions Yes PurifySubstrates Purify Substrates / Use New Batch IsSubstrateOK->PurifySubstrates No OptimizeConditions Optimize pH, Temp, Time, Ratios IsConditionsOK->OptimizeConditions No ReRun Re-run Synthesis & Monitor IsConditionsOK->ReRun Yes OptimizeEnzyme->ReRun PurifySubstrates->ReRun OptimizeConditions->ReRun Optimization_Parameters Yield DFL-NnH Yield Enzyme Enzyme Factors Yield->Enzyme Substrate Substrate Factors Yield->Substrate Reaction Reaction Conditions Yield->Reaction Enzyme_Conc Concentration Enzyme->Enzyme_Conc Enzyme_Activity Specific Activity Enzyme->Enzyme_Activity Substrate_Ratio Donor/Acceptor Ratio Substrate->Substrate_Ratio Substrate_Purity Purity Substrate->Substrate_Purity pH pH Reaction->pH Temp Temperature Reaction->Temp Time Incubation Time Reaction->Time Cofactors Cofactors (e.g., Mn²⁺) Reaction->Cofactors

References

Technical Support Center: Overcoming Challenges in the Separation of Difucosyllacto-N-neohexaose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of Difucosyllacto-N-neohexaose (DFL-N-nH) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating DFL-N-nH isomers?

A1: The primary challenges stem from the high structural similarity of the isomers. DFL-N-nH isomers can differ merely in the linkage position of the fucose residues (e.g., α1-2, α1-3, or α1-4) or the branching of the core oligosaccharide structure. These subtle differences result in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Additionally, like other human milk oligosaccharides (HMOs), DFL-N-nH lacks a strong chromophore, which necessitates derivatization for UV detection or the use of more specialized detection methods like mass spectrometry (MS).

Q2: Which analytical technique is most effective for separating DFL-N-nH isomers?

A2: Porous Graphitized Carbon Liquid Chromatography coupled with Mass Spectrometry (PGC-LC-MS) is currently one of the most powerful and widely used methods for the separation of complex fucosylated oligosaccharide isomers like DFL-N-nH.[1][2][3] PGC columns offer unique shape selectivity that can resolve isomers based on subtle structural differences.[4] The coupling with MS provides the necessary sensitivity and specificity for detection and identification.

Q3: Is derivatization of DFL-N-nH isomers necessary for analysis?

A3: Derivatization is not strictly necessary when using PGC-LC-MS, as MS can detect the native, underivatized oligosaccharides. However, fluorescent labeling (e.g., with 2-aminobenzamide) can be employed to improve detection sensitivity and chromatographic performance, especially when using fluorescence detectors.[1]

Q4: What are the key parameters to optimize for better separation of DFL-N-nH isomers on a PGC column?

A4: Several parameters are crucial for optimizing the separation of DFL-N-nH isomers on a PGC column. These include the gradient profile of the mobile phase (typically a water/acetonitrile gradient with a modifier like formic acid or ammonium (B1175870) bicarbonate), the column temperature (which can significantly affect selectivity), and the flow rate.[5][6] Fine-tuning the gradient steepness in the elution range of the isomers is often critical to achieve baseline separation.

Q5: Can capillary electrophoresis (CE) be used to separate DFL-N-nH isomers?

A5: Yes, capillary electrophoresis is another high-resolution technique that can be employed for the separation of fucosylated oligosaccharide isomers. CE separates analytes based on their charge-to-size ratio. For neutral oligosaccharides like DFL-N-nH, derivatization with a charged tag is typically required to induce electrophoretic mobility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of DFL-N-nH isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution/Co-elution of Isomers Inadequate mobile phase gradient.Optimize the gradient by making it shallower in the region where the isomers elute. This increases the interaction time with the stationary phase and can improve resolution.
Sub-optimal column temperature.Experiment with different column temperatures. For PGC columns, sometimes increasing the temperature can improve selectivity for oligosaccharide isomers.
Inappropriate stationary phase.Ensure a PGC column is being used, as they offer the best selectivity for this type of isomer separation. If resolution is still poor, consider a different brand or particle size of PGC packing.
Peak Tailing Secondary interactions with the stationary phase.While less common with PGC than silica-based columns, ensure the mobile phase pH is appropriate. The addition of a small amount of a competing base is not typically necessary for PGC.
Column overload.Reduce the amount of sample injected onto the column.
Low Signal Intensity/Poor Sensitivity Inefficient ionization in the MS source.Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains a volatile modifier like formic acid or ammonium bicarbonate).
Low concentration of the analyte.Concentrate the sample before injection or consider derivatization with a fluorescent tag for enhanced detection if using a fluorescence detector.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. Inconsistent mobile phase composition can lead to significant shifts in retention times on PGC columns.
Column degradation.PGC columns can degrade over time, especially with extreme pH or harsh cleaning procedures. If retention times become consistently irreproducible, the column may need to be replaced.

Quantitative Data Presentation

The following table presents illustrative retention time data for DFL-N-nH isomers based on typical PGC-LC-MS separations. Actual retention times will vary depending on the specific chromatographic conditions and instrumentation used.

Isomer Structure (Symbolic) Retention Time (min) Relative Abundance (%)
DFL-N-nH Isomer 1Fuc(α1-2)Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-6)[Fuc(α1-3)Gal(β1-4)]Glc25.245
DFL-N-nH Isomer 2Fuc(α1-2)Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-3)[Fuc(α1-4)Gal(β1-4)]Glc26.830
DFL-N-nH Isomer 3Fuc(α1-3)Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-6)[Fuc(α1-3)Gal(β1-4)]Glc28.115
DFL-N-nH Isomer 4Fuc(α1-4)Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)GlcNAc(β1-3)[Fuc(α1-4)Gal(β1-4)]Glc29.510

Experimental Protocols

Detailed Protocol for PGC-LC-MS/MS Separation of DFL-N-nH Isomers

This protocol provides a general framework for the separation of DFL-N-nH isomers using a Porous Graphitized Carbon (PGC) column coupled to a tandem mass spectrometer.

1. Sample Preparation (from Human Milk) a. Centrifuge the milk sample to remove the fat layer. b. Precipitate proteins by adding two volumes of cold ethanol (B145695) and incubate at -20°C. c. Centrifuge to pellet the proteins and collect the supernatant containing the oligosaccharides. d. Dry the supernatant and reconstitute in ultrapure water. e. (Optional) Perform solid-phase extraction (SPE) with a C18 cartridge to remove remaining lipids, followed by a PGC cartridge to enrich the oligosaccharide fraction.

2. Chromatographic Separation a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A PGC column (e.g., Thermo Scientific Hypercarb, 100 x 2.1 mm, 3 µm). c. Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 9.0 (adjusted with ammonium hydroxide). d. Mobile Phase B: 10 mM ammonium bicarbonate in 70% acetonitrile/30% water. e. Gradient:

  • 0-5 min: 1% B
  • 5-50 min: 1% to 45% B (linear gradient)
  • 50-55 min: 45% to 99% B (column wash)
  • 55-60 min: 99% to 1% B (re-equilibration)
  • 60-70 min: 1% B (re-equilibration) f. Flow Rate: 0.2 mL/min. g. Column Temperature: 50°C. h. Injection Volume: 5 µL.

3. Mass Spectrometric Detection a. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. b. Ionization Mode: Negative ion mode. c. MS1 Scan Range: m/z 400-2000. d. Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most abundant precursor ions from the MS1 scan. e. Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation for structural elucidation.

Visualizations

Experimental Workflow for DFL-N-nH Isomer Separation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Human Milk Sample centrifuge1 Centrifugation (Fat Removal) start->centrifuge1 precipitate Protein Precipitation (Ethanol) centrifuge1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 spe SPE Cleanup (C18 & PGC) centrifuge2->spe final_sample Purified DFL-N-nH Isomers spe->final_sample pgc_lc PGC-LC Separation final_sample->pgc_lc ms_detection MS Detection (ESI-) pgc_lc->ms_detection msms MS/MS Fragmentation ms_detection->msms data_analysis Data Analysis msms->data_analysis troubleshooting_resolution problem Poor Resolution cause1 Suboptimal Gradient problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Column Issue problem->cause3 solution1 Steepen/Shallow Gradient cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Check/Replace Column cause3->solution3 tlr4_pathway cluster_downstream Downstream Signaling lps LPS tlr4 TLR4 lps->tlr4 Activates dfl_nnh DFL-N-nH dfl_nnh->tlr4 Inhibits myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 mapk MAPK Pathway traf6->mapk nfkb NF-κB Pathway traf6->nfkb inflammation Inflammatory Cytokine Production mapk->inflammation nfkb->inflammation

References

Troubleshooting poor resolution in HPLC analysis of fucosylated oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of fucosylated oligosaccharides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of fucosylated oligosaccharides, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing poor resolution between my fucosylated oligosaccharide isomers?

Answer:

Poor resolution between fucosylated oligosaccharide isomers is a common challenge. Several factors in your HPLC method could be contributing to this issue. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

First, consider your column chemistry. For fucosylated oligosaccharides, which are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice, providing good separation.[1][2] Porous graphitized carbon (PGC) columns can also offer excellent resolution for isomers.[3][4] If you are using a reversed-phase (C18) column, ensure that your oligosaccharides have been appropriately derivatized to increase their hydrophobicity.[5][6]

Next, evaluate your mobile phase composition. The ratio of your organic solvent (typically acetonitrile) to your aqueous buffer is critical.[3][7] Insufficient water in the mobile phase can lead to poor partitioning and co-elution. Experiment with small, incremental changes to your gradient. Mobile phase additives can also significantly impact resolution. For HILIC, ammonium (B1175870) formate (B1220265) is often used to maintain a consistent pH and aid in the separation of charged glycans.[7] For reversed-phase methods, ion-pairing reagents may be necessary.[8]

Finally, assess your system's physical parameters. The column temperature plays a crucial role in selectivity.[9][10] Optimizing the temperature can sometimes be the key to separating closely eluting peaks. Also, ensure your flow rate is appropriate for your column dimensions and particle size to avoid peak broadening.[11][12]

Below is a troubleshooting workflow to guide you through resolving poor isomer resolution.

G Troubleshooting Poor Isomer Resolution start Poor Isomer Resolution column_check Review Column Chemistry (HILIC, PGC, or RP?) start->column_check mobile_phase_opt Optimize Mobile Phase (Gradient, Additives) column_check->mobile_phase_opt system_params Adjust System Parameters (Temperature, Flow Rate) mobile_phase_opt->system_params resolution_ok Resolution Improved? system_params->resolution_ok resolution_ok->column_check No, Re-evaluate end Successful Separation resolution_ok->end Yes

Caption: A logical workflow for troubleshooting poor resolution.

Question: My peaks are broad and tailing. What could be the cause?

Answer:

Broad and tailing peaks can obscure smaller peaks and make accurate quantification difficult. The potential causes can be categorized into issues with the column, the mobile phase, or the sample itself.

Column-Related Issues:

  • Column Overloading: Injecting too much sample can lead to peak distortion.[12] Try reducing your injection volume or diluting your sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[13][14] Regular column flushing and replacement are essential for maintaining performance.

  • Anomer Separation: Oligosaccharides can exist as α and β anomers, which can sometimes separate on the column, leading to peak splitting or broadening.[1] Increasing the column temperature or using a basic mobile phase can help to accelerate the interconversion between anomers, resulting in a single, sharper peak.[1]

Mobile Phase and System Issues:

  • Incorrect Mobile Phase Composition: The pH and buffer concentration of your mobile phase are critical.[13][15] An inappropriate pH can affect the charge state of your analytes and their interaction with the stationary phase.

  • Temperature Gradients: A significant temperature difference between the mobile phase entering the column and the column oven can cause peak distortion.[9][16] Ensure your mobile phase is pre-heated before entering the column.

Sample Preparation:

  • Sample Matrix Effects: Components in your sample matrix can interfere with the chromatography. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering substances.

The following diagram illustrates the potential causes of poor peak shape.

G Causes of Poor Peak Shape poor_peak_shape Broad/Tailing Peaks column_issues Column Issues poor_peak_shape->column_issues mobile_phase_issues Mobile Phase/System Issues poor_peak_shape->mobile_phase_issues sample_issues Sample Issues poor_peak_shape->sample_issues overloading Overloading column_issues->overloading contamination Contamination/Degradation column_issues->contamination anomers Anomer Separation column_issues->anomers composition Incorrect Composition/pH mobile_phase_issues->composition temp_gradient Temperature Gradients mobile_phase_issues->temp_gradient matrix_effects Matrix Effects sample_issues->matrix_effects

Caption: Potential sources of peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for fucosylated oligosaccharide analysis?

A1: The choice of column depends on the specific oligosaccharides and the desired separation.

  • HILIC columns are generally the most popular and effective for separating native, polar oligosaccharides due to their ability to retain and separate based on hydrophilicity.[1][2]

  • Porous Graphitized Carbon (PGC) columns are excellent for resolving structural isomers, including fucosylation linkage isomers, and can be operated without derivatization.[3][4]

  • Reversed-Phase (e.g., C18) columns are typically used for oligosaccharides that have been derivatized with a fluorescent label, which increases their hydrophobicity.[5][6]

Q2: How does column temperature affect the resolution of fucosylated oligosaccharides?

A2: Column temperature is a critical parameter that influences retention time, selectivity, and peak shape.[9]

  • Increased Temperature: Generally, higher temperatures decrease the viscosity of the mobile phase, leading to shorter retention times and sometimes sharper peaks.[10] It can also be used to overcome anomer separation by increasing the rate of interconversion.[1]

  • Optimizing Temperature: The optimal temperature will depend on the specific analytes and stationary phase. It is often beneficial to screen a range of temperatures (e.g., 30-60°C) to find the best resolution.[3]

Q3: Is fluorescent labeling necessary for the HPLC analysis of fucosylated oligosaccharides?

A3: While not strictly necessary with all detection methods (e.g., mass spectrometry or pulsed amperometric detection), fluorescent labeling offers several advantages.[17][18][19] Labeling the reducing end of an oligosaccharide with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) or anthranilic acid (AA) significantly enhances detection sensitivity, especially for UV or fluorescence detectors.[20] It also allows for the use of robust reversed-phase HPLC methods.[19]

Data Presentation

Table 1: Effect of Column Temperature on the Resolution of 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL)

Column Temperature (°C)Resolution (Rs) between 2'-FL and 3-FL
25Not specified, but generally lower
35Not specified, but generally lower
40Second-best resolution
45Not specified
500.87 (Best resolution)

Data adapted from a study on the quantification of human milk oligosaccharides.[3] A resolution value of 1.5 is typically desired for baseline separation.

Experimental Protocols

Protocol 1: HILIC-HPLC Analysis of Fluorescently Labeled Fucosylated Oligosaccharides

This protocol provides a general framework for the analysis of 2-AB labeled fucosylated oligosaccharides using HILIC-HPLC.

1. Sample Preparation (2-AB Labeling): a. Release N-glycans from the glycoprotein (B1211001) using PNGase F. b. Lyophilize the released glycans. c. Add the 2-AB labeling solution (2-aminobenzamide and sodium cyanoborohydride in a solution of acetic acid and DMSO). d. Incubate at 65°C for 2-3 hours. e. Clean up the labeled glycans using a suitable SPE cartridge to remove excess label.

2. HPLC Conditions:

  • Column: A HILIC column (e.g., an amide-based stationary phase).
  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.[7]
  • Mobile Phase B: Acetonitrile.[7]
  • Gradient: A linear gradient from a high percentage of Mobile Phase B to a lower percentage (e.g., 80% to 60% B over 30 minutes).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 - 60°C.
  • Detection: Fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).

3. Data Analysis: a. Identify peaks by comparing retention times to a labeled oligosaccharide standard library. b. Integrate peak areas for quantification.

The workflow for this protocol is illustrated below.

G HILIC-HPLC Workflow for Labeled Oligosaccharides start Glycoprotein Sample release Release N-Glycans (PNGase F) start->release labeling Fluorescent Labeling (e.g., 2-AB) release->labeling cleanup SPE Cleanup labeling->cleanup hplc HILIC-HPLC Analysis cleanup->hplc analysis Data Analysis (Peak Identification & Quantification) hplc->analysis

Caption: A typical workflow for analyzing labeled oligosaccharides.

References

Technical Support Center: Analysis of Difucosyllacto-N-neohexaose (DFL-n-nH) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Difucosyllacto-N-neohexaose (DFL-n-nH) using mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of DFL-n-nH.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: DFL-n-nH, like many neutral glycans, can have poor ionization efficiency. 2. Sample Loss During Preparation: Complex sample preparation steps can lead to a loss of analyte. 3. Matrix/Solvent Incompatibility: The chosen matrix (for MALDI) or solvent (for ESI) may not be optimal for fucosylated oligosaccharides.1. Derivatization: Employ derivatization techniques to enhance ionization. Permethylation is a common method that increases hydrophobicity and improves signal in both positive-ion MALDI and ESI-MS.[1][2][3] Fluorescent labeling (e.g., with procainamide) can also improve detection.[4] 2. Optimize Sample Cleanup: Use solid-phase extraction (SPE) with graphitized carbon, which is effective for glycan purification.[1] Minimize the number of transfer steps to reduce sample loss. 3. Matrix/Solvent Optimization: For MALDI-MS, consider using matrices like 2,5-dihydroxybenzoic acid (DHB) or a two-layer matrix with 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) for better sensitivity with fucosylated oligosaccharides.[5] For ESI-MS, ensure the solvent system is compatible with the chromatography and promotes efficient spray formation.
Difficulty Distinguishing Isomers 1. Co-elution in Chromatography: Structural isomers of DFL-n-nH may not be fully separated by liquid chromatography (LC). 2. Insufficient Fragmentation in MS/MS: Standard collision-induced dissociation (CID) may not produce unique fragment ions to differentiate isomers.1. Advanced Chromatographic Techniques: Utilize porous graphitic carbon (PGC) columns for LC, which can effectively separate glycan isomers.[3] Hydrophilic interaction liquid chromatography (HILIC) is another powerful separation technique for glycans.[4] 2. Optimize MS/MS Fragmentation: Employ higher-energy collisional dissociation (HCD) to generate more informative cross-ring fragments.[4] Additionally, derivatization, such as permethylation, can alter fragmentation patterns to aid in isomer distinction.[3]
Loss of Fucose Residues 1. In-source Fragmentation: Labile fucose residues can be lost during the ionization process, especially with harsher ionization methods. 2. Metastable Decay: Fucosylated ions can be unstable and fragment after leaving the source but before reaching the detector.[5]1. Use "Soft" Ionization Techniques: Both MALDI and ESI are considered soft ionization methods suitable for fragile molecules like glycans.[6] Optimize source conditions (e.g., laser power in MALDI, capillary voltage in ESI) to minimize fragmentation. 2. Derivatization for Stability: Permethylation can enhance the stability of sialylated and fucosylated glycans, reducing the likelihood of fucose loss.[2]
Poor Quantification Accuracy 1. Lack of Suitable Internal Standard: The absence of an appropriate internal standard can lead to variability in quantification. 2. Non-linear Detector Response: The detector response may not be linear across the concentration range of interest.1. Use of Isotope-Labeled Standards: Whenever possible, use a stable isotope-labeled version of DFL-n-nH as an internal standard for the most accurate quantification. If unavailable, a structurally similar glycan can be used, but with careful validation. 2. Establish a Calibration Curve: Prepare a multi-point calibration curve using a certified reference standard of DFL-n-nH to ensure a linear response and accurate quantification. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and accurate method for quantification.[7][8]

Frequently Asked Questions (FAQs)

1. What is the best ionization method for DFL-n-nH analysis: MALDI or ESI?

Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are effective for analyzing DFL-n-nH and other human milk oligosaccharides (HMOs).[4][6]

  • MALDI-MS is a high-throughput technique, excellent for rapid screening of samples and determining the molecular weight of DFL-n-nH.[5] It typically produces singly charged ions, simplifying spectral interpretation.

  • ESI-MS , especially when coupled with liquid chromatography (LC-ESI-MS), offers higher sensitivity and the ability to separate isomers before detection.[4] This is crucial for complex biological samples where multiple DFL-n-nH isomers may be present.

The choice depends on the specific research question. For rapid profiling, MALDI is suitable. For detailed structural characterization and quantification of isomers, LC-ESI-MS is preferred.

2. Why is derivatization recommended for analyzing DFL-n-nH?

Derivatization is highly recommended for several reasons:

  • Enhanced Ionization Efficiency: Neutral glycans like DFL-n-nH have poor ionization efficiency. Derivatization methods such as permethylation or labeling with fluorescent tags (e.g., procainamide, RapiFluor-MS) increase the hydrophobicity and charge-carrying capacity of the molecule, leading to a significant enhancement in MS signal intensity.[1][2][4]

  • Improved Structural Stability: Derivatization, particularly permethylation, can stabilize labile fucose residues, preventing their loss during analysis and leading to more accurate structural information.[2]

  • Aids in Isomer Separation: Different derivatization strategies can alter the chromatographic retention of DFL-n-nH isomers, potentially improving their separation.[2]

  • More Informative Fragmentation: Permethylation can lead to more predictable and informative fragmentation patterns in MS/MS experiments, which aids in structural elucidation.[3]

3. How can I confirm the identity of DFL-n-nH in my sample?

Confirmation of DFL-n-nH identity should be based on a combination of factors:

  • Accurate Mass Measurement: High-resolution mass spectrometry (e.g., TOF, Orbitrap) can provide a highly accurate mass measurement of the parent ion, which should match the theoretical mass of DFL-n-nH.[4]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the DFL-n-nH parent ion should produce a characteristic fragmentation pattern. Specific fragment ions corresponding to the loss of fucose and other monosaccharide units can be diagnostic.

  • Chromatographic Retention Time: When using LC-MS, the retention time of the peak of interest should match that of a certified DFL-n-nH standard run under the same conditions.

  • Exoglycosidase Digestion: Treatment of the sample with specific exoglycosidases that cleave fucose residues can be used to confirm the presence of fucose and its linkage.

Quantitative Data Summary

The following table summarizes the impact of different analytical strategies on the sensitivity of glycan detection. While specific data for DFL-n-nH is limited, the enhancements observed for similar glycans are indicative.

Method Analyte(s) Fold Increase in Ion Abundance (Approximate) Reference
Hydrophobic Derivatization (Hydrazone formation)N-linked glycans from human plasma> 4-fold (up to 10-fold for some species)[1][9]
RapiFluor-MS (RFMS) LabelingNeutral N-glycansHighest MS signal enhancement among tested methods[2]
PermethylationSialylated N-glycansSignificantly enhanced MS intensity and stability[2]

Experimental Protocols

Protocol 1: Permethylation of DFL-n-nH for Enhanced MALDI-MS and ESI-MS Analysis

This protocol is adapted from standard procedures for glycan permethylation.

Materials:

Procedure:

  • Sample Solubilization: Dissolve the dried DFL-n-nH sample in 200 µL of DMSO.

  • Base Addition: Add a slurry of finely ground NaOH in DMSO to the sample. Vortex the mixture for 10 minutes.

  • Methylation: Add 100 µL of methyl iodide and vortex for 20 minutes. The solution should become clear.

  • Quenching the Reaction: Quench the reaction by adding 1 mL of water slowly.

  • Extraction: Add 1 mL of DCM, vortex thoroughly, and centrifuge to separate the layers. Collect the lower DCM layer containing the permethylated glycans. Repeat the extraction twice.

  • Drying: Evaporate the pooled DCM extracts to dryness under a stream of nitrogen.

  • Cleanup: Reconstitute the dried sample in 80% methanol and purify using a C18 SPE cartridge to remove excess reagents. Elute the permethylated DFL-n-nH with methanol.

  • Final Preparation: Dry the eluted sample and reconstitute in a suitable solvent for MALDI-MS or LC-ESI-MS analysis.

Protocol 2: LC-MS/MS Analysis of DFL-n-nH using a Porous Graphitic Carbon (PGC) Column

This protocol provides a general framework for the separation and detection of DFL-n-nH isomers.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source

  • Porous graphitic carbon (PGC) column (e.g., 2.1 mm x 150 mm, 3 µm)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Reconstitute the purified (and potentially derivatized) DFL-n-nH sample in the initial mobile phase conditions.

  • Chromatographic Separation:

    • Equilibrate the PGC column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the DFL-n-nH. A typical gradient might be from 2% to 50% B over 40 minutes.

    • Wash the column with a high concentration of Mobile Phase B and re-equilibrate.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Perform a full scan MS to detect the [M+H]⁺ or [M+Na]⁺ ions of DFL-n-nH.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.

    • For targeted quantification, use a multiple reaction monitoring (MRM) method on a triple quadrupole instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Milk) extraction Oligosaccharide Extraction start->extraction derivatization Derivatization (e.g., Permethylation) extraction->derivatization cleanup SPE Cleanup derivatization->cleanup lc LC Separation (PGC or HILIC) cleanup->lc ms Mass Spectrometry (ESI or MALDI) lc->ms msms Tandem MS (MS/MS) ms->msms identification Identification (Accurate Mass & Fragmentation) msms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: General experimental workflow for DFL-n-nH analysis.

troubleshooting_logic start Low Signal Intensity? cause1 Poor Ionization start->cause1 Yes cause2 Sample Loss start->cause2 Yes cause3 Matrix/Solvent Issue start->cause3 Yes solution1 Implement Derivatization (e.g., Permethylation) cause1->solution1 solution2 Optimize SPE Cleanup Protocol cause2->solution2 solution3 Test Alternative Matrices/Solvents cause3->solution3

Caption: Troubleshooting logic for low signal intensity.

References

Strategies to prevent the degradation of Difucosyllacto-N-neohexaose during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Difucosyllacto-N-neohexaose (DFL-N-nH)

This guide provides researchers, scientists, and drug development professionals with essential information and strategies to prevent the degradation of this compound (DFL-N-nH) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing DFL-N-nH?

A1: For long-term storage, DFL-N-nH should be stored at -20°C or ideally at -80°C.[1][2] This minimizes the risk of chemical and microbial degradation. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but the vial must be tightly sealed to prevent moisture uptake.

Q2: How should I handle DFL-N-nH powder upon receiving it?

A2: DFL-N-nH is typically supplied as a lyophilized powder. It is important to handle the powder in a low-humidity environment. Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: Is DFL-N-nH sensitive to light?

A3: While there is no specific data indicating extreme photosensitivity, it is good laboratory practice to store DFL-N-nH, like most complex organic molecules, in a dark place or in an amber vial to prevent any potential photodegradation.

Q4: Can I repeatedly freeze and thaw my DFL-N-nH solution?

A4: Studies on general human milk oligosaccharides (HMOs) suggest they are relatively stable through multiple freeze-thaw cycles.[1] However, to minimize any potential for degradation, it is highly recommended to aliquot the reconstituted DFL-N-nH solution into single-use volumes before freezing. This avoids the need for repeated warming and cooling of the entire stock.

Q5: What are the visible signs of DFL-N-nH degradation?

A5: As a white or off-white powder, any significant change in color (e.g., yellowing or browning) can indicate degradation, possibly due to Maillard reactions or other chemical processes, especially if exposed to heat and humidity. For DFL-N-nH in solution, the appearance of cloudiness or precipitates may suggest microbial contamination or loss of solubility due to structural changes.

Troubleshooting Guide

Issue 1: I observe a significant drop in the concentration of my DFL-N-nH stock solution over time.

  • Potential Cause 1: Hydrolysis. Glycosidic bonds in oligosaccharides can be susceptible to hydrolysis, especially in acidic conditions (pH < 4) or at elevated temperatures. The fucosyl linkages are particularly labile.

  • Solution:

    • Ensure your stock solution is prepared in a neutral, buffered solvent (pH 6.0-7.5), such as phosphate-buffered saline (PBS) or high-purity water.

    • Store aliquots at -80°C for long-term stability.[2]

    • Avoid prolonged storage at room temperature or in acidic solutions.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks that are not DFL-N-nH.

  • Potential Cause: Degradation Products. The appearance of new peaks likely indicates the breakdown of DFL-N-nH into smaller oligosaccharide fragments or monosaccharides (e.g., fucose, glucose, galactose, N-acetylglucosamine). This can result from hydrolysis.

  • Solution:

    • Review your storage and handling procedures. Confirm that temperature and pH conditions have been optimal.

    • Perform a forced degradation study on a small sample (see Experimental Protocols section) to identify the retention times of potential degradation products, which can help confirm the identity of the unknown peaks.

    • Use a fresh, validated standard of DFL-N-nH for comparison.

Issue 3: The DFL-N-nH powder has become clumpy or discolored.

  • Potential Cause: Moisture Absorption and Chemical Reactions. Clumping is a clear sign of moisture uptake. Discoloration (yellowing/browning) may indicate the onset of the Maillard reaction if amine-containing contaminants are present, or other degradation pathways accelerated by heat.

  • Solution:

    • Discard the product, as its purity is compromised.

    • In the future, ensure the product is stored in a desiccator, especially after opening. Always allow the container to reach room temperature before opening to prevent water condensation.

Quantitative Data on Stability

While specific public stability data for DFL-N-nH is limited, the following table provides an illustrative summary of expected stability based on general knowledge of fucosylated oligosaccharides under various conditions.[3][4][5]

Storage ConditionTemperaturepHRelative HumidityExpected Purity after 6 MonthsRecommendation
Solid (Powder) -20°C to -80°CN/A< 30%> 99%Ideal Long-Term Storage
Solid (Powder) 2-8°CN/A< 40%> 98%Acceptable Short-Term Storage
Solid (Powder) 25°CN/A> 60%< 95%Not Recommended (Risk of moisture uptake)
Aqueous Solution -80°C7.0N/A> 99%Ideal for Stock Solutions
Aqueous Solution 4°C7.0N/A~98%Acceptable for working solutions (up to 1 week)
Aqueous Solution 25°C7.0N/A< 97%Not Recommended (> 24 hours)
Aqueous Solution 40°C3.5N/A< 90%Stress Condition (Induces Hydrolysis)

Note: This data is illustrative. A formal stability study is required to determine the precise degradation kinetics for your specific product and formulation.

Experimental Protocols

Protocol: Stability Testing of DFL-N-nH in Aqueous Solution

This protocol outlines a typical experiment to assess the stability of DFL-N-nH under defined storage conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • Deionized Water (≥18 MΩ·cm)

  • Phosphate (B84403) Buffer (0.1 M, pH 7.0)

  • Hydrochloric Acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment

  • HPLC or LC-MS system

  • Appropriate chromatography column (e.g., HPAE-PAD for detailed analysis)[6][7]

  • Calibrated pH meter and analytical balance

  • Temperature and humidity-controlled stability chambers

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve DFL-N-nH in the phosphate buffer to a final concentration of 1 mg/mL. Verify the pH is 7.0.

  • Aliquoting: Dispense the solution into multiple amber glass vials (e.g., 1 mL per vial) and seal tightly.

  • Time Zero (T0) Analysis: Immediately analyze three vials to establish the initial concentration and purity. This is your baseline measurement.

  • Storage: Place the remaining vials into stability chambers set to the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove three vials from each storage condition.

  • Sample Analysis: Allow vials to equilibrate to room temperature. Analyze each sample by the validated analytical method (e.g., HPAE-PAD or LC-MS) to determine the concentration of DFL-N-nH.[6]

  • Data Analysis: Calculate the percentage of DFL-N-nH remaining at each time point relative to the T0 concentration. Note the appearance of any new peaks, which may be degradation products.

Visualizations

cluster_products Degradation Products DFL This compound (Intact Molecule) Hexa Fucosyl-Lacto-N-neohexaose DFL->Hexa Hydrolysis of α1-2 Fucosyl Linkage Tetra Lacto-N-neotetraose DFL->Tetra Hydrolysis of both Fucosyl Linkages Stress Stress Factors (High Temp, Low pH) Fuc Fucose Hexa->Tetra Further Hydrolysis Mono Monosaccharides (Glucose, Galactose, etc.) Tetra->Mono Backbone Hydrolysis

Caption: Potential hydrolytic degradation pathways for DFL-N-nH.

start Receive & Log DFL-N-nH Sample prep Prepare Stock Solution (e.g., 1 mg/mL in Buffer) start->prep aliquot Aliquot into Single-Use Vials prep->aliquot t0 T=0 Analysis (HPLC / LC-MS) Establish Baseline aliquot->t0 storage Place Aliquots in Controlled Storage Conditions (-80°C, 4°C, 25°C, etc.) aliquot->storage pull Pull Samples at Scheduled Time Points storage->pull analyze Analyze Samples (HPLC / LC-MS) pull->analyze report Calculate % Recovery & Assess Degradants analyze->report end_node Generate Stability Report report->end_node

Caption: Experimental workflow for a DFL-N-nH stability study.

issue Issue Encountered with DFL-N-nH? analytical Unexpected Analytical Result (e.g., new peaks, low purity) issue->analytical Yes physical Change in Physical Appearance (color, clumping) issue->physical No check_storage Review Storage Conditions (Temp, pH, Light) analytical->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Storage Conditions Correct check_storage->proper_storage No retest Action: Use Fresh Aliquot & Re-test. Revise SOP. improper_storage->retest check_method Action: Verify Analytical Method (e.g., run standard, check column) proper_storage->check_method is_clumped Is powder clumpy or sticky? physical->is_clumped moisture Cause: Moisture Uptake is_clumped->moisture Yes is_yellow Is powder yellow or brown? is_clumped->is_yellow No discard1 Action: Discard Sample. Store new stock with desiccant. moisture->discard1 maillard Cause: Possible Maillard Reaction or Heat Degradation is_yellow->maillard Yes discard2 Action: Discard Sample. Ensure storage away from heat. maillard->discard2

References

Technical Support Center: Quantification of Difucosyllacto-N-neohexaose (DFL-N-nH) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Difucosyllacto-N-neohexaose (DFL-N-nH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects during the quantification of DFL-N-nH in complex biological samples such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of DFL-N-nH?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as DFL-N-nH, by co-eluting compounds from the biological matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[2] Common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous molecules.[2]

Q2: I am observing poor peak shape (fronting, tailing, or splitting) for DFL-N-nH in my liquid chromatography (LC) analysis. What are the likely causes and solutions?

A2: Poor peak shape can compromise the accuracy and precision of quantification. Common causes include:

  • Incompatible Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Reconstitute your final sample extract in the initial mobile phase or a solvent with similar or weaker elution strength.[3]

  • Column Overload: Injecting too high a concentration of DFL-N-nH can saturate the column. Solution: Dilute your sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak splitting. Solution: Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If the column has degraded, it will need to be replaced.

Q3: My DFL-N-nH signal is low or undetectable. What should I check?

A3: Several factors could contribute to a low or absent signal:

  • Inefficient Extraction: The extraction method may not be optimal for oligosaccharides in your specific matrix. Solution: Optimize your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) are effective for cleaning up complex samples.[4]

  • Suboptimal Mass Spectrometry Conditions: The ionization and fragmentation parameters may not be optimized for DFL-N-nH. Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and collision energy to maximize the signal for your specific instrument.

  • Matrix Suppression: Co-eluting matrix components can significantly suppress the DFL-N-nH signal. Solution: Improve your sample cleanup procedure to remove more of the interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for signal variability.[2]

Q4: How can I assess the extent of matrix effects in my DFL-N-nH assay?

A4: The post-extraction spike method is a standard approach to quantify matrix effects.[2] This involves comparing the response of DFL-N-nH spiked into a blank matrix extract to the response of DFL-N-nH in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical workflow for DFL-N-nH quantification.

Problem 1: High Variability in Quantitative Results
  • Possible Cause: Inconsistent matrix effects between samples.

  • Solution:

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a larger portion of the matrix.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DFL-N-nH would co-elute and experience the same matrix effects, allowing for accurate correction. If a specific SIL-IS for DFL-N-nH is unavailable, a structurally similar labeled oligosaccharide may be a suitable alternative.[5]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects.

Problem 2: Poor Recovery of DFL-N-nH During Sample Preparation
  • Possible Cause: Suboptimal extraction or elution conditions.

  • Solution:

    • Optimize SPE Protocol: Experiment with different SPE sorbents (e.g., graphitized carbon, HILIC) and elution solvents to find the combination that yields the best recovery for DFL-N-nH.

    • pH Adjustment: The pH of the sample and wash/elution solvents can significantly impact the recovery of oligosaccharides. Experiment with pH adjustments to optimize recovery.[6]

    • Check for Protein Binding: DFL-N-nH may bind to proteins in the sample. A protein precipitation step prior to extraction can improve recovery.[6]

Data Presentation

The following table provides a template for summarizing the quantitative assessment of matrix effects for DFL-N-nH in different biological matrices. Researchers should populate this table with their own experimental data.

Biological MatrixAnalyte Concentration (ng/mL)Mean Peak Area in Neat Solution (n=3)Mean Peak Area in Post-Extraction Spiked Matrix (n=3)Matrix Factor (MF)% Ion Suppression/Enhancement
Human Plasma10User DataUser DataUser DataUser Data
Human Plasma100User DataUser DataUser DataUser Data
Human Plasma1000User DataUser DataUser DataUser Data
Human Urine10User DataUser DataUser DataUser Data
Human Urine100User DataUser DataUser DataUser Data
Human Urine1000User DataUser DataUser DataUser Data

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DFL-N-nH from Human Plasma

This protocol provides a general framework for SPE cleanup. Optimization may be required for your specific application.

  • Pre-treatment:

    • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (if available).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon SPE cartridge with 1 mL of elution solvent (e.g., 40% acetonitrile with 0.1% formic acid).

    • Equilibrate the cartridge with 1 mL of equilibration solvent (e.g., water with 0.1% formic acid).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% acetonitrile in water) to remove salts and other polar interferences.

  • Elution:

    • Elute DFL-N-nH with 1 mL of the elution solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of DFL-N-nH

This is a representative LC-MS/MS method. Specific parameters will need to be optimized for your instrument.

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like oligosaccharides.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate, pH adjusted.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, often in negative ion mode for underivatized sugars.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for DFL-N-nH will need to be determined by direct infusion of a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_conditioning SPE Conditioning supernatant->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution dry_down Dry-down elution->dry_down reconstitution Reconstitution dry_down->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms

Caption: Experimental workflow for DFL-N-nH quantification.

matrix_effects_pathway cluster_source Ion Source cluster_interference Matrix Interference cluster_outcome Observed Effect droplet ESI Droplet gas_phase_ions Gas Phase Ions droplet->gas_phase_ions Evaporation suppression Ion Suppression gas_phase_ions->suppression Reduced Signal enhancement Ion Enhancement gas_phase_ions->enhancement Increased Signal analyte DFL-N-nH coelution Co-elution analyte->coelution matrix Matrix Components matrix->coelution coelution->droplet Competition for Charge/ Surface Activity

Caption: Mechanism of matrix effects in ESI-MS.

References

Technical Support Center: Refinement of Extraction Protocols for Difucosyllacto-N-neohexaose (DFL-N-nH) from Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of Difucosyllacto-N-neohexaose (DFL-N-nH) from human milk.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and quantification of DFL-N-nH.

Q1: What are the primary methods for extracting DFL-N-nH from human milk, and which is most effective?

A1: The main approaches for DFL-N-nH extraction from human milk include solvent-based precipitation, solid-phase extraction (SPE), and water-based extraction. Solvent-based methods, while traditional, can be time-consuming and involve hazardous materials. SPE, particularly with graphitized carbon cartridges, offers good purification but may require optimization to ensure the recovery of all oligosaccharide fractions. Water-based extraction is an emerging, environmentally friendly alternative that has shown high yields for some human milk oligosaccharides (HMOs).[1][2][3][4] The most effective method will depend on your specific experimental needs, available equipment, and desired purity.

Q2: I'm observing low recovery of DFL-N-nH in my final extract. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of DFL-N-nH can be attributed to several factors:

  • Incomplete initial extraction: The initial separation of HMOs from the milk matrix might be inefficient.

  • Loss during purification: DFL-N-nH may be lost during SPE steps if the washing and elution conditions are not optimized.

  • Degradation: The oligosaccharide structure may be compromised by harsh pH or temperature conditions.

Troubleshooting Steps:

  • Optimize SPE: If using SPE, analyze the wash and flow-through fractions to check for the presence of DFL-N-nH. Adjust the solvent composition and pH of your loading, washing, and elution buffers.

  • Evaluate Extraction Method: Consider comparing your current method with an alternative, such as a water-based extraction protocol, which has demonstrated high recovery for other fucosylated HMOs.[2][3][4]

  • Control Experimental Conditions: Ensure that temperature and pH are maintained within a range that preserves the integrity of DFL-N-nH throughout the extraction process.

Q3: My analytical results show co-elution of DFL-N-nH with other isomeric oligosaccharides. How can I improve the resolution?

A3: Co-elution of isomers is a common challenge in HMO analysis.[5][6] To improve resolution:

  • Chromatographic Method Optimization: Adjust the gradient profile of your liquid chromatography method. A shallower gradient can often improve the separation of closely related structures.

  • Column Chemistry: Consider using a different column chemistry. Porous graphitized carbon (PGC) columns are known for their ability to separate complex carbohydrate isomers.

  • Analytical Technique: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the high-resolution separation of underivatized oligosaccharides.[7]

Q4: How can I accurately quantify the concentration of DFL-N-nH in my samples?

A4: Accurate quantification requires a reliable analytical method and appropriate standards. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or HPAE-PAD are commonly used for the quantification of HMOs.[7][8] It is crucial to use a certified reference standard for DFL-N-nH to generate a calibration curve for accurate concentration determination.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DFL-N-nH

This protocol outlines a general procedure for the enrichment of DFL-N-nH from human milk using graphitized carbon cartridges.

Materials:

  • Human milk sample

  • Centrifuge

  • Graphitized carbon SPE cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Vortex mixer

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Thaw frozen human milk samples to room temperature.

    • Centrifuge the milk at 10,000 x g for 30 minutes at 4°C to separate the fat layer.[9]

    • Carefully collect the skimmed milk (middle layer).

  • SPE Cartridge Conditioning:

    • Condition the graphitized carbon cartridge by washing with 3 mL of 80% ACN in 0.1% TFA, followed by 3 mL of ultrapure water.

  • Sample Loading:

    • Dilute the skimmed milk 1:1 with ultrapure water.

    • Load the diluted sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove lactose (B1674315) and other unretained components.

  • Elution:

    • Elute the neutral and acidic oligosaccharides with 5 mL of 40% ACN in 0.1% TFA.

  • Sample Concentration:

    • Dry the eluted fraction using a vacuum centrifuge.

    • Reconstitute the dried sample in a suitable volume of ultrapure water for analysis.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for DFL-N-nH Quantification

This protocol provides a general method for the analysis of DFL-N-nH.

Instrumentation and Columns:

  • High-performance anion-exchange chromatograph equipped with a pulsed amperometric detector.

  • CarboPac series analytical column (e.g., CarboPac PA1 or PA200).[7]

Mobile Phases:

  • A: 100 mM Sodium Hydroxide (NaOH)

  • B: 1 M Sodium Acetate (B1210297) (NaOAc) in 100 mM NaOH

  • C: Ultrapure water

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the reconstituted DFL-N-nH extract.

  • Gradient Elution: Apply a gradient of sodium acetate to elute the bound oligosaccharides. The specific gradient will need to be optimized for your specific column and sample complexity.

  • Detection: Detect the eluted oligosaccharides using a pulsed amperometric detector with a gold working electrode.

  • Quantification: Generate a standard curve using a DFL-N-nH reference standard of known concentrations to quantify the amount in the samples.

Data Presentation

Table 1: Comparison of DFL-N-nH Yield with Different Extraction Methods

Extraction MethodMean Recovery (%)Standard Deviation (%)
Solvent Precipitation (Ethanol)75.25.8
Solid-Phase Extraction (PGC)88.94.2
Water-Based Extraction92.53.1

Note: Data are hypothetical and for illustrative purposes only.

Table 2: HPAE-PAD Method Validation Parameters for DFL-N-nH Quantification

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95-105%

Note: Data are hypothetical and for illustrative purposes only.

Mandatory Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_output Output start Human Milk Sample centrifuge1 Centrifugation (10,000 x g, 4°C) start->centrifuge1 skim_milk Skimmed Milk centrifuge1->skim_milk loading Sample Loading skim_milk->loading spe_cartridge Graphitized Carbon Cartridge washing Washing (Water) elution Elution (ACN/TFA) washing->elution drying Drying elution->drying reconstitution Reconstitution drying->reconstitution analysis HPAE-PAD or LC-MS Analysis reconstitution->analysis end DFL-N-nH Quantification analysis->end TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low DFL-N-nH Recovery cause1 Incomplete Extraction start->cause1 cause2 Loss During SPE start->cause2 cause3 Degradation start->cause3 solution1 Optimize Extraction Parameters cause1->solution1 solution2 Analyze SPE Fractions (Wash/Flow-through) cause2->solution2 solution3 Adjust Elution Conditions cause2->solution3 solution4 Control pH and Temperature cause3->solution4

References

Technical Support Center: Stability of Fluorescently-Labeled Difucosyllacto-N-neohexaose (DFLNH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of fluorescently-labeled Difucosyllacto-N-neohexaose (DFLNH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFLNH)?

This compound is a neutral, di-fucosylated human milk oligosaccharide (HMO)[1][2]. Its structure consists of a lacto-N-neohexaose core with two fucose residues attached. HMOs like DFLNH are involved in various biological processes, including cell recognition and signal transduction[].

Q2: How is DFLNH fluorescently labeled?

The most common method for fluorescently labeling DFLNH and other glycans is through reductive amination.[4] This process involves a chemical reaction between the aldehyde group at the reducing end of the glycan and the primary amine group of a fluorescent dye[4]. The resulting Schiff base is then reduced to a stable secondary amine, covalently linking the fluorophore to the glycan.

Q3: What are common fluorescent labels used for DFLNH?

Several fluorescent dyes are commonly used for labeling glycans, including:

  • 2-Aminobenzamide (2-AB): One of the most frequently used labels for glycan analysis[4].

  • 2-Aminobenzoic Acid (2-AA): Similar to 2-AB, it is widely used and suitable for both positive and negative mode mass spectrometry[4].

  • Procainamide (ProcA): Offers increased fluorescence and ionization efficiency, making it a good choice for mass spectrometry in positive mode[4].

  • Fluorescein isothiocyanate (FITC): A classic fluorescent dye that forms stable bonds with amino groups[].

  • Other dyes: The Alexa Fluor and DyLight series are known for their enhanced photostability[5].

Q4: What are the primary factors affecting the stability of fluorescently-labeled DFLNH?

The stability of fluorescently-labeled DFLNH can be compromised by several factors:

  • Photobleaching: Irreversible fading of the fluorescent signal upon exposure to light[5][6].

  • pH Variations: Changes in pH can alter the charge state and fluorescent properties of the dye[7].

  • Enzymatic Degradation: Contamination with fucosidases or other glycosyl hydrolases can cleave the fucose residues or the entire glycan structure[8][9].

  • Improper Storage: Incorrect storage temperatures and freeze-thaw cycles can lead to degradation of the labeled glycan[10].

  • Chemical Instability: The labeling reagents themselves can degrade, and harsh chemical conditions can damage the glycan structure[11].

Troubleshooting Guides

This section addresses common problems encountered during experiments with fluorescently-labeled DFLNH.

Issue 1: Weak or No Fluorescent Signal

A weak or absent fluorescent signal can arise from issues during the labeling process or from degradation of the labeled product.

Possible Cause Recommended Solution
Inefficient Labeling Reaction Optimize the reaction conditions. The optimal temperature for reductive amination with 2-AA or 2-AB is typically 65°C for 2-3 hours.[11] Ensure the correct concentration of the labeling reagent and reducing agent are used.
Degraded Labeling Reagent Prepare the labeling solution fresh and use it within an hour for best results.[11]
Sample Contamination Purify the DFLNH sample before labeling to remove interfering substances like proteins, salts, or detergents.[11]
Improper Storage of Labeled DFLNH Store fluorescently-labeled DFLNH at -20°C or -80°C to prevent degradation.[10][12] Avoid repeated freeze-thaw cycles.
Issue 2: Rapid Fading of Fluorescence During Imaging (Photobleaching)

Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence.[5][6]

Possible Cause Recommended Solution
Prolonged Exposure to Excitation Light Minimize the sample's exposure time to the light source. Use neutral-density filters to reduce light intensity.[6]
High Intensity of Excitation Light Reduce the power of the light source (e.g., laser or lamp) to the minimum level required for adequate signal detection.
Fluorophore Susceptibility Consider using more photostable dyes such as the Alexa Fluor or DyLight series.[5]
Presence of Oxygen For in vitro experiments, consider using an oxygen-scavenging system in the mounting medium.
Issue 3: Inconsistent or Unreliable Experimental Results

Variability in results can be due to the chemical environment or enzymatic degradation.

Possible Cause Recommended Solution
pH Sensitivity of the Fluorescent Label Maintain a consistent and optimal pH for your experiments. The fluorescence of some dyes can be pH-dependent.
Enzymatic Degradation of DFLNH Ensure all reagents and equipment are free from contaminating glycosidases. Fucosylated oligosaccharides can be degraded by fucosidases.[8][9] Work in a sterile environment when possible.
Loss of Sialic Acids (for sialylated glycans) While DFLNH is not sialylated, for other glycans, avoid acidic conditions during storage and analysis to prevent the loss of sialic acids.[13]

Experimental Protocols

Protocol 1: Fluorescent Labeling of DFLNH via Reductive Amination with 2-AB

This protocol is adapted from standard glycan labeling procedures.

Materials:

  • Purified DFLNH

  • 2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in 30% acetic acid/70% DMSO)

  • Heating block or oven at 65°C

  • Acetonitrile (B52724)

  • HILIC SPE cartridge

Procedure:

  • Dry the purified DFLNH sample in a microcentrifuge tube.

  • Add 5 µL of the freshly prepared 2-AB labeling solution to the dried DFLNH.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 65°C for 2 hours.

  • After incubation, cool the sample to room temperature.

  • Proceed with purification to remove excess label.

Protocol 2: Purification of 2-AB Labeled DFLNH using HILIC SPE

This protocol describes the cleanup of the labeled glycan to remove excess fluorescent dye.

Materials:

  • 2-AB labeled DFLNH from Protocol 1

  • 96% Acetonitrile / 4% Water (v/v)

  • Water

  • HILIC SPE cartridge

  • Vacuum manifold

Procedure:

  • Condition the HILIC SPE cartridge by washing with water followed by 96% acetonitrile.

  • Add 100 µL of 96% acetonitrile to the labeled DFLNH sample.

  • Load the entire sample onto the conditioned HILIC SPE cartridge.

  • Wash the cartridge five times with 200 µL of 96% acetonitrile to remove the excess 2-AB dye.[7]

  • Elute the labeled DFLNH from the cartridge with two additions of 90 µL of water.[7]

  • The eluted sample is now ready for analysis or can be stored at -20°C.

Visualizations

experimental_workflow Experimental Workflow for Labeled DFLNH cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_purification Purification cluster_analysis Analysis & Storage DFLNH Purified DFLNH Dry Dry Sample DFLNH->Dry Add_Label Add Labeling Reagent (e.g., 2-AB) Dry->Add_Label Incubate Incubate at 65°C Add_Label->Incubate HILIC_SPE HILIC SPE Incubate->HILIC_SPE Wash Wash Excess Dye HILIC_SPE->Wash Elute Elute Labeled DFLNH Wash->Elute Analysis HPLC / MS Analysis Elute->Analysis Storage Store at -20°C / -80°C Elute->Storage

Caption: Workflow for fluorescent labeling and purification of DFLNH.

troubleshooting_logic Troubleshooting Logic for Weak Signal cluster_labeling_solutions Labeling Issues cluster_storage_solutions Storage Issues cluster_purity_solutions Purity Issues Start Weak or No Fluorescent Signal Check_Labeling Check Labeling Efficiency Start->Check_Labeling Check_Storage Check Storage Conditions Check_Labeling->Check_Storage Labeling OK Optimize_Conditions Optimize Temp & Time Check_Labeling->Optimize_Conditions Inefficient Fresh_Reagent Use Fresh Reagent Check_Labeling->Fresh_Reagent Inefficient Check_Purity Check Sample Purity Check_Storage->Check_Purity Storage OK Correct_Temp Store at -20°C / -80°C Check_Storage->Correct_Temp Improper Avoid_Cycles Avoid Freeze-Thaw Check_Storage->Avoid_Cycles Improper Purify_Sample Purify DFLNH Pre-Labeling Check_Purity->Purify_Sample Contaminated Final_Check Re-run Experiment Check_Purity->Final_Check Purity OK Optimize_Conditions->Final_Check Fresh_Reagent->Final_Check Correct_Temp->Final_Check Avoid_Cycles->Final_Check Purify_Sample->Final_Check

Caption: Decision tree for troubleshooting weak fluorescent signals.

References

Overcoming low cell viability in in vitro studies with Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low cell viability in in vitro studies with Difucosyllacto-N-neohexaose (DFLNnH).

Troubleshooting Guide: Overcoming Low Cell Viability

Researchers observing low cell viability after treatment with DFLNnH should first determine if this is a true biological effect or the result of experimental artifacts. Human milk oligosaccharides (HMOs), like DFLNnH, have been shown to induce growth inhibition and apoptosis in certain cell lines, which may be an intended outcome in some research contexts, such as oncology.[1] This guide provides a systematic approach to troubleshooting.

Problem 1: Unexpectedly High Cell Death Across All DFLNnH Concentrations

If you observe significant cell death even at the lowest concentrations of DFLNnH, it is crucial to rule out issues with your experimental setup.

Potential CauseRecommended Solution(s)
DFLNnH Stock Solution Issues - Purity and Integrity: Verify the purity and integrity of the DFLNnH stock. If possible, obtain a certificate of analysis from the supplier. Consider sourcing DFLNnH from a different batch or supplier to rule out contamination. - Solvent Toxicity: Ensure the solvent used to dissolve DFLNnH (e.g., water, PBS, DMSO) is not toxic to your cells at the final concentration used in the experiment. Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.
Cell Culture Conditions - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells are more susceptible to treatment-induced death.[2][3] - Contamination: Routinely check for microbial (bacteria, yeast, mycoplasma) contamination, which can significantly impact cell viability.[3][4]
Assay Interference - Direct MTT Reduction: Some compounds can directly reduce MTT, leading to inaccurate readings.[5] Run a control with DFLNnH in cell-free media with the MTT reagent to check for any chemical interaction.

Problem 2: Dose-Dependent Decrease in Cell Viability

A dose-dependent decrease in cell viability may be a genuine biological effect of DFLNnH. The following steps will help you confirm and characterize this effect.

Potential Cause / Area of InvestigationRecommended Action(s)
Confirmation of Apoptosis - Mechanism of Cell Death: To determine if the observed cell death is due to apoptosis, consider performing assays to detect markers of programmed cell death. This can include assays for caspase-3/7, -8, and -9 activation, or Annexin V staining.[6][7][8] - Time-Course Experiment: Conduct a time-course experiment to monitor cell viability at different time points after DFLNnH treatment. This can help distinguish between rapid cytotoxic effects and a more gradual induction of apoptosis.
Optimization of Treatment Conditions - Concentration Range: If the goal is to study non-cytotoxic effects of DFLNnH, a dose-response experiment with a wider and lower range of concentrations is recommended to identify a sub-lethal concentration. - Duration of Exposure: Shortening the incubation time with DFLNnH might allow for the study of earlier cellular responses before the onset of significant cell death.
Cell Line Specificity - Comparative Studies: The effects of HMOs can be highly cell-type specific.[1] Consider testing the effect of DFLNnH on a different, well-characterized cell line to see if the observed effect is consistent.

Frequently Asked Questions (FAQs)

Q1: Is it normal to see a decrease in cell viability with DFLNnH treatment?

A1: Yes, it can be. Some human milk oligosaccharides have been shown to inhibit cell proliferation and induce apoptosis in various cell lines, particularly intestinal and cancer cells.[1] Therefore, a decrease in viability may be a true biological effect of DFLNnH. It is important to perform the necessary controls to ensure the results are not due to experimental artifacts.

Q2: My cell viability readings are inconsistent between replicate wells. What could be the cause?

A2: Inconsistent readings between replicates are often due to technical issues.[4] Ensure that your cells are evenly seeded by thoroughly mixing the cell suspension before and during plating. Pipetting errors can also contribute to variability, so ensure your pipettes are calibrated.[4] Additionally, an "edge effect" in 96-well plates can cause variability; consider not using the outer wells or filling them with sterile PBS.[4]

Q3: How can I be sure that DFLNnH is not interfering with my cell viability assay (e.g., MTT, XTT)?

A3: To check for assay interference, you should run a control experiment with DFLNnH in cell-free culture medium.[5] Add the viability reagent (e.g., MTT) and the solubilization solution as you would with your cells. If you observe a color change, it indicates that DFLNnH is directly reacting with the assay reagent.

Q4: What alternative viability assays can I use if I suspect interference with a tetrazolium-based assay?

A4: If you suspect interference with assays like MTT, MTS, or XTT, consider using a different type of viability assay. An ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP content of viable cells, is a good alternative.[2] Another option is a dye exclusion assay, such as trypan blue, which can be assessed with an automated cell counter or a hemocytometer.

Q5: At what concentration should I test DFLNnH?

A5: The optimal concentration of DFLNnH will depend on your cell type and the biological question you are investigating. Based on studies with other HMOs, a starting concentration range of 0.1 to 15 mg/mL could be considered.[1] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or to identify a non-toxic concentration for your specific study.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the effect of DFLNnH on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • DFLNnH stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of DFLNnH in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the DFLNnH-containing medium or control medium (vehicle control and untreated control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[2]

  • Incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Caspase-3/7 Activation Assay

This protocol provides a general guideline for detecting apoptosis through caspase activation.

Materials:

  • Cells of interest

  • DFLNnH stock solution

  • White-walled 96-well plates

  • Caspase-3/7 detection reagent (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density.

  • Treat cells with various concentrations of DFLNnH and controls as described in the MTT assay protocol.

  • Incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate reader.

Data Presentation

Table 1: Example Dose-Response of DFLNnH on Cell Line X after 48h Treatment

DFLNnH (mg/mL)% Cell Viability (MTT)Caspase-3/7 Activity (RLU)
0 (Untreated)100 ± 4.51500 ± 210
0.195 ± 5.21800 ± 250
178 ± 6.14500 ± 320
552 ± 4.812000 ± 890
1025 ± 3.925000 ± 1500
1510 ± 2.535000 ± 2100

Table 2: Troubleshooting Checklist for Low Cell Viability

CheckpointStatus (Yes/No)Notes
Cell Health Cells are in log phase, no signs of stress
Contamination Checked for bacteria, yeast, mycoplasma
Solvent Control Solvent alone does not affect viability
DFLNnH Purity Certificate of analysis reviewed
Assay Interference Cell-free control shows no interference
Pipette Calibration Pipettes recently calibrated

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding treatment_prep 2. DFLNnH Dilution cell_culture->treatment_prep incubation 3. Cell Treatment & Incubation treatment_prep->incubation viability_assay 4a. Viability Assay (MTT) incubation->viability_assay apoptosis_assay 4b. Apoptosis Assay (Caspase) incubation->apoptosis_assay data_analysis 5. Data Acquisition & Analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing DFLNnH effects.

troubleshooting_flowchart start Low Cell Viability Observed check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls Appear Normal check_controls->controls_ok OK controls_bad Controls Show Low Viability check_controls->controls_bad Not OK check_assay Check for Assay Interference (Cell-free control) controls_ok->check_assay troubleshoot_culture Troubleshoot Cell Culture (Health, Contamination) controls_bad->troubleshoot_culture interference Interference Detected check_assay->interference Yes no_interference No Interference check_assay->no_interference No change_assay Use Alternative Viability Assay interference->change_assay biological_effect Likely a True Biological Effect no_interference->biological_effect characterize_effect Characterize Effect (Apoptosis Assays, Time-course) biological_effect->characterize_effect

Caption: Troubleshooting flowchart for low cell viability.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DFLNnH DFLNnH Receptor Cell Surface Receptor DFLNnH->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria DISC DISC Formation Signal_Transduction->DISC Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential signaling pathways for DFLNnH-induced apoptosis.

References

Optimizing dosage and administration of Difucosyllacto-N-neohexaose in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Difucosyllacto-N-neohexaose (DFLNnH) in animal studies. The information is tailored for scientists and drug development professionals to optimize dosage and administration in their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFLNnH)?

A: this compound is a complex oligosaccharide originally isolated from human milk.[1] As a type of Human Milk Oligosaccharide (HMO), it is indigestible by the infant and instead serves as a prebiotic to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium.[2] HMOs are known to play a crucial role in the development of the infant gut microbiota and immune system.[2][3][4]

Q2: What are the primary mechanisms of action for DFLNnH in vivo?

A: The primary mechanisms of action for DFLNnH, like other HMOs, are believed to be:

  • Prebiotic Effects: DFLNnH is not digested by the host but is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium.[2][5] This fermentation process produces short-chain fatty acids (SCFAs) which have numerous health benefits for the host.[3]

  • Modulation of the Gut Microbiota: By promoting the growth of specific beneficial bacteria, DFLNnH helps to shape a healthy gut microbiome and can competitively inhibit the colonization of pathogenic bacteria.[2][4]

  • Immune System Modulation: DFLNnH can interact directly with intestinal epithelial cells and immune cells to modulate immune responses.[4][6] Some studies suggest that HMOs can reduce inflammatory responses.[2]

  • Pathogen Adhesion Inhibition: HMOs can act as soluble decoy receptors, preventing pathogens from attaching to intestinal cell surfaces and causing infection.[2][6]

Q3: What are the recommended dosage ranges for DFLNnH in animal studies?

A: Specific dosage studies for DFLNnH are limited in publicly available literature. However, based on studies with other oligosaccharides in rodents, a starting point for dose-ranging studies can be inferred. For oral administration of a novel galacto-oligosaccharide (GOS) in rats, doses of 500, 1000, and 2000 mg/kg/day were used.[7] Another study established a no-observed-adverse-effect level (NOAEL) for a GOS syrup in rats at 5000 mg/kg/day when administered via oral gavage for 90 days.[8] For intraperitoneal injections, a study involving a synthetic oligosaccharide in mice used a single dose of 50 mg.[9] It is crucial to perform a dose-finding study for your specific animal model and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of DFLNnH DFLNnH is a complex carbohydrate and may have limited solubility in certain solvents.DFLNnH is expected to be soluble in aqueous solutions like water or phosphate-buffered saline (PBS). Gentle warming and vortexing can aid dissolution. For in vivo studies, ensure the vehicle is sterile and biocompatible.
Animal Distress During Oral Gavage Improper technique, incorrect gavage needle size, or accidental entry into the trachea.Ensure personnel are properly trained in oral gavage techniques.[10] Use the correct size and type of feeding tube for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[10] If resistance is felt, do not force the tube.[10] Monitor the animal for any signs of distress, such as fluid bubbling from the nose, which could indicate aspiration.[11]
Variability in Experimental Results Inconsistent administration, misinjection during intraperitoneal administration, or instability of the DFLNnH solution.For oral gavage, ensure the full dose is delivered to the stomach.[10] For intraperitoneal injections, be aware that misinjection into the gut or abdominal fat is a known issue and can lead to unreliable results.[12][13] Use a consistent injection site, typically the lower right quadrant of the abdomen, to avoid major organs.[14] Prepare fresh DFLNnH solutions for each experiment or conduct stability testing to determine the appropriate storage conditions and shelf-life of your prepared solutions.[15]
No Observable Effect at Tested Doses The administered dose may be too low, or the chosen endpoint may not be sensitive to the effects of DFLNnH.Consider conducting a pilot study with a wider range of doses. Review the literature for appropriate endpoints for HMO studies, which often include analysis of the gut microbiota composition, measurement of short-chain fatty acids, and assessment of immune parameters.
Adverse Events in Animals The administered dose may be too high, or the formulation may be causing an issue.Although high doses of other oligosaccharides have been shown to be well-tolerated, it is still possible to observe adverse effects.[7] Reduce the dose or reformulate the DFLNnH solution. Ensure the vehicle is non-toxic and sterile. Monitor animals closely for any signs of toxicity.

Quantitative Data Summary

Table 1: Examples of Oligosaccharide Dosing in Rodent Studies

Oligosaccharide Animal Model Administration Route Dosage Study Duration Reference
Galacto-oligosaccharide (GOS)Sprague-Dawley RatsOral Gavage500, 1000, 2000 mg/kg/day6 weeks[7]
GOS SyrupSprague-Dawley RatsOral Gavage2500, 5000 mg/kg/day90 days[8]
Synthetic OligosaccharideMiceIntraperitoneal Injection50 mgSingle dose[9]
Fructooligosaccharides (FOS)Wistar RatsDietary Admixture60 g/kg of diet2 weeks[16]

Experimental Protocols

Protocol 1: Preparation and Administration of DFLNnH via Oral Gavage in Mice
  • Preparation of DFLNnH Solution:

    • Calculate the required amount of DFLNnH based on the desired dose (e.g., mg/kg) and the number of animals.

    • Dissolve the DFLNnH powder in a sterile, biocompatible vehicle such as sterile water or phosphate-buffered saline (PBS).

    • Gently warm the solution and vortex until the DFLNnH is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility.

    • Prepare fresh on the day of the experiment or store under validated stable conditions.

  • Oral Gavage Procedure:

    • Weigh each mouse to determine the precise volume of the DFLNnH solution to be administered. The maximum recommended dosing volume for mice is 10 ml/kg.[10][17]

    • Select an appropriately sized gavage needle (e.g., 18-20 gauge with a rounded tip for adult mice).[10]

    • Properly restrain the mouse by scruffing the neck to immobilize the head.[11]

    • Gently insert the gavage needle into the mouth, to the side of the midline, and advance it along the roof of the mouth towards the esophagus.[11][10] The needle should pass with minimal resistance.

    • Once the needle is in the esophagus, slowly administer the DFLNnH solution.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.[11]

Protocol 2: Preparation and Administration of DFLNnH via Intraperitoneal Injection in Rats
  • Preparation of DFLNnH Solution:

    • Follow the same procedure as for oral gavage to prepare a sterile DFLNnH solution.

  • Intraperitoneal Injection Procedure:

    • Weigh each rat to determine the correct injection volume. The maximum recommended volume for intraperitoneal injection in rats is 10 ml/kg.[14]

    • Use an appropriately sized sterile needle (e.g., 23-25 gauge).[14]

    • Properly restrain the rat, typically with a two-person technique, ensuring the animal is secure and its abdomen is accessible.[14]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[14]

    • Insert the needle at a 30-40° angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the DFLNnH solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of discomfort or adverse reactions.

Visualizations

DFLNnH_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_intestinal_epithelium Intestinal Epithelium cluster_immune_system Host Immune System DFLNnH DFLNnH (Oral Administration) Pathogens Pathogens DFLNnH->Pathogens Inhibits Adhesion Microbiota Gut Microbiota DFLNnH->Microbiota Selective Fermentation Epithelial_Cells Intestinal Epithelial Cells DFLNnH->Epithelial_Cells Direct Interaction Pathogens->Epithelial_Cells Adhesion Blocked SCFAs Short-Chain Fatty Acids (SCFAs) Microbiota->SCFAs Produces SCFAs->Epithelial_Cells Nourishes Immune_Cells Immune Cells (e.g., Dendritic Cells) Epithelial_Cells->Immune_Cells Signaling Immune_Response Modulated Immune Response Immune_Cells->Immune_Response Regulates Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_analysis Analysis Phase Formulation DFLNnH Formulation (Solubilization & Sterilization) Dose_Calculation Dose Calculation (mg/kg) Formulation->Dose_Calculation Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Calculation Administration Administration (Oral Gavage or IP Injection) Dose_Calculation->Administration Monitoring Daily Monitoring (Health & Behavior) Administration->Monitoring Sample_Collection Sample Collection (e.g., Feces, Blood, Tissues) Monitoring->Sample_Collection Microbiota_Analysis Gut Microbiota Analysis (e.g., 16S rRNA sequencing) Sample_Collection->Microbiota_Analysis Metabolite_Analysis Metabolite Analysis (e.g., SCFAs via GC-MS) Sample_Collection->Metabolite_Analysis Immune_Analysis Immune Parameter Analysis (e.g., Cytokine levels) Sample_Collection->Immune_Analysis Data_Analysis Statistical Data Analysis Microbiota_Analysis->Data_Analysis Metabolite_Analysis->Data_Analysis Immune_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Difucosyllacto-N-neohexaose and Other Fucosylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are a diverse group of complex carbohydrates that represent the third most abundant solid component of human milk. Among these, fucosylated HMOs, characterized by the presence of one or more fucose sugar units, play a pivotal role in infant health. They are known to shape the infant gut microbiota, modulate the immune system, and protect against pathogens. While 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL) are the most studied fucosylated HMOs, emerging interest is focusing on more complex structures like Difucosyllacto-N-neohexaose (DFL-nO). This guide provides a comparative analysis of DFL-nO and other fucosylated HMOs, summarizing available experimental data and outlining key experimental methodologies.

Structural Overview

HMOs are classified based on their core structure and the type and linkage of monosaccharides. Fucosylated HMOs are characterized by the addition of fucose residues to a lactose (B1674315) core or a more elongated oligosaccharide chain.

  • 2'-Fucosyllactose (2'-FL): A trisaccharide consisting of a fucose molecule linked to the galactose of lactose via an α1-2 linkage.

  • 3-Fucosyllactose (3-FL): A trisaccharide with a fucose molecule attached to the glucose of lactose via an α1-3 linkage.

  • Difucosyllactose (DFL): A tetrasaccharide with two fucose residues.

  • This compound (DFL-nO): A more complex, larger fucosylated HMO. Its structure consists of a core oligosaccharide chain with two fucose units. Several isomers of DFL-nO, such as DFLNH-a, DFLNH-b, and DFLNH-c, have been identified, differing in the linkage positions of the fucose and other sugar residues[1]. The chemical formula for DFL-nO is C₅₂H₈₈N₂O₃₉[2].

Comparative Biological Activities

While direct comparative studies on DFL-nO are limited, existing research on fucosylated HMOs provides a framework for understanding its potential biological functions. The available information suggests that DFL-nO shares and potentially expands upon the activities of simpler fucosylated HMOs.

Prebiotic Effects and Gut Microbiota Modulation

Fucosylated HMOs are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Bacteroides species.

Comparative Data on Bacterial Utilization:

Bacterial Species2'-Fucosyllactose (2'-FL)3-Fucosyllactose (3-FL)Difucosyllactose (DFL)This compound (DFL-nO)
Bifidobacterium longum subsp. infantisEfficiently utilizedEfficiently utilizedUtilizedData not available
Bifidobacterium bifidumStrain-dependent utilizationStrain-dependent utilizationUtilizedData not available
Bifidobacterium dentiumNot utilizedNot utilizedNot utilizedData not available
Bacteroides speciesUtilized by some speciesUtilized by some speciesData not availableData not available

Note: Data on DFL-nO is currently not available in comparative studies. The utilization of fucosyllactose (B1628111) (a mix of 2'-FL, 3-FL, and DFL) has been shown to be strain-dependent among bifidobacteria[3].

Studies have shown that 2'-FL is a potent bifidogenic factor, while 3-FL may specifically enrich for Bacteroides species[4]. The more complex structure of DFL-nO suggests it may be utilized by a more specialized set of gut microbes, potentially leading to distinct modulatory effects on the gut microbiome.

Immunomodulatory Effects

Fucosylated HMOs can directly interact with immune cells to modulate immune responses. This is a critical function in the developing infant immune system. One supplier of a DFL-nO isomer, Difucosyllacto-N-hexaose (c), claims it exerts an anti-inflammatory effect on the ileum by stimulating the production of short-chain fatty acids (SCFAs) and inhibiting the release of pro-inflammatory cytokines[2]. While the direct experimental evidence is not provided, this aligns with the known functions of other fucosylated HMOs.

Signaling Pathways Modulated by Fucosylated HMOs:

Fucosylated HMOs are known to interact with pattern recognition receptors, such as Toll-like receptors (TLRs), on immune and intestinal epithelial cells. This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the modulation of cytokine production.

HMO Immune Signaling HMO Fucosylated HMOs (e.g., 2'-FL, 3-FL, DFL-nO) TLR Toll-like Receptor (TLR) HMO->TLR Binds to NFkB NF-κB Pathway TLR->NFkB Activates MAPK MAPK Pathway TLR->MAPK Activates Cytokines Modulation of Cytokine Production (e.g., IL-10, TNF-α) NFkB->Cytokines MAPK->Cytokines Immune_Response Modulated Immune Response Cytokines->Immune_Response

Caption: Fucosylated HMOs modulate immune responses by interacting with Toll-like Receptors (TLRs), which in turn activates downstream signaling pathways like NF-κB and MAPK, leading to altered cytokine production.

Anti-Pathogenic Effects

Fucosylated HMOs can act as soluble decoy receptors, preventing pathogens from binding to host cell surface glycans, a crucial step in infection. This has been demonstrated for a range of pathogens, including Campylobacter jejuni, Escherichia coli, and noroviruses. The structural complexity and multivalency of DFL-nO may confer a broader or more potent anti-adhesive capacity compared to simpler fucosylated HMOs, although direct comparative data is needed to confirm this.

Experimental Protocols

In Vitro Gut Fermentation Model

This protocol is used to assess the prebiotic potential of different HMOs by observing their impact on the composition and metabolic activity of the gut microbiota.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in an anaerobic buffer to create a fecal slurry.

  • Batch Culture Fermentation: The fecal slurry is used to inoculate anaerobic batch cultures containing a basal nutrient medium supplemented with the test HMO (e.g., DFL-nO, 2'-FL, or 3-FL) at a defined concentration. A control with no added carbohydrate is also included.

  • Incubation: Cultures are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, samples are collected for:

    • Microbiota Composition Analysis: DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the bacterial community structure.

    • Short-Chain Fatty Acid (SCFA) Analysis: Supernatants are analyzed by gas chromatography (GC) to quantify the production of SCFAs (acetate, propionate, butyrate).

    • HMO Utilization: Residual HMO concentrations in the supernatant are measured by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the extent of utilization.

In_Vitro_Fermentation_Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis Fecal_Sample Fecal Sample Fecal_Slurry Fecal Slurry (Anaerobic Buffer) Fecal_Sample->Fecal_Slurry Batch_Culture Anaerobic Batch Culture + Basal Medium + Test HMO Fecal_Slurry->Batch_Culture Incubation Incubation (37°C, 24-48h) Batch_Culture->Incubation Microbiota 16S rRNA Sequencing (Microbiota Composition) Incubation->Microbiota SCFA Gas Chromatography (SCFA Production) Incubation->SCFA HMO_Utilization HPLC/MS (HMO Consumption) Incubation->HMO_Utilization

Caption: Workflow for in vitro gut fermentation to assess the prebiotic effects of HMOs.

Cytokine Release Assay in Immune Cells

This protocol measures the immunomodulatory effects of HMOs by quantifying the release of cytokines from immune cells.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1 monocytes) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with different concentrations of the test HMOs (DFL-nO, 2'-FL, etc.) for a defined period.

  • Activation: Cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Conclusion

This compound represents a promising area of HMO research. While direct comparative data is still limited, its complex structure suggests it may possess unique and potent biological activities. Based on the known functions of other fucosylated HMOs, DFL-nO is likely to be a significant modulator of the gut microbiota and the immune system. Further in-depth comparative studies are crucial to fully elucidate its specific roles and potential applications in infant nutrition and therapeutics. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Guide to the Validation of LC-MS Methods for Difucosyllacto-N-neohexaose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of complex human milk oligosaccharides (HMOs) such as Difucosyllacto-N-neohexaose (DFL-N-nH) is critical for understanding infant nutrition, developing advanced infant formulas, and exploring therapeutic applications. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this analysis due to its high sensitivity and specificity. This guide provides an objective comparison of common LC-MS methodologies, supported by experimental data, to aid researchers in selecting and validating the most appropriate method for their needs.

Overview of Predominant LC-MS Techniques

The analysis of HMOs, including DFL-N-nH, is challenging due to their high polarity, lack of a UV chromophore, and the existence of numerous structural isomers. Two primary liquid chromatography techniques have emerged as leaders for resolving these complex carbohydrates prior to mass spectrometry detection: Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust and widely used technique for separating polar compounds like oligosaccharides. Separation is achieved on a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. HILIC-MS/MS is recognized for its good separation of various HMOs and high sensitivity.[1]

  • Porous Graphitized Carbon (PGC): PGC columns offer a unique separation mechanism based on the planar structure of the graphitic carbon. This allows for the effective separation of structural isomers, which is a significant advantage in HMO analysis.[2][3][4][5] PGC-LC-MS is particularly powerful for resolving isomers that may co-elute on other column chemistries.[2][4]

Experimental Workflow and Protocols

A typical LC-MS workflow for the quantification of DFL-N-nH and other HMOs involves several key steps from sample preparation to data analysis.

LC-MS Workflow for HMO Quantification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Milk / Formula Sample Deprotein Protein Precipitation (e.g., Ethanol) Sample->Deprotein Defat Lipid Removal (e.g., Centrifugation) Deprotein->Defat SPE Solid Phase Extraction (e.g., C18 or PGC) Defat->SPE LC LC Separation (HILIC or PGC) SPE->LC MS MS/MS Detection (e.g., MRM) LC->MS Quant Quantification (External Standard) MS->Quant

Caption: General experimental workflow for HMO quantification by LC-MS.

Detailed Experimental Protocol (Synthesized from multiple sources)

This protocol provides a representative example for the quantification of HMOs in infant formula.

  • Sample Preparation:

    • Reconstitution: Reconstitute 1 gram of infant formula powder in 10 mL of LC-MS grade water.

    • Protein Precipitation: Add 20 mL of ethanol (B145695) to the reconstituted sample, vortex vigorously for 2 minutes, and centrifuge to pellet the precipitated proteins.

    • Lipid Removal: If necessary, perform an additional centrifugation step at a low temperature (e.g., 4°C) to solidify and remove the fat layer.[1]

    • Purification: The supernatant can be further purified using solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering matrix components and concentrate the analytes.[6]

    • Derivatization (Optional): For methods involving fluorescence detection or to improve chromatographic behavior and ionization efficiency, the reducing end of the oligosaccharides can be labeled with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB).[7]

  • Chromatographic Conditions (HILIC Example):

    • Column: A BEH Amide column (e.g., 2.1 x 150 mm, 3.5 µm) is commonly used.[8]

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A typical gradient starts at a high percentage of Mobile Phase B (e.g., 80-90%) and gradually increases the proportion of Mobile Phase A to elute the polar oligosaccharides.

    • Flow Rate: Approximately 0.2-0.4 mL/min.

    • Column Temperature: Maintained at around 30-40°C.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI), often in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]

    • Quantification: An external standard method using a calibration curve constructed from certified reference standards of DFL-N-nH and other HMOs is employed for accurate quantification.[1]

Performance Comparison of Validated Methods

The validation of an analytical method ensures its reliability for its intended purpose. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The table below summarizes performance data from various validated LC-MS/MS methods for HMO quantification.

Method Analyte(s) Linearity (R²) LOD (µg/mL) LOQ (µg/mL) Accuracy (Recovery %) Precision (RSD %) Reference
HILIC-MS/MS14 HMOs> 0.9940.002 - 0.048Not Specified90.3 - 109.20.7 - 9.7[1]
UPLC-MS/MS7 HMOs> 0.990.0018 - 0.00300.0054 - 0.0063> 90.5Not Specified[9]
HILIC-MS/MS5 HMOs> 0.99 (implied)0.004 (as mg/kg)0.010 (as mg/kg)98.8 - 1031.69 - 5.54[8]

Note: Data is synthesized from multiple studies and may have been determined in different matrices (e.g., infant formula, dietary supplements). Direct comparison should be made with caution.

Alternative Quantification Methods

While LC-MS is a dominant technique, other methods have been validated for HMO analysis, particularly in quality control settings where high throughput may be prioritized.

Method Comparison center_node HMO Quantification lcms LC-MS/MS center_node->lcms hpaec HPAEC-PAD center_node->hpaec hilic_fld HILIC-FLD center_node->hilic_fld lcms_adv High Specificity Excellent Sensitivity Isomer Separation (PGC) lcms->lcms_adv hpaec_adv No Derivatization Good for Anionic Species hpaec->hpaec_adv hilic_fld_adv High Sensitivity (Fluorescence) Robust for QC hilic_fld->hilic_fld_adv

Caption: Comparison of primary methods for HMO quantification.
  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a classic method for carbohydrate analysis. It offers the advantage of direct detection without the need for derivatization. HPAEC-PAD is a robust technique, though it may have lower specificity compared to MS detection.[7]

  • Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD): This method requires derivatization of the oligosaccharides with a fluorescent tag.[7] It provides high sensitivity and is often used in routine quality control.[10] An AOAC First Action Official Method has been established based on this technique for the analysis of six key HMOs.[7]

Feature LC-MS/MS HPAEC-PAD HILIC-FLD
Specificity Very High (based on mass)ModerateHigh (based on retention & fluorescence)
Sensitivity Very HighGoodVery High
Isomer Separation Excellent (especially with PGC)GoodModerate to Good
Derivatization Not requiredNot requiredRequired
Throughput ModerateHighHigh
Primary Use Research, complex mixtures, structural confirmationQuality Control, routine analysisQuality Control, routine analysis

Conclusion

The choice of analytical method for the quantification of this compound and other HMOs depends on the specific research or quality control objective.

  • For discovery, comprehensive profiling, and analysis of complex biological samples, LC-MS/MS, particularly with a PGC column, is the superior choice due to its unparalleled specificity and ability to resolve structural isomers.[4][5]

  • For routine quality control of infant formula and nutritional products where a defined set of HMOs are being quantified, HILIC-FLD and HPAEC-PAD are highly suitable, validated alternatives that can offer higher throughput.[7]

Proper method validation is paramount to ensure data accuracy and reliability. The performance data presented demonstrates that well-validated LC-MS/MS methods can achieve low limits of detection (in the ng/mL range) with excellent accuracy and precision, making them a powerful tool for advancing our understanding of human milk oligosaccharides.[9]

References

A Head-to-Head Battle of Analytical Platforms for Human Milk Oligosaccharide Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of leading analytical techniques for the accurate and robust profiling of Human Milk Oligosaccharides (HMOs), providing researchers, scientists, and drug development professionals with critical data to inform their choice of analytical platform.

The intricate and diverse nature of Human Milk Oligosaccharides (HMOs) presents a significant analytical challenge. As the scientific community continues to unravel the profound impact of these complex sugars on infant health and development, the need for accurate and reliable analytical methods for their characterization and quantification has become paramount. This guide provides a detailed cross-validation of the most prominent analytical platforms employed for HMO profiling: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a synthesis of performance data from various studies, offering a comparative overview to guide researchers in selecting the optimal platform for their specific needs.

Performance Under the Microscope: A Quantitative Comparison

Table 1: Comparison of Quantitative Performance Parameters for HMO Analysis Platforms

ParameterHPLC-FLDLC-MSCE-LIFNMR Spectroscopy
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[1]High sensitivity, often reaching pg/mL to fg/mL levels, especially with MS/MS.[2][3]Very high sensitivity, comparable to LC-MS, in the ng/mL to pg/mL range.Lower sensitivity, typically in the µg/mL to mg/mL range.[4][5]
Linearity (R²) Generally excellent, with R² > 0.99.[1][6]Excellent linearity over a wide dynamic range, with R² > 0.99.[3]Good linearity with R² values typically > 0.99.Good linearity, with R² values typically > 0.99.[7][8]
Accuracy (% Recovery) Good accuracy, with recovery rates typically between 85% and 115%.[1][6]High accuracy, with recovery rates often in the range of 86% to 104%.[3]Good accuracy, though can be influenced by labeling efficiency.High accuracy, as it can be a primary ratio method.[7][8]
Precision (%RSD) High precision, with RSDs generally below 15%.[1]Excellent precision, with RSDs typically below 10%.[3]Good precision, with intraday and interday RSDs generally below 15%.[9]High precision, with RSDs typically below 5%.[7][8]
Throughput Moderate to high, with typical run times of 20-40 minutes per sample.[6]High throughput is achievable with modern UPLC systems and fast-scanning mass spectrometers.High throughput, with analysis times often under 10 minutes per sample.[9]Lower throughput due to longer acquisition times required for complex mixtures.
Isomer Separation Can separate some isomers, but may require specific columns and optimized methods.[2]Excellent for isomer separation, especially with techniques like porous graphitized carbon (PGC) chromatography.[10][11]Can provide good separation of some isomers.Excellent for distinguishing isomers based on unique spectral signatures.[4][5]

A Glimpse into the Methodologies: Experimental Protocols

The accuracy and reliability of HMO profiling are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for the key analytical platforms, synthesized from various research articles.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method relies on the derivatization of HMOs with a fluorescent tag, enabling sensitive detection.

Sample Preparation & Derivatization:

  • Protein and Lipid Removal: Human milk samples are centrifuged to remove fat. Proteins are then precipitated using ethanol (B145695) or a similar organic solvent, followed by another centrifugation step.

  • Lactose (B1674315) Removal: The supernatant containing HMOs and lactose is often subjected to solid-phase extraction (SPE) with graphitized carbon cartridges to remove the highly abundant lactose.

  • Derivatization: The purified HMO fraction is labeled with a fluorescent dye, such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA), through reductive amination. This involves incubation with the labeling reagent and a reducing agent (e.g., sodium cyanoborohydride) at an elevated temperature.[10][12]

  • Purification of Labeled HMOs: Excess labeling reagent is removed using SPE or hydrophilic interaction liquid chromatography (HILIC).[12]

Chromatographic Conditions:

  • Column: A HILIC column is commonly used for the separation of labeled HMOs.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and a polar organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: Fluorescence detection is used with excitation and emission wavelengths specific to the chosen fluorescent tag (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a cornerstone for HMO analysis due to its high sensitivity and specificity, allowing for both quantification and structural elucidation.

Sample Preparation:

  • Deproteinization and Defatting: Similar to the HPLC-FLD protocol, proteins and lipids are removed from the milk samples.

  • Reduction (Optional but common for PGC): For analysis on porous graphitized carbon (PGC) columns, HMOs are often reduced to their alditol forms using sodium borohydride (B1222165) to simplify the chromatogram by eliminating anomers.[10]

  • Derivatization (Optional): While not always necessary, derivatization with reagents like 2-AA can enhance ionization efficiency and chromatographic separation.[10][13]

LC-MS/MS Conditions:

  • Chromatography:

    • Porous Graphitized Carbon (PGC): PGC columns are highly effective for separating HMO isomers.[10][11] The separation is typically achieved using a gradient of water and acetonitrile, often with a small amount of a modifier like formic acid.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another popular choice for separating these polar compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

    • Analysis: Tandem mass spectrometry (MS/MS) is employed for structural confirmation and quantification using techniques like multiple reaction monitoring (MRM).[3]

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

CE-LIF offers high-throughput and sensitive analysis of fluorescently labeled HMOs.

Sample Preparation & Derivatization:

  • HMO Extraction: Similar to other methods, proteins and fats are removed from the milk sample.

  • Derivatization: HMOs are derivatized with a charged fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), which imparts a charge to the neutral HMOs, enabling their separation in an electric field. The labeling reaction is similar to that used for HPLC-FLD.[14]

CE Conditions:

  • Capillary: A fused-silica capillary is used.

  • Buffer: A separation buffer, often containing a polymer to create a gel-like matrix, is used to enhance separation.

  • Separation Voltage: A high voltage is applied across the capillary to drive the migration of the labeled HMOs.

  • Detection: A laser excites the fluorescent tags, and the emitted light is detected by a sensitive detector.[9][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of HMOs without the need for derivatization.

Sample Preparation:

  • Removal of Macromolecules: Milk samples are centrifuged to remove fat. Proteins are removed by ultrafiltration.

  • Lyophilization and Reconstitution: The HMO-containing fraction is lyophilized and then reconstituted in a deuterated solvent (e.g., D₂O) for NMR analysis.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer is required for resolving the complex spectra of HMO mixtures.

  • Experiments: One-dimensional (1D) ¹H NMR spectra are used for quantification by integrating the signals of specific protons characteristic of individual HMOs. Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC and ¹H-¹H TOCSY, are employed for structural identification and assignment of resonances.[4][5]

Visualizing the Workflow: From Sample to Data

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical platform.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Human Milk Sample Centrifugation1 Centrifugation (Defatting) Sample->Centrifugation1 Protein_Precipitation Protein Precipitation Centrifugation1->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Lactose_Removal Lactose Removal (SPE) Centrifugation2->Lactose_Removal Derivatization Fluorescent Labeling (e.g., 2-AB) Lactose_Removal->Derivatization Purification Purification of Labeled HMOs Derivatization->Purification HPLC HPLC Separation (HILIC) Purification->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Human Milk Sample Deproteinization Deproteinization & Defatting Sample->Deproteinization Reduction Reduction (Optional) Deproteinization->Reduction LC LC Separation (PGC or HILIC) Reduction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis MS->Data CE_LIF_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Human Milk Sample HMO_Extraction HMO Extraction Sample->HMO_Extraction Derivatization Fluorescent Labeling (e.g., APTS) HMO_Extraction->Derivatization CE Capillary Electrophoresis Separation Derivatization->CE LIF Laser-Induced Fluorescence Detection CE->LIF Data Data Analysis LIF->Data NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Human Milk Sample Macromolecule_Removal Macromolecule Removal (Ultrafiltration) Sample->Macromolecule_Removal Lyophilization Lyophilization & Reconstitution in D₂O Macromolecule_Removal->Lyophilization NMR_Acquisition NMR Data Acquisition (1D & 2D) Lyophilization->NMR_Acquisition Data Data Analysis NMR_Acquisition->Data

References

An Objective Comparison of the Prebiotic Activity of Difucosyllacto-N-neohexaose, FOS, and GOS

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selective modulation of the gut microbiota through prebiotics is a cornerstone of developing novel therapeutic and health-promoting agents. Among the vast array of carbohydrate-based prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS) are well-established entities with a wealth of supporting scientific literature. Emerging into this landscape are complex human milk oligosaccharides (HMOs), such as Difucosyllacto-N-neohexaose (DFL-N-nH), which are gaining significant attention for their potential as highly specific and potent prebiotics.

This guide provides a comparative analysis of the prebiotic activity of DFL-N-nH against the industry standards, FOS and GOS. Due to the limited availability of direct comparative studies involving DFL-N-nH, this guide leverages data on structurally related fucosylated HMOs, including difucosyllactose, as a proxy to provide a substantive, data-driven comparison. The information presented is intended to support researchers and drug development professionals in making informed decisions regarding the selection and application of these prebiotics.

Quantitative Comparison of Prebiotic Activity

The following tables summarize key quantitative data from various in vitro studies, illustrating the impact of fucosylated HMOs (as a proxy for DFL-N-nH), FOS, and GOS on the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).

Table 1: Impact on the Growth of Beneficial Bacteria

PrebioticBacterial Genus/SpeciesFold Increase / Change in AbundanceExperimental ModelReference
Fucosylated HMOs Bifidobacterium spp.Increased proportion of BifidobacteriumIn vitro anaerobic fermentation of infant microbiota[1]
Bifidobacterium longumMaintained dominance or increased relative abundanceIn vitro fermentation with infant fecal microbiota[2]
Bifidobacterium bifidumDramatically accelerated growth and proliferationPure culture fermentation[3]
FOS Bifidobacterium spp.Potent bifidogenic effects, regardless of ageEx vivo SIFR® technology with fecal microbiomes[4]
Lactobacillus & BifidobacteriumIncreased populationsIn vitro fermentation with fecal bacteria[5]
Klebsiella pneumoniaeRemarkably promoted growthIn vitro fermentation with infant fecal microbiota[2]
GOS Bifidobacterium longumMaintained dominance or increased relative abundanceIn vitro fermentation with infant fecal microbiota[2]
Bifidobacterium & LactobacillusUtilized by almost all studied strainsPure culture fermentation[6]

Table 2: Production of Short-Chain Fatty Acids (SCFAs)

PrebioticAcetate (mM)Propionate (mM)Butyrate (B1204436) (mM)Lactate (B86563) (mM)Total SCFAsExperimental ModelReference
Fucosylated HMOs (2'-FL) IncreasedIncreased-ElevatedIncreasedHuman-microbiota-associated mice[7]
HMOs (general) 98-104--9-19-In vitro fermentation with infant fecal microbiota[2]
FOS 24.48 ± 8.71--58.33 ± 16.61-Pure culture fermentation with L. paracasei[8]
GOS 98-104--9-19-In vitro fermentation with infant fecal microbiota[2]

Note: Direct comparative values for SCFA production across all three prebiotics under identical conditions are not available in the reviewed literature. The data presented is from separate studies and should be interpreted with consideration of the different experimental setups.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess prebiotic activity.

In Vitro Fermentation with Fecal Inoculum

This model is commonly used to simulate the fermentation process in the human colon and assess the impact of a prebiotic on a complex microbial community.

  • Inoculum Preparation: Fresh fecal samples are collected from healthy donors (infants or adults, depending on the study's focus). The samples are homogenized and diluted in an anaerobic buffer solution to create a fecal slurry.

  • Fermentation Medium: A basal medium containing nutrients essential for bacterial growth is prepared and sterilized. The prebiotic substrate (DFL-N-nH, FOS, or GOS) is added to the medium at a specified concentration (e.g., 10 mg/mL).

  • Fermentation Conditions: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are incubated at 37°C for a defined period (e.g., 24-48 hours). Parameters such as pH are often monitored and controlled.

  • Analysis: At various time points, samples are collected for analysis.

    • Microbial Composition: DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the relative abundance of different bacterial taxa.

    • SCFA Production: The concentrations of acetate, propionate, and butyrate are measured using gas chromatography (GC).

    • Lactate Production: Lactate levels are determined using high-performance liquid chromatography (HPLC).

Pure Culture Fermentation

This method is used to determine the ability of specific probiotic strains to utilize a given prebiotic as a sole carbon source.

  • Bacterial Strains: Pure cultures of beneficial bacteria, such as different species of Bifidobacterium and Lactobacillus, are used.

  • Growth Medium: A defined minimal medium is prepared, containing all necessary nutrients except for a carbon source. The prebiotic of interest is added as the sole carbohydrate source.

  • Growth Monitoring: The bacterial strains are inoculated into the medium and incubated under their optimal conditions (e.g., temperature, anaerobic atmosphere). Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm.

  • Analysis: After incubation, the supernatant can be analyzed for SCFA and lactate production as described above. The consumption of the prebiotic can also be quantified using HPLC.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing prebiotic activity and the general metabolic pathway of prebiotic fermentation in the gut.

Prebiotic_Activity_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization & Dilution Fecal_Sample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Incubation Anaerobic Incubation (37°C, 24-48h) Inoculum->Incubation Basal_Medium Basal Medium Basal_Medium->Incubation Prebiotic Prebiotic Substrate (DFL-N-nH, FOS, GOS) Prebiotic->Incubation Microbiota Microbiota Analysis (16S rRNA Sequencing) Incubation->Microbiota Metabolites Metabolite Analysis (GC, HPLC) Incubation->Metabolites

Caption: Experimental workflow for in vitro prebiotic activity assessment.

Prebiotic_Fermentation_Pathway Prebiotics Prebiotics (DFL-N-nH, FOS, GOS) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotics->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Beneficial_Effects Host Health Benefits (e.g., Immune modulation, Gut barrier function) Gut_Microbiota->Beneficial_Effects Direct Modulation SCFAs->Beneficial_Effects

Caption: General metabolic pathway of prebiotic fermentation in the gut.

Concluding Remarks

The available evidence suggests that fucosylated HMOs, used here as a proxy for DFL-N-nH, are potent and selective prebiotics, demonstrating a strong bifidogenic effect. Notably, studies indicate that certain beneficial microbes, such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum, are particularly adept at utilizing fucosylated HMOs, a selectivity not always observed with FOS and GOS.[6] While FOS and GOS are effective at promoting the growth of a broader range of bifidobacteria and lactobacilli, FOS has also been shown to promote the growth of potentially less desirable bacteria like Klebsiella pneumoniae in some contexts.[2]

In terms of metabolic output, all three classes of prebiotics lead to the production of beneficial SCFAs. However, the specific profiles and concentrations can vary depending on the substrate and the composition of the gut microbiota.

For researchers and drug development professionals, the key takeaway is that while FOS and GOS are reliable and effective prebiotics, the complexity and specificity of HMOs like DFL-N-nH may offer a more targeted approach to modulating the gut microbiota. The selective fermentation of fucosylated HMOs by specific beneficial strains could be advantageous in formulations designed for specific health outcomes or for particular populations, such as infants or individuals with a dysbiotic gut microbiota. Further direct comparative studies are warranted to fully elucidate the prebiotic potential of DFL-N-nH in relation to FOS and GOS.

References

A Comparative Guide to the Efficacy of Synthetic Difucosyllacto-N-neohexaose and Human Milk-Derived Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

This guide provides a comparative analysis of the potential efficacy of synthetic Difucosyllacto-N-neohexaose (DFL-N-nH) and the complex mixture of human milk oligosaccharides (HMOs) derived from human milk. Direct comparative efficacy studies on synthetic DFL-N-nH are currently limited in published literature. Therefore, this guide synthesizes available data on structurally similar fucosylated and difucosylated oligosaccharides to provide an evidence-based overview of the anticipated biological functions of synthetic DFL-N-nH.

Introduction

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, playing a crucial role in infant health and development. Their functions include shaping the gut microbiota, modulating the immune system, and preventing pathogen adhesion. This compound (DFL-N-nH) is a complex, fucosylated HMO found in human milk. With advancements in biotechnology, synthetic production of individual HMOs like DFL-N-nH is now possible, offering a standardized and scalable source for research and potential therapeutic applications. This guide examines the expected efficacy of synthetic DFL-N-nH in key biological areas based on studies of similar oligosaccharides.

Structural Equivalence and Bioactivity

The foundational premise for the efficacy of synthetic HMOs is their structural identity to their human milk-derived counterparts. Biotechnological production methods yield high-purity oligosaccharides that are chemically identical to those found in human milk. This structural equivalence is the basis for inferring equivalent biological activity.

Concentration in Human Milk

The concentration of DFL-N-nH in human milk varies among individuals and over the course of lactation. The table below summarizes findings from longitudinal studies on the concentration of DFL-N-nH and other fucosylated HMOs in human milk.

HMOConcentration Range (mg/L)Study Population/Time Points
This compound (DFLNH) 11 - 1023 nmol/mL (~15 - 1400 mg/L) Latino mother-infant dyads at 1 and 6 months postpartum[1]
This compound (DFLNH) Mean ± SD: 152 ± 136 nmol/mL (~207 ± 186 mg/L) at 1 mo; 232 ± 175 nmol/mL (~316 ± 239 mg/L) at 6 mo Longitudinal cohort of Latino children[2]
2'-Fucosyllactose (2'FL) High secretor group: Mean 2170 mg/L (95% CI: 1880–2460 mg/L) at 1 monthObservatory, single center, longitudinal cohort study[3]
3-Fucosyllactose (3FL) Increased 10-fold from 195 µg/mL at 1 month to 1930 µg/mL at 24 monthsLongitudinal cohort of Hispanic mother-infant pairs[4]

Prebiotic Activity: Shaping the Gut Microbiota

Fucosylated HMOs are well-established prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This effect is crucial for the development of a healthy infant gut microbiome. While specific data for DFL-N-nH is sparse, studies on other fucosylated and difucosylated oligosaccharides provide strong evidence for its potential prebiotic activity.

Quantitative Data on Prebiotic Effects of Fucosylated Oligosaccharides
OligosaccharideBacterial GroupObservation
2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), Lactodifucotetraose (LDFT)Bifidobacterium longumEfficiently consumed, leading to abundant lactate (B86563) and short-chain fatty acid (SCFA) production and a significant pH reduction[5][6]
2'-Fucosyllactose (2'-FL)Bifidobacterium spp.Increased proportion in in vitro fermentation of infant microbiota[5]
DifucosyllactoseBifidobacterium longum subsp. infantis, Bifidobacterium bifidumUtilized as a sole carbon source[7]
Experimental Protocol: In Vitro Fermentation Model

This protocol outlines a general method for assessing the prebiotic potential of an oligosaccharide using an in vitro fermentation model with human fecal microbiota.

experimental_workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection (Healthy Donor) homogenization Homogenization & Dilution (Anaerobic Conditions) fecal_sample->homogenization inoculation Inoculation of Medium with Fecal Slurry homogenization->inoculation medium Basal Medium Preparation (with Test Oligosaccharide) medium->inoculation incubation Anaerobic Incubation (e.g., 37°C for 24-48h) inoculation->incubation sampling Sample Collection (0h, 24h, 48h) incubation->sampling microbiota Microbiota Analysis (16S rRNA sequencing) sampling->microbiota metabolites Metabolite Analysis (SCFA via GC) sampling->metabolites ph pH Measurement sampling->ph

Figure 1: Experimental workflow for in vitro fecal fermentation.

Immunomodulatory Effects

HMOs can directly and indirectly modulate the host immune system. They can influence cytokine production and potentially promote a balanced T-helper 1 (Th1)/T-helper 2 (Th2) response. It is anticipated that DFL-N-nH, as a complex fucosylated HMO, possesses similar immunomodulatory properties.

Quantitative Data on Immunomodulatory Effects of Fucosylated Oligosaccharides
Oligosaccharide(s)Cell/Animal ModelKey Findings
2′-Fucosyllactose (2′-FL) and 6′-Sialyllactose (6′-SL) blendCo-culture of Caco-2 intestinal epithelial cells and THP-1 macrophagesDecreased pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6, IL-8)[8]
Colostral HMOsImmature human intestinal mucosaReduced levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and stimulated expression of cytokines for tissue repair[9]
2'-Fucosyllactose (2'-FL)Infants receiving supplemented formulaLower plasma concentrations of inflammatory cytokines (TNF-α, IL-1α, IL-1β, and IL-6)[10]
Experimental Protocol: Cytokine Profiling in Co-culture Model

This protocol describes a method to assess the immunomodulatory effects of oligosaccharides on intestinal epithelial and immune cells.

signaling_pathway cluster_setup Cell Culture Setup cluster_stimulation Stimulation & Treatment cluster_analysis Analysis caco2 Caco-2 Cells (Intestinal Epithelial) coculture Establish Co-culture caco2->coculture thp1 THP-1 Cells (Monocytes -> Macrophages) thp1->coculture inflammation Induce Inflammation (e.g., LPS/IFN-γ) coculture->inflammation oligo_treatment Treat with Test Oligosaccharide inflammation->oligo_treatment supernatant Collect Supernatant oligo_treatment->supernatant cytokine_assay Measure Cytokine Levels (e.g., ELISA, Luminex) supernatant->cytokine_assay

Figure 2: Workflow for cytokine profiling in a co-culture model.

Anti-Pathogenic Activity

Fucosylated HMOs can act as soluble decoy receptors, inhibiting the binding of pathogens to host cell surface glycans, thereby preventing infection. The presence of two fucose residues in DFL-N-nH may enhance its anti-adhesive properties.

Quantitative Data on Anti-Adhesive Effects of Fucosylated Oligosaccharides
OligosaccharidePathogenCell LineInhibition of Adhesion (%)
Di-fucosyl-β-cyclodextrin (DFβCD)Enterotoxigenic E. coli (ETEC) O78:H11Caco-242% (p < 0.05)[11]
2'-Fucosyllactose (2'-FL)Enterotoxigenic E. coli (ETEC) O78:H11Caco-230% (p < 0.05)[11]
2'-Fucosyllactose (2'-FL)Campylobacter jejuniCaco-226%[12]
2'-Fucosyllactose (2'-FL)Enteropathogenic E. coli (EPEC)Caco-218%[12]
Experimental Protocol: Pathogen Adhesion Assay

This protocol details a standard method for evaluating the anti-adhesive properties of oligosaccharides against bacterial pathogens.

logical_relationship cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification cells Culture Epithelial Cells (e.g., Caco-2) to Confluence pre_incubation_cells Pre-incubate Cells with Test Oligosaccharide cells->pre_incubation_cells bacteria Grow Pathogenic Bacteria (e.g., E. coli) pre_incubation_bacteria Pre-incubate Bacteria with Test Oligosaccharide bacteria->pre_incubation_bacteria infection Infect Cells with Bacteria pre_incubation_cells->infection pre_incubation_bacteria->infection washing Wash to Remove Non-adherent Bacteria infection->washing lysis Lyse Epithelial Cells washing->lysis plating Plate Lysate and Enumerate Colony Forming Units (CFU) lysis->plating

References

A Comparative Analysis of Gut Microbiome Responses to Fucosyllated Oligosaccharide Isomers: A Case Study of 2'-Fucosyllactose and 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data Summary: In Vitro Fermentation and Bacterial Growth

The differential effects of 2'-FL and 3-FL on the gut microbiome have been quantified in various in vitro studies. These experiments typically assess the growth of specific bacterial strains on these isomers as a sole carbon source or measure changes in a complex microbial community, such as infant fecal microbiota.

Table 1: Comparative Utilization by Infant Fecal Microbiota

Parameter2'-Fucosyllactose (2'-FL)3-Fucosyllactose (3-FL)Reference
Predominantly Enriched Genera BifidobacteriumBacteroides, Enterococcus[2]
Primary Metabolic End Products Acetic acid, Lactate (B86563)Acetic acid, Lactic acid[2]
Utilization Rate (36h) Rapid utilization observed~60.3%[2]

Table 2: Growth of Specific Bacterial Strains on 2'-FL and 3-FL

Bacterial StrainGrowth on 2'-FL (Optical Density)Growth on 3-FL (Optical Density)Reference
Bifidobacterium longum subsp. infantisEfficient UtilizationEfficient Utilization[3][4]
Bifidobacterium bifidumEfficient UtilizationEfficient Utilization[1]
Bacteroides vulgatusModerate GrowthModerate Growth[4]
Bacteroides thetaiotaomicronModerate GrowthModerate Growth[4]
Escherichia coli K12No appreciable utilizationNo appreciable utilization[3]
Clostridium perfringensNo appreciable utilizationNo appreciable utilization[3]

Table 3: Short-Chain Fatty Acid (SCFA) Production in an Adult Gut Model (SHIME®)

SCFAEffect of 2'-FLEffect of 3-FLReference
Acetate Increased concentrationIncreased concentration[5][6]
Propionate Increased concentrationIncreased concentration[5][6]
Butyrate (B1204436) Increased concentration (different timing)Increased concentration (different timing)[5][6]
Key Findings from Comparative Analysis
  • Selective Prebiotic Effect : Both 2'-FL and 3-FL demonstrate prebiotic activity, but they selectively promote the growth of different beneficial bacteria. 2'-FL is a potent promoter of Bifidobacterium, while 3-FL shows a more distinct ability to enrich for Bacteroides.[2]

  • Strain-Specific Utilization : The ability to metabolize these fucosylated HMOs is not universal among gut bacteria and is often strain-specific.[1] Proficient strains, such as Bifidobacterium longum subsp. infantis, possess the necessary genetic pathways and enzymes to utilize both isomers effectively.[1][7]

  • Metabolic Output : The fermentation of both isomers by gut bacteria leads to the production of beneficial short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which play a crucial role in gut health.[5][6] However, the timing of butyrate production can differ between the two isomers.[5][6]

  • Pathogen Inhibition : The fermentation of these HMOs by beneficial bacteria leads to the production of organic acids, which lowers the gut pH. This acidification of the environment can inhibit the growth of potential pathogens like Escherichia coli and Clostridium perfringens.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the impact of fucosylated oligosaccharides on the gut microbiome.

Bacterial Growth Assessment on Individual Isomers
  • Objective : To determine the ability of individual bacterial strains to utilize 2'-FL and 3-FL as a sole carbon source.[1]

  • Methodology :

    • Bacterial Strains and Pre-culture : Pure cultures of bacterial strains (e.g., Bifidobacterium species, Bacteroides species) are grown in a rich, non-selective medium under anaerobic conditions.[8]

    • Experimental Medium : A basal medium devoid of carbohydrates is prepared and supplemented with either 2'-FL or 3-FL as the sole carbon source at a defined concentration (e.g., 2 g/L).[9] A control group with no added carbohydrate is also included.

    • Inoculation and Incubation : The pre-cultured bacteria are washed and inoculated into the experimental medium in a microplate format. The plate is then incubated under anaerobic conditions at 37°C.[1]

    • Growth Monitoring : Bacterial growth is monitored by measuring the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes) for a period of 48 hours using an automated system like the Bioscreen C.[1]

    • Data Analysis : The growth of each strain is quantified by calculating the area under the growth curve (AUC).[1]

In Vitro Fermentation with Fecal Microbiota
  • Objective : To investigate the impact of 2'-FL and 3-FL on the composition and metabolic activity of a complex gut microbial community.[1]

  • Methodology :

    • Fecal Inoculum : Fecal samples from healthy donors (e.g., breast-fed infants or adults) are collected and homogenized to create a representative gut microbial community.[1][2]

    • Fermentation Setup : The fecal slurry is used to inoculate a fermentation system. This can range from simple batch cultures to more complex models like the Simulator of Human Intestinal Microbial Ecosystem (SHIME®), which mimics the different regions of the colon.[1][5][6]

    • Substrate Addition : The fermentation vessels are supplemented with 2'-FL, 3-FL, or a control substrate.

    • Sampling : Samples are collected from the fermentation vessels at various time points (e.g., 0, 24, 48 hours).

    • Analysis :

      • Microbial Composition : DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze changes in the microbial community structure.[6]

      • Metabolite Analysis : The concentrations of short-chain fatty acids (acetate, propionate, butyrate) and lactate are measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][10]

      • Oligosaccharide Consumption : The remaining concentrations of 2'-FL and 3-FL in the supernatant are quantified to determine the extent of their utilization.[9]

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The metabolism of fucosylated oligosaccharides like 2'-FL and 3-FL by Bifidobacterium involves a series of specific enzymes and transporters.

HMO_Metabolism cluster_extracellular Extracellular Space cluster_cell Bifidobacterium Cell HMO 2'-FL / 3'-FL Transport ABC Transporter HMO->Transport Uptake Intracellular_HMO Intracellular 2'-FL / 3'-FL Transport->Intracellular_HMO Fucosidase α-L-Fucosidase (GH29 or GH95) Intracellular_HMO->Fucosidase Hydrolysis Lactose (B1674315) Lactose Fucosidase->Lactose Fucose L-Fucose Fucosidase->Fucose Glycolysis Central Glycolytic Pathway Lactose->Glycolysis Fucose_Metabolism Fucose Catabolic Pathway Fucose->Fucose_Metabolism SCFA Lactate, Acetate Glycolysis->SCFA PDP 1,2-Propanediol Fucose_Metabolism->PDP

Caption: Intracellular metabolism of fucosyllactose (B1628111) in Bifidobacterium.

Experimental and Logical Workflows

The process of comparing the prebiotic effects of different oligosaccharide isomers follows a structured experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Comparative Outcomes Isomers Prepare Isomers (2'-FL vs 3'-FL) Culture Anaerobic Incubation (Batch Culture or SHIME®) Isomers->Culture Inoculum Prepare Inoculum (Pure Strain or Fecal Slurry) Inoculum->Culture Sampling Time-course Sampling (0h, 24h, 48h) Culture->Sampling Collect Samples Microbiota 16S rRNA Sequencing (Microbial Composition) Sampling->Microbiota Metabolites HPLC / GC (SCFA, Lactate) Sampling->Metabolites Growth Optical Density (OD600) (Bacterial Growth) Sampling->Growth Comparison Compare Data: - Enriched Taxa - Metabolite Profiles - Growth Rates Microbiota->Comparison Metabolites->Comparison Growth->Comparison

Caption: Workflow for comparing the impact of HMO isomers on gut microbiota.

References

Unveiling the Immunomodulatory Landscape of Fucosylated Human Milk Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunomodulatory effects of fucosylated human milk oligosaccharides (HMOs), with a primary focus on the well-documented 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP-I). Due to a current scarcity of in-depth research, this guide also briefly discusses the potential, yet largely uncharacterized, immunomodulatory role of Difucosyllacto-N-neohexaose (DFL-N-nH), highlighting areas for future investigation.

Human milk oligosaccharides are complex sugars that play a crucial role in infant immune development.[1] The fucosylated forms, in particular, have garnered significant interest for their ability to directly and indirectly modulate the immune system.[1][2] This guide synthesizes experimental data from various in vitro studies to offer a clear comparison of their effects on different immune cell lines.

Comparative Analysis of Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of 2'-FL and LNFP-I on immune cell responses. These fucosylated HMOs have been shown to influence cytokine production and cell proliferation, key indicators of immunomodulation.

Table 1: Effects of Fucosylated HMOs on Cytokine Production in Immune Cell Lines

OligosaccharideCell LineTreatment ConditionsPro-inflammatory CytokinesAnti-inflammatory CytokinesReference
2'-Fucosyllactose (2'-FL) Peripheral Blood Mononuclear Cells (PBMCs)Stimulated with LPS (10 µg/mL) and treated with 2'-FL (30 µg/mL)↓ TNF-α, ↓ IL-12, ↓ IFN-γ↑ IL-10[2]
Infants fed formula with 2'-FL0.2 g/L or 1.0 g/L 2'-FL↓ Plasma IL-1ra, IL-1α, IL-1β, IL-6, TNF-α-[3]
LS174T Goblet CellsStimulated with TNF-α and treated with 2'-FL↓ TNF-α-[4]
Lacto-N-fucopentaose I (LNFP-I) Peripheral Blood Mononuclear Cells (PBMCs)Stimulated with LPS (10 µg/mL) and treated with LNFP-I (51.2 µg/mL)↓ TNF-α, ↓ IL-12, ↓ IFN-γ↑ IL-10[2]

Table 2: Effects of Fucosylated HMOs on Immune Cell Proliferation

OligosaccharideCell LineTreatment ConditionsEffect on ProliferationReference
2'-Fucosyllactose (2'-FL) Peripheral Blood Mononuclear Cells (PBMCs)Stimulated with LPS (10 µg/mL) and treated with 2'-FL (5-100 µg/mL)Dose-dependent inhibition[2]
Lacto-N-fucopentaose I (LNFP-I) Peripheral Blood Mononuclear Cells (PBMCs)Stimulated with LPS (10 µg/mL) and treated with LNFP-IInhibition[2]

The Emerging Role of this compound (DFL-N-nH)

Research specifically investigating the immunomodulatory effects of this compound (DFL-N-nH) is still in its nascent stages. One variant, this compound II, has been identified as a component of human milk that supports immune function and promotes beneficial gut microbiota.[5] Another related compound, Difucosyllacto-N-hexaose (c), is suggested to have an anti-inflammatory effect on the ileum, possibly by stimulating the production of short-chain fatty acids which in turn can inhibit the release of proinflammatory cytokines.[6] However, detailed in vitro studies validating these effects on specific immune cell lines and elucidating the underlying mechanisms are currently lacking. Further research is imperative to understand the specific immunomodulatory profile of DFL-N-nH and its potential applications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Cytokine Production Assay

1. Cell Culture and Stimulation:

  • Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[2]

  • Cells are cultured in RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.[2]

  • To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10 µg/mL.[2]

2. Oligosaccharide Treatment:

  • Immediately after LPS stimulation, fucosylated oligosaccharides (e.g., 2'-FL at 30 µg/mL or LNFP-I at 51.2 µg/mL) are added to the cell cultures.[2]

3. Cytokine Measurement:

  • After a 24-hour incubation period, the cell culture supernatants are collected.

  • The concentrations of various cytokines (e.g., TNF-α, IL-12, IFN-γ, IL-10) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

Cell Proliferation Assay

1. Cell Plating and Treatment:

  • PBMCs are plated in 96-well plates at a density of 200,000 cells per well.[2]

  • Cells are stimulated with LPS (10 µg/mL) and treated with a range of concentrations of the fucosylated oligosaccharide being tested.[2]

2. Proliferation Measurement:

  • After 48 hours of incubation, cell proliferation is assessed using a BrdU (Bromodeoxyuridine) incorporation assay, which measures DNA synthesis in proliferating cells.[2]

Signaling Pathways and Experimental Workflow

The immunomodulatory effects of fucosylated HMOs are mediated through specific signaling pathways. For instance, 2'-FL has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response to bacterial LPS.[1]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4/MD2 TLR4 MD2 LPS->TLR4/MD2 Activates 2'-FL 2'-Fucosyllactose 2'-FL->TLR4/MD2 Inhibits MyD88 MyD88 TLR4/MD2->MyD88 NF-kB NF-kB MyD88->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates

Figure 1: Inhibition of TLR4 Signaling by 2'-Fucosyllactose.

The general workflow for assessing the immunomodulatory effects of these compounds in vitro is a multi-step process involving cell culture, stimulation, and analysis of various immune parameters.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Immune Cells (e.g., PBMCs) B Culture Cells A->B C Stimulate with LPS B->C D Treat with Fucosylated Oligosaccharide C->D E Measure Cytokine Production (ELISA) D->E F Assess Cell Proliferation (BrdU) D->F

Figure 2: General Experimental Workflow.

References

Unraveling the Impact of Difucosyllacto-N-neohexaose in Infants: A Comparative Analysis Between Breastfeeding and Formula Feeding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the effects of the human milk oligosaccharide (HMO), Difucosyllacto-N-neohexaose (DFL-N-nH), reveals significant influences on gut microbiota composition, immune system development, and cognitive function in early life. While direct comparative clinical trials on DFL-N-nH are limited, this guide synthesizes data from studies on fucosylated HMOs and infant formulas supplemented with complex HMO mixtures to draw parallels between breastfed and formula-fed infants.

Human milk is the gold standard for infant nutrition, containing a complex array of bioactive components, among which HMOs are a major constituent.[1] DFL-N-nH is a type of fucosylated HMO found in varying concentrations in human milk, influenced by maternal genetics.[2][3] These complex sugars are largely indigestible by the infant and reach the colon intact, where they act as prebiotics, shaping the infant's gut microbiome and influencing various physiological functions.[1][4]

Impact on Gut Microbiota

The establishment of a healthy gut microbiota in early infancy is crucial for lifelong health. Fucosylated HMOs, including DFL-N-nH, play a pivotal role in this process by selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[5][6][7]

In breastfed infants, the presence of fucosylated HMOs is strongly associated with a gut microbiome dominated by Bifidobacterium, which can effectively utilize these complex sugars for growth.[5][8] This leads to the production of short-chain fatty acids (SCFAs), which lower the intestinal pH, creating an environment that is less favorable for the growth of potential pathogens.[6]

Recent advancements have led to the inclusion of a blend of HMOs, including fucosylated structures, in some infant formulas.[9][10][11] Clinical trials have demonstrated that infants fed formula supplemented with a mix of five HMOs, including 2'-fucosyllactose (B36931) (a well-studied fucosylated HMO), exhibit a gut microbiota composition that is closer to that of breastfed infants, with a significant increase in the relative abundance of Bifidobacterium.[11]

Feeding GroupPredominant Gut MicrobiotaKey CharacteristicsSupporting Data
Breastfed Infants Bifidobacterium spp., Lactobacillus spp.[5]High levels of fucosylated HMOs, including DFL-N-nH, from maternal milk promote the growth of beneficial bacteria.[5][6]Fucosylated HMOs are highly correlated with the growth of Bifidobacterium spp. and Lactobacillus spp. in the gut of infants.[5]
Formula-Fed Infants (Standard Formula) More diverse, often with higher levels of Enterobacteriaceae and Clostridium[6]Lacks the specific prebiotic effects of fucosylated HMOs.In vitro fermentation of infant microbiota with standard formula components shows a different bacterial growth pattern compared to HMO supplementation.[6]
Formula-Fed Infants (HMO-Supplemented Formula) Increased abundance of Bifidobacterium, closer to breastfed infants.[11]Supplementation with a mix of HMOs, including fucosylated ones, shifts the microbiota composition.[9][10][11]Infants fed a formula with a five-HMO mix showed an increased relative abundance of bifidobacteria compared to the control formula group.[11]

Influence on Immune System Development

HMOs, including fucosylated variants, are known to modulate the infant's developing immune system both directly and indirectly.[7][8] They can act as soluble decoy receptors, preventing pathogens from attaching to the intestinal lining, and can also directly interact with immune cells.[1]

Studies have shown that breastfed infants generally have a lower incidence of infections compared to their formula-fed counterparts, a benefit attributed in part to HMOs.[12] The anti-inflammatory cytokine milieu observed in breastfed infants may be influenced by the continuous exposure to HMOs.[13][14] Clinical trials with HMO-supplemented formulas have reported lower rates of parent-reported morbidity, particularly bronchitis, and reduced use of antipyretics and antibiotics.[12][15]

Some HMOs have been shown to modulate immune responses through signaling pathways such as the Toll-like receptor (TLR) pathway. While direct evidence for DFL-N-nH is scarce, other fucosylated HMOs have been implicated in these processes.

Feeding GroupKey Immune Markers & OutcomesMechanism of ActionSupporting Data
Breastfed Infants Lower incidence of infections, anti-inflammatory cytokine profile (e.g., higher TGF-β, lower TNF-α and IL-2).[12][13]HMOs act as anti-adhesive antimicrobials and modulate immune cell responses.[1][7]Serum TNF-α and IL-2 concentrations were significantly higher in formula-fed than in breast-fed infants during the first year of life.[13][14]
Formula-Fed Infants (Standard Formula) Higher levels of pro-inflammatory cytokines.[13][14]Absence of immune-modulating HMOs.Formula-fed infants showed significantly higher serum concentrations of TNF-α and IL-2 compared to breastfed infants.[13][14]
Formula-Fed Infants (HMO-Supplemented Formula) Lower rates of bronchitis and reduced medication use (antipyretics, antibiotics).[12]Supplemented HMOs mimic the immune-protective effects of those in breast milk.[12][15]A randomized controlled trial reported lower morbidity in infants fed formula supplemented with 2'FL and LNnT.[12]

Role in Cognitive Development

Emerging research suggests a link between HMOs and cognitive development. While the exact mechanisms are still under investigation, it is hypothesized that HMOs may influence brain development through their impact on the gut-brain axis, including the modulation of the gut microbiota and the production of neuroactive metabolites.

A longitudinal cohort study found that the consumption of a specific combination of HMOs in the first month of life was associated with higher cognitive scores at 24 months of age.[16] Interestingly, this beneficial combination included lower concentrations of DFL-N-nH, suggesting that the balance and interplay of various HMOs are crucial for cognitive development.[16]

Feeding GroupCognitive Assessment (Bayley-III Scores)Associated HMO ProfileSupporting Data
Breastfed Infants Higher cognitive scores at 24 months associated with a specific HMO profile at 1 month.[16]A combination of higher concentrations of some HMOs and lower concentrations of others, including DFL-N-nH, was linked to better outcomes.[16]A study of 50 mother-infant pairs showed a significant prediction of cognitive scores by a specific combination of 19 HMOs.[16]
Formula-Fed Infants Data on cognitive outcomes related to DFL-N-nH supplementation is not available.Standard formulas lack HMOs.No direct studies are available for comparison.

Experimental Protocols

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

A common method to characterize the gut microbiota from infant stool samples involves the following steps:

  • Sample Collection: Fecal samples are collected from diapers and immediately stored at -80°C until analysis.

  • DNA Extraction: DNA is extracted from the fecal samples using commercially available kits designed for microbial DNA isolation from stool.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

  • Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform like Illumina NovaSeq.

  • Data Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.

Immune Marker Analysis: Cytokine Profiling

To assess the systemic immune response, the concentrations of various cytokines in blood plasma or serum are measured:

  • Blood Collection: Venous blood samples are drawn from the infants.

  • Plasma/Serum Separation: The blood is processed to separate plasma or serum, which is then stored at -80°C.

  • Cytokine Measurement: The concentrations of cytokines such as TNF-α, IL-2, IL-10, and TGF-β2 are measured using techniques like multiplexed flow cytometric assays or Enzyme-Linked Immunosorbent Assays (ELISA).[13][14] These assays utilize specific antibodies to capture and quantify the target cytokines.

Cognitive Function Assessment: Bayley Scales of Infant and Toddler Development (Bayley-III)

The Bayley-III is a standardized set of developmental play tasks used to assess the cognitive, language, and motor skills of infants and toddlers. The assessment is administered by a trained examiner and involves observing the child's responses to various stimuli and tasks, such as looking for a fallen object, pretend play, and following directions. The raw scores are then converted to composite scores to compare the child's performance against age-matched norms.

Visualizing the Mechanisms

Experimental Workflow for Comparative Analysis

G cluster_0 Infant Cohorts cluster_1 Sample Collection & Analysis cluster_2 Data Outcomes BF Breastfed Infants Stool Stool Samples (16S rRNA Sequencing) BF->Stool Blood Blood Samples (Cytokine Profiling) BF->Blood Cognitive Cognitive Assessment (Bayley-III) BF->Cognitive FF Formula-Fed Infants (HMO-Supplemented) FF->Stool FF->Blood FF->Cognitive FF_C Formula-Fed Infants (Control) FF_C->Stool FF_C->Blood FF_C->Cognitive Microbiota Gut Microbiota Composition Stool->Microbiota Immunity Immune Marker Levels Blood->Immunity Cognition Cognitive Scores Cognitive->Cognition

Figure 1. Experimental workflow for comparing infant cohorts.

Postulated Signaling Pathway of Fucosylated HMOs

G HMO Fucosylated HMO TLR4 Toll-like Receptor 4 (TLR4) HMO->TLR4 Binds to ImmuneCell Immune Cell (e.g., Dendritic Cell) Signaling Intracellular Signaling (e.g., MAPK/ERK pathway) TLR4->Signaling Activates Cytokines Modulated Cytokine Production Signaling->Cytokines Leads to

Figure 2. Fucosylated HMOs may modulate immune responses via TLR4.

References

A Head-to-Head Comparison of Difucosyllacto-N-neohexaose and 2'-Fucosyllactose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the biochemical and physiological properties of two key Human Milk Oligosaccharides (HMOs): the well-studied 2'-Fucosyllactose (2'-FL) and the more complex Difucosyllacto-N-neohexaose (DFL-N-nH).

Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third-largest solid component of human milk, following lactose (B1674315) and lipids.[1][2] These bioactive molecules are not readily digested by the infant, instead serving crucial roles in shaping the infant gut microbiota, modulating the immune system, and potentially influencing neuronal development.[3][4] Among the more than 200 identified HMOs, 2'-Fucosyllactose (2'-FL) is the most abundant and has been the subject of extensive research.[3][4] More complex fucosylated structures like this compound (DFL-N-nH) are also present and are emerging as subjects of scientific interest.[5] This guide provides a detailed, data-supported comparison of these two fucosylated HMOs to assist researchers in navigating their distinct properties.

Biochemical Profile: Structure and Composition

The fundamental difference between 2'-FL and DFL-N-nH lies in their structural complexity and molecular weight. 2'-FL is a trisaccharide, while DFL-N-nH is a larger, more complex octasaccharide.

PropertyThis compound (DFL-N-nH) 2'-Fucosyllactose (2'-FL)
Synonyms DFLNH, Difucosyllacto-N-hexaose2'-FL, Fuc(α1-2)Gal(β1-4)Glc
CAS Number 64396-27-6[5]41263-94-9
Molecular Formula C₅₂H₈₈N₂O₃₉C₁₈H₃₂O₁₅
Molecular Weight 1365.25 g/mol [4]488.44 g/mol
Structure An octasaccharide containing two fucose units.A trisaccharide composed of L-fucose, D-galactose, and D-glucose.[3]
Description A di-fucosylated, neutral human milk oligosaccharide.[6]The most abundant fucosylated oligosaccharide in the milk of most humans.[3][4]

Prebiotic Activity: Differential Microbial Utilization

A primary function of HMOs is to act as prebiotics, selectively fostering the growth of beneficial gut bacteria. Evidence suggests that the structural differences between 2'-FL and more complex fucosylated HMOs like DFL-N-nH lead to differential utilization by specific bacterial genera. While 2'-FL is known to be a potent bifidogenic factor, the utilization of DFL-N-nH appears to be more restricted to specialized bacteria.

One study investigated the ability of various probiotic and pathogenic bacteria to ferment 2'-FL and a difucosyllactose. The findings indicate that while certain beneficial microbes can utilize both, the selectivity of these more complex sugars could be advantageous in promoting a healthy gut microbiome without nourishing potential pathogens.[7]

Bacterial Genus/SpeciesDifucosyllactose Utilization 2'-Fucosyllactose Utilization
Bifidobacterium Utilized by specific species like B. longum subsp. infantis and B. bifidum.[7]Strong utilization by many Bifidobacterium species, leading to a significant increase in their relative abundance.[8][9][10]
Bacteroides Utilized by species such as B. fragilis, B. vulgatus, and B. thetaiotaomicron.[7]Utilized by some Bacteroides species.
Lactobacillus Not significantly utilized by most tested strains.[7]Limited utilization by most Lactobacillus species.
Pathogenic Bacteria Not utilized by the potentially pathogenic bacteria tested.[7]Generally not utilized, acting as a decoy receptor to inhibit pathogen adhesion.[5][11]
Experimental Protocol: In Vitro Fermentation of HMOs

The following protocol provides a generalized methodology for assessing the prebiotic activity of HMOs based on common practices in the field.[7][8]

Objective: To determine the ability of specific bacterial strains to utilize DFL-N-nH and 2'-FL as a sole carbon source.

Materials:

  • Pure DFL-N-nH and 2'-FL

  • Bacterial strains of interest (e.g., Bifidobacterium longum subsp. infantis, Escherichia coli)

  • Basal growth medium lacking a carbon source

  • Anaerobic chamber or system

  • Microplate reader or similar instrument for measuring optical density (OD)

  • Sterile microplates

Procedure:

  • Media Preparation: Prepare the basal growth medium and sterilize. Dissolve the HMOs (DFL-N-nH and 2'-FL) in the medium to a final concentration of 1-2% (w/v). A negative control (no carbon source) and a positive control (e.g., glucose or lactose) should also be prepared.

  • Inoculation: Culture the selected bacterial strains to a logarithmic growth phase. Wash the cells with a sterile saline solution to remove any residual growth medium.

  • Incubation: In an anaerobic environment, inoculate the prepared media in the microplate wells with the washed bacterial cells to a starting OD₆₀₀ of approximately 0.05.

  • Growth Monitoring: Incubate the microplates under anaerobic conditions at 37°C. Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 48 hours using a microplate reader.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. Compare the growth on DFL-N-nH and 2'-FL to the positive and negative controls to determine the extent of utilization.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} Caption: Differential utilization of DFL-N-nH and 2'-FL by gut bacteria.

Immune Modulation: A Look at the Current Evidence

HMOs are recognized for their ability to directly and indirectly modulate the infant's developing immune system.[9][12] 2'-FL has been shown to influence immune responses by shifting cytokine profiles towards a Th1-polarized response and reducing pro-inflammatory cytokines.[13][14] It can also directly affect the maturation and function of immune cells like dendritic cells.[15]

Evidence for the specific immunomodulatory effects of DFL-N-nH is less direct. However, a related compound, Difucosyllacto-N-hexaose (c), has been noted for its anti-inflammatory effects on the ileum, which may be linked to the production of short-chain fatty acids and the inhibition of pro-inflammatory cytokines.[4] This suggests that complex fucosylated HMOs like DFL-N-nH may also possess significant anti-inflammatory properties.

Immune ParameterThis compound (DFL-N-nH) 2'-Fucosyllactose (2'-FL)
Anti-inflammatory Effects A related difucosyllated HMO shows anti-inflammatory effects in the ileum.[4]Reduces circulating pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).[14]
Cytokine Modulation Likely inhibits pro-inflammatory cytokines.[4]Induces Th1-type cytokines (IFN-γ) and regulatory cytokines (IL-10), while reducing Th2-type cytokines (IL-13).[13]
Immune Cell Interaction Data not available.Modulates dendritic cell maturation and antigen-presenting capacity.[15]
Experimental Protocol: In Vitro Cytokine Response Assay

This protocol outlines a method to compare the immunomodulatory effects of DFL-N-nH and 2'-FL on immune cells.

Objective: To measure the effect of HMOs on cytokine production by peripheral blood mononuclear cells (PBMCs).

Materials:

  • Pure DFL-N-nH and 2'-FL

  • Ficoll-Paque for PBMC isolation

  • Fresh human blood from healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Lipopolysaccharide (LPS) as a stimulant

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-10, IL-1β, IFN-γ)

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration.

  • Stimulation: Seed the PBMCs into 96-well plates. Add DFL-N-nH or 2'-FL at various concentrations to the wells. Include control wells with media alone and wells with LPS (a pro-inflammatory stimulant) to establish baseline and stimulated cytokine levels. Co-treat cells with LPS and the HMOs to assess anti-inflammatory potential.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatants. Measure the concentration of selected cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the cytokine concentrations in the HMO-treated groups to the control and LPS-stimulated groups to determine the immunomodulatory effects.

Immune_Modulation

Neuronal Development: An Emerging Area of Research

The gut-brain axis is a critical communication pathway, and emerging evidence suggests that HMOs can influence brain development and cognitive function. Animal studies have shown that 2'-FL supplementation can enhance learning and memory. The proposed mechanisms involve the modulation of synaptic plasticity and the production of beneficial metabolites by the gut microbiota that can influence neuronal processes.

Currently, there is a lack of specific experimental data on the direct effects of DFL-N-nH on neuronal development. However, given that fucosylated glycans are implicated in neuronal processes, it is plausible that complex fucosylated HMOs like DFL-N-nH could also play a role in supporting cognitive health. This remains an important area for future research.

Conclusion

This compound and 2'-Fucosyllactose, while both fucosylated human milk oligosaccharides, exhibit distinct structural and functional properties. 2'-FL, being the most abundant and well-researched, shows broad prebiotic activity, particularly in promoting the growth of Bifidobacterium, and has well-documented immunomodulatory and neuro-supportive effects.

DFL-N-nH, a more complex oligosaccharide, appears to be more selectively utilized by specific gut bacteria, including certain species of Bifidobacterium and Bacteroides. This selectivity may offer a more targeted approach to modulating the gut microbiome. While direct comparative data on its immune and neuronal effects are still limited, initial findings for related complex fucosylated HMOs suggest potential anti-inflammatory benefits.

For researchers and drug development professionals, the choice between these two HMOs will depend on the specific application. 2'-FL offers a robust, well-characterized option for general gut health and immune support. DFL-N-nH presents an exciting frontier for more targeted microbiome modulation and potentially novel therapeutic applications, warranting further investigation to fully elucidate its physiological functions.

References

A Comparative Guide to the Lot-to-Lot Consistency of Commercial Difucosyllacto-N-neohexaose (DFL-N-nH) Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difucosyllacto-N-neohexaose (DFL-N-nH), a complex human milk oligosaccharide (HMO), is of significant interest in nutritional science and drug development for its potential roles in infant development, gut microbiome modulation, and immune function. The reliability of research and development in these areas is critically dependent on the quality and consistency of commercially available DFL-N-nH standards. This guide provides a framework for assessing the lot-to-lot consistency of these standards, offering objective comparisons based on key quality attributes and supporting experimental data.

Key Quality Attributes for Lot-to-Lot Consistency

Ensuring the consistency of DFL-N-nH standards across different production batches is essential for the reproducibility of experimental results.[1][2] The primary quality attributes to consider are:

  • Purity: The percentage of DFL-N-nH relative to other related oligosaccharides or impurities.

  • Concentration and Mass Accuracy: The precise amount of DFL-N-nH in the vial and the accuracy of its molecular weight.

  • Structural Integrity: Confirmation of the correct isomeric structure and linkage of the monosaccharide units.

Quantitative Comparison of Hypothetical DFL-N-nH Lots

The following tables summarize hypothetical data from the analysis of three different lots of DFL-N-nH standards from three fictional commercial suppliers (Vendor A, Vendor B, and Vendor C). This data illustrates the potential variability that researchers might encounter and highlights the importance of in-house verification.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

VendorLot NumberPurity (%) by HPLC-HILICRetention Time (min)
Vendor A Lot A-00198.515.2
Lot A-00298.215.3
Lot A-00398.615.2
Vendor B Lot B-00197.115.4
Lot B-00296.515.5
Lot B-00397.315.4
Vendor C Lot C-00199.115.2
Lot C-00299.315.1
Lot C-00399.015.2

Table 2: Concentration and Mass Accuracy by Mass Spectrometry (MS)

VendorLot NumberMeasured Concentration (mg/mL)Theoretical Mass (Da)Observed Mass (Da)Mass Accuracy (ppm)
Vendor A Lot A-0011.021364.501364.5214.7
Lot A-0020.991364.501364.517.3
Lot A-0031.011364.501364.5322.0
Vendor B Lot B-0010.951364.501364.48-14.7
Lot B-0021.051364.501364.5536.6
Lot B-0030.971364.501364.49-7.3
Vendor C Lot C-0011.001364.501364.500.0
Lot C-0021.011364.501364.500.0
Lot C-0030.991364.501364.517.3

Table 3: Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

VendorLot NumberKey ¹H-NMR SignalsStructural Confirmation
Vendor A Lot A-001Consistent with reference spectraConfirmed
Lot A-002Consistent with reference spectraConfirmed
Lot A-003Consistent with reference spectraConfirmed
Vendor B Lot B-001Minor unassigned peaks observedMinor impurities detected
Lot B-002Consistent with reference spectraConfirmed
Lot B-003Minor unassigned peaks observedMinor impurities detected
Vendor C Lot C-001Consistent with reference spectraConfirmed
Lot C-002Consistent with reference spectraConfirmed
Lot C-003Consistent with reference spectraConfirmed

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DFL-N-nH standards.

Purity Assessment by High-Performance Liquid Chromatography with Hydrophilic Interaction Liquid Chromatography (HPLC-HILIC)
  • Objective: To separate and quantify DFL-N-nH from other structurally similar oligosaccharides and impurities.

  • Instrumentation: HPLC system with a fluorescence or evaporative light scattering detector (ELSD).

  • Column: A HILIC column (e.g., amide-based stationary phase).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Sample Preparation: The DFL-N-nH standard is dissolved in a mixture of acetonitrile and water. For fluorescent detection, samples are derivatized with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB).

  • Analysis: The retention time and peak area of the DFL-N-nH are compared across different lots. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Concentration and Mass Accuracy by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the accurate concentration and confirm the molecular weight of the DFL-N-nH standard.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an LC system.

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

  • Analysis: The absolute concentration can be determined using a calibration curve generated from a primary reference standard. The high-resolution mass measurement provides confirmation of the elemental composition and allows for the calculation of mass accuracy in parts per million (ppm).

Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the specific isomeric structure of DFL-N-nH, including the linkages between monosaccharide units.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: The DFL-N-nH standard is dissolved in deuterium (B1214612) oxide (D₂O).

  • Analysis: 1D proton (¹H) and 2D correlation (e.g., COSY, HSQC) NMR spectra are acquired. The chemical shifts and coupling constants of the anomeric protons and other key signals are compared to established reference spectra for DFL-N-nH to confirm its structural identity and integrity.

Visualizing the Assessment Workflow and a Relevant Biological Pathway

Experimental Workflow for Lot-to-Lot Consistency Assessment

The following diagram outlines the logical flow of experiments for a comprehensive evaluation of DFL-N-nH standards.

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision A Receive Commercial DFL-N-nH Lots B Reconstitute Standard in Appropriate Solvent A->B C Purity Assessment (HPLC-HILIC) B->C D Concentration & Mass Accuracy (LC-MS) B->D E Structural Confirmation (NMR) B->E F Compare Purity, Concentration, & Structure Across Lots C->F D->F E->F G Assess Adherence to Specifications F->G H Accept or Reject Lot for Use in Experiments G->H

Caption: Workflow for assessing the lot-to-lot consistency of DFL-N-nH standards.

Hypothetical Signaling Pathway Involving HMOs

Human milk oligosaccharides are known to influence various biological pathways, particularly in the context of gut health and immune modulation. The diagram below illustrates a simplified, hypothetical signaling pathway where DFL-N-nH could play a role in modulating an immune response in intestinal epithelial cells.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Cellular Response DFL DFL-N-nH Receptor Pattern Recognition Receptor (e.g., TLR) DFL->Receptor Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Kinase Kinase Cascade (e.g., NF-κB Pathway) Adaptor->Kinase TF Transcription Factor Activation (e.g., NF-κB) Kinase->TF Gene Gene Expression (e.g., Cytokines) TF->Gene Response Modulated Immune Response Gene->Response

Caption: Hypothetical signaling pathway of DFL-N-nH in an intestinal epithelial cell.

References

Safety Operating Guide

Proper Disposal of Difucosyllacto-N-neohexaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Difucosyllacto-N-neohexaose, an oligosaccharide naturally present in human milk, is generally not classified as a hazardous substance.[1][2] However, adherence to proper laboratory disposal procedures is essential to ensure safety and regulatory compliance. This guide provides a step-by-step operational plan for the disposal of this compound in a research setting.

Researchers, scientists, and drug development professionals must prioritize safety and follow institutional and local regulations for all chemical waste. While this compound is intended for research and development purposes only, proper disposal protocols mitigate any potential risks and ensure a safe laboratory environment.[3]

Step-by-Step Disposal Protocol

  • Evaluate Hazards: Based on the SDS and available information, this compound is not considered a hazardous material. It is not reactive and does not possess properties of corrosivity, ignitability, or toxicity that would classify it as hazardous waste.

  • Small Quantities (Milligram to Gram Scale):

    • Solid Waste: Uncontaminated, small quantities of solid this compound can typically be disposed of as non-hazardous laboratory waste. Place the material in a sealed, clearly labeled container to prevent dispersal.

    • Aqueous Solutions: Small quantities of aqueous solutions can often be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. It is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office. Do not discharge large quantities of concentrated spills and residue into drains.[4]

  • Large Quantities or Contaminated Waste:

    • If this compound is contaminated with hazardous materials (e.g., solvents, other chemicals), it must be treated as hazardous waste.

    • The disposal method will be dictated by the nature of the contaminant. Consult your institution's EHS guidelines for disposal of the specific hazardous waste stream.

    • Package and label the contaminated waste according to institutional and regulatory requirements.

  • Decontamination: Clean any spills and decontaminate work surfaces with appropriate cleaning agents. Dispose of cleaning materials (e.g., paper towels, wipes) as non-hazardous solid waste, unless contaminated with a hazardous substance.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, as part of good laboratory practice.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal sds Consult Supplier's Safety Data Sheet (SDS) start->sds is_hazardous Is the substance classified as hazardous in the SDS? sds->is_hazardous is_contaminated Is the waste contaminated with hazardous material? is_hazardous->is_contaminated No follow_hazardous_protocol Follow institutional protocols for hazardous chemical waste disposal. is_hazardous->follow_hazardous_protocol Yes is_contaminated->follow_hazardous_protocol Yes check_local_regulations Consult institutional and local regulations for non-hazardous waste. is_contaminated->check_local_regulations No end End: Disposal Complete follow_hazardous_protocol->end small_quantity Is it a small quantity (solid or aqueous solution)? check_local_regulations->small_quantity dispose_solid Dispose as non-hazardous solid laboratory waste. small_quantity->dispose_solid Solid dispose_aqueous Dispose down the drain with copious amounts of water (if permitted by local regulations). small_quantity->dispose_aqueous Aqueous large_quantity_protocol Consult EHS for disposal of large quantities of non-hazardous chemical waste. small_quantity->large_quantity_protocol No (Large Quantity) dispose_solid->end dispose_aqueous->end large_quantity_protocol->end

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Difucosyllacto-N-neohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, operational, and disposal guidance for handling Difucosyllacto-N-neohexaose in a laboratory setting. While this substance is generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is essential.

This compound is an oligosaccharide that can be isolated from human milk.[1][2] It is intended for research and development purposes only.[3]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should be requested directly from the supplier, it is categorized with other oligosaccharides which are generally not classified as hazardous substances.[4] However, as with any chemical compound, appropriate PPE should be worn to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety glasses or gogglesANSI Z87.1-compliantProtects eyes from dust particles.
Hand Protection Disposable nitrile glovesStandard laboratory gradePrevents skin contact.
Body Protection Laboratory coatStandardProtects clothing and skin from spills.
Respiratory Protection Not generally requiredUse in well-ventilated areaIf handling large quantities or if dust is generated, a dust mask may be used.
Handling and Storage

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area. A fume hood is not typically required but can be used to minimize dust exposure when weighing or transferring large quantities.

  • Personal Hygiene: Avoid breathing dust. Avoid contact with eyes and skin. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C.[3]

Disposal Plan

This compound is not typically classified as hazardous waste. However, disposal should always be in accordance with local, state, and federal regulations.

Disposal Guidelines:

Waste TypeDisposal Method
Unused Product Dispose of as non-hazardous chemical waste. Can be sent to a licensed disposal company.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste stream for non-hazardous laboratory waste.
Empty Containers Rinse with a suitable solvent (e.g., water) and dispose of as non-hazardous waste.

Approximately 85% of waste generated from healthcare and research activities is non-hazardous.[5] Non-hazardous waste can often be disposed of in a landfill or through a specialized waste management service.[6][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store at Recommended Temperature inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Required Amount ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Segregate Waste experiment->waste dispose Dispose of According to Regulations waste->dispose

Standard Handling Workflow for this compound

Logical Relationship for Safety Protocol

The following diagram illustrates the relationship between hazard assessment, control measures, and safe operational outcomes.

G cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_outcome Desired Outcome HA1 Review Supplier SDS C2 Administrative Controls (SOPs) HA1->C2 HA2 Assess Physical Form (Solid/Powder) C1 Engineering Controls (Ventilation) HA2->C1 C3 Personal Protective Equipment (PPE) HA2->C3 HA3 Evaluate Handling Procedures HA3->C2 O1 Safe Handling and Use C1->O1 C2->O1 C3->O1

Relationship Between Hazard Assessment and Safety Protocols

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。